molecular formula C18H19NO B1589860 1-Benzyl-3-phenylpiperidin-4-one CAS No. 446302-83-6

1-Benzyl-3-phenylpiperidin-4-one

Cat. No.: B1589860
CAS No.: 446302-83-6
M. Wt: 265.3 g/mol
InChI Key: VDRJIVUPMPNZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylpiperidin-4-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJIVUPMPNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473626
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446302-83-6
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-3-phenylpiperidin-4-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Benzyl-3-phenylpiperidin-4-one

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. Within this class, this compound represents a highly valuable, yet specific, synthetic intermediate. It combines the features of a protected secondary amine (via the N-benzyl group), a reactive ketone for further functionalization, and a C3-phenyl substituent that introduces critical stereochemical and pharmacological properties.

Piperidone derivatives are instrumental in the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and anti-tumor agents[1]. The 4-phenylpiperidine motif, in particular, is famously associated with potent opioid analgesics. This guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, reactivity, and potential applications of this compound, designed for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Data

The hydrochloride salt of the title compound is the most commonly available form for commercial and research purposes.

G start1 Benzylamine intermediate1 Intermediate A (N-Benzyl-β-alanine ethyl ester) start1->intermediate1 Aza-Michael Addition 1 start2 Ethyl Acrylate start2->intermediate1 Aza-Michael Addition 1 start3 Ethyl Cinnamate intermediate2 Intermediate B (Diester Precursor) start3->intermediate2 Aza-Michael Addition 2 intermediate1->intermediate2 Aza-Michael Addition 2 intermediate3 Intermediate C (Cyclized β-Keto Ester) intermediate2->intermediate3 Dieckmann Condensation (NaOEt) product Product (this compound) intermediate3->product Hydrolysis & Decarboxylation (H₃O⁺, Δ)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on established methodologies for aza-Michael additions and the Dieckmann condensation.[2][3]

Step 1: Synthesis of N-Benzyl-β-alanine ethyl ester (Intermediate A)

  • To a round-bottom flask, add benzylamine (1.0 eq) and ethanol (2.0 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Causality: The reaction is a conjugate addition (aza-Michael) of the amine to the electron-deficient alkene. Running the initial addition at a low temperature controls the exothermicity of the reaction. No catalyst is typically required, as primary amines are sufficiently nucleophilic.

  • Monitor the reaction by TLC or GC-MS for the disappearance of benzylamine.

  • Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 3,3'-(benzylazanediyl)bis(3-phenylpropanoate) (Diester Precursor B)

  • To the crude Intermediate A (1.0 eq), add ethyl cinnamate (1.1 eq) and ethanol as the solvent.

  • Heat the mixture to reflux (approx. 78 °C) for 24-48 hours.

  • Causality: This second aza-Michael addition is slower due to the increased steric hindrance of the secondary amine. Heating is required to provide sufficient energy to overcome the activation barrier. An excess of the cinnamate ester ensures complete consumption of Intermediate A.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure. Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure diester precursor.

Step 3: Dieckmann Condensation (Intermediate C)

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry toluene and sodium ethoxide (NaOEt, 1.5 eq).

  • Heat the suspension to reflux.

  • Add a solution of the Diester Precursor B (1.0 eq) in dry toluene dropwise over 1-2 hours.

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3][4] A strong, non-nucleophilic base like NaOEt is required to deprotonate the α-carbon of one ester group, forming an enolate.[4] This enolate then attacks the carbonyl of the second ester group, leading to cyclization. The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base in an irreversible acid-base reaction.[4] A stoichiometric amount of base is essential.

  • Maintain the reflux for 4-6 hours after the addition is complete.

  • Cool the reaction to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-keto ester.

Step 4: Hydrolysis and Decarboxylation to Final Product

  • To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (100-110 °C) for 8-12 hours.

  • Causality: Under acidic conditions and heat, the ester is hydrolyzed to a carboxylic acid. The resulting β-ketoacid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.

  • Cool the reaction mixture to 0 °C and basify to pH > 10 with a cold NaOH or K₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data
TechniqueCharacteristic SignalPredicted Value / Appearance
¹H NMR Aromatic protons (benzyl & phenyl)δ 7.20 - 7.40 ppm (m, 10H)
Benzylic CH₂ protonsδ ~3.6 ppm (s, 2H)
Piperidine ring protons (CH, CH₂)δ 2.5 - 3.5 ppm (complex multiplets)
¹³C NMR Ketone Carbonyl (C=O)δ ~208 ppm
Aromatic carbonsδ 125 - 140 ppm (multiple signals)
Benzylic Carbon (N-C H₂-Ph)δ ~63 ppm
Piperidine ring carbonsδ 40 - 60 ppm
IR C=O stretch (ketone)ν ~1715 cm⁻¹
C-H stretch (aromatic)ν > 3000 cm⁻¹
C-H stretch (aliphatic)ν < 3000 cm⁻¹
Mass Spec Molecular Ion [M+H]⁺ (ESI)m/z = 266.15

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its three distinct reactive sites: the C4-ketone, the C3-phenyl stereocenter, and the N-benzyl protecting group.

G cluster_ketone C4-Ketone Reactions cluster_amine N-Amine Reactions start This compound reduction 4-Hydroxy Derivative start->reduction NaBH₄ reductive_amination 4-Amino Derivative start->reductive_amination R₂NH, NaBH(OAc)₃ wittig 4-Methylene Derivative start->wittig Ph₃P=CH₂ debenzylation 3-Phenylpiperidin-4-one (Secondary Amine) start->debenzylation H₂, Pd/C (Debenzylation) debenzylation->start PhCH₂Br, Base (Re-protection)

Caption: Key reactivity pathways of this compound.

  • Reactions at the Carbonyl Group : The ketone at the C4 position is the most versatile functional handle. It readily undergoes:

    • Reduction : Using reducing agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 1-benzyl-3-phenylpiperidin-4-ol.

    • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, installing an amino substituent at the 4-position.

    • Wittig Reaction : Conversion of the ketone to an alkene (e.g., a methylene group) is possible using phosphorus ylides.[8]

    • Grignard/Organolithium Addition : Addition of organometallic reagents creates tertiary alcohols, introducing further carbon-based complexity.

  • Stereochemistry of the C3-Phenyl Group : The phenyl group at the 3-position can exist in either an axial or equatorial conformation. The thermodynamically preferred conformation is typically equatorial to minimize steric strain.[9] However, the axial conformer can be populated and may be critical for binding to biological targets. This stereocenter heavily influences the stereochemical outcome of reactions at the adjacent C4-ketone.

  • The N-Benzyl Protecting Group : The benzyl group serves as an excellent protecting group for the piperidine nitrogen.[10] It is stable to many reaction conditions (e.g., organometallics, mild reducing agents). Its primary utility lies in its facile removal via:

    • Catalytic Hydrogenolysis : Treatment with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst cleanly cleaves the benzyl group, liberating the secondary amine to yield 3-phenylpiperidin-4-one.[8] This free amine can then be functionalized with different alkyl or acyl groups to build a library of analogs.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to molecules with significant therapeutic potential.

  • Analgesics : The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor agonists. Modification of this scaffold is a proven strategy for developing potent pain-relief medications.

  • CNS Agents : Piperidine derivatives are prevalent in drugs targeting the central nervous system. For example, analogs of 4-phenylpiperidine have been developed as dopamine D2 receptor ligands, with applications as "dopaminergic stabilizers" for neurological disorders.

  • Enzyme Inhibitors : The rigid, three-dimensional nature of the piperidine ring makes it an excellent scaffold for designing enzyme inhibitors. For instance, related structures have been used to develop analogues of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data for the closely related N-Benzyl-4-piperidone, appropriate precautions must be taken.[12]

  • Potential Hazards : Harmful if swallowed. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection : Use in a well-ventilated fume hood. If dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.

  • Handling : Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when handling.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

This information should be used as a guide and supplemented by a thorough risk assessment before any experimental work is undertaken.

References

  • Guidechem. (n.d.). What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from University of Cape Town Open Access repository.
  • Rosiak, A., et al. (2007). Synthesis of 3‐Phenyl‐4‐piperidones from Acetophenone by Shapiro and Aza‐Michael Reactions and Their Further Derivatization. European Journal of Organic Chemistry.
  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).
  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • PubChem. (n.d.). N-Benzyl-4-piperidone-d4.
  • Arulraj, S. J., et al. (2021).
  • Chemistry LibreTexts. (2025). 23.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).
  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.).
  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).
  • LookChem. (n.d.). This compound hydrochloride.
  • ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Huang, Y., et al. (n.d.).
  • mzCloud. (2018). N Benzyl 4 piperidone.
  • Organic Chemistry Portal. (n.d.).
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... (n.d.).
  • Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (n.d.). PubMed Central.
  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Thermo Fisher Scientific. (n.d.). N-Benzyl-beta-alanine ethyl ester, 95%.
  • Chemistry LibreTexts. (2025). 23.
  • Thermo Fisher Scientific. (n.d.). N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%.

Sources

Comprehensive Structure Elucidation of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 1-Benzyl-3-phenylpiperidin-4-one , a pharmacologically relevant scaffold often encountered in medicinal chemistry (e.g., opioid receptor ligands, substance P antagonists).

Unlike its symmetric isomer 1-benzyl-4-piperidone (a common fentanyl precursor), the 3-phenyl derivative possesses a chiral center and lacks a plane of symmetry, making its spectroscopic signature distinct.

Executive Summary & Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 265.35 g/mol

  • Key Feature: Asymmetric piperidone ring with a chiral center at C3.

  • Primary Application: Intermediate in the synthesis of analgesics; structural isomer of regulated precursors.

PropertyValue
Appearance Pale yellow oil or white solid (HCl salt)
Solubility Soluble in

, DMSO, MeOH; Insoluble in water (base)
Chirality One stereocenter at C3 (exists as enantiomeric pair)
Stability Prone to enolization/racemization at C3 under basic conditions

Synthesis Context (The "Why" of the Structure)

Understanding the synthesis aids in predicting impurities and regiochemistry. This compound is typically synthesized via Dieckmann condensation or


-arylation .
  • Route A (Dieckmann): Cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)-2-phenylglycine ethyl ester. This dictates the 3-phenyl position.

  • Route B (Alkylation): Direct

    
    -arylation of 1-benzyl-4-piperidone (less common due to poly-alkylation risks).
    

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and identify structural fragments.

Fragmentation Logic

The mass spectrum will show a Molecular Ion (


) at m/z 265 . The fragmentation is driven by the stability of the benzyl cation and the piperidone ring strain.
  • Base Peak (m/z 91): Tropylium ion (

    
    ), characteristic of the N-benzyl group.
    
  • M-91 (m/z 174): Loss of the benzyl group.

  • Retro-Diels-Alder (RDA): Cleavage of the piperidone ring often yields fragments corresponding to the loss of

    
     or CO.
    
MS Fragmentation Pathway (DOT Visualization)

MS_Fragmentation M_Ion Molecular Ion (m/z 265) Tropylium Tropylium Ion (m/z 91) [Base Peak] M_Ion->Tropylium α-cleavage M_Benzyl [M - Benzyl] (m/z 174) M_Ion->M_Benzyl N-debenzylation Piperidone_Frag Piperidone Ring Cleavage M_Benzyl->Piperidone_Frag RDA / CO loss

Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant tropylium ion formation.

Infrared Spectroscopy (IR)

Objective: Identify functional groups and rule out alcohol/ester impurities.

Frequency (

)
AssignmentStructural Insight
1715 - 1725

Stretch
Ketone (6-membered ring). Higher freq. than conjugated ketones.
3020 - 3060

Stretch (Ar)
Aromatic rings (Benzyl + Phenyl).
2700 - 2800 Bohlmann BandsIndicates lone pair on N is antiperiplanar to C-H bonds (typical in piperidines).
1600, 1495

Ring Stretch
Aromatic skeletal vibrations.

NMR Spectroscopy (The "Fingerprint")

Objective: Definitive proof of the 3-phenyl regiochemistry and asymmetry.

1H NMR (Proton) Elucidation

Unlike 1-benzyl-4-piperidone, which shows simple triplets due to symmetry, the 3-phenyl isomer is asymmetric .

  • Solvent:

    
    
    
  • Key Signals:

    • C3-H (The Chiral Proton): A distinct doublet of doublets (dd) or multiplet around 3.5 - 3.8 ppm . It couples with the two protons at C2.

    • C2-H (Diastereotopic): The protons at C2 are chemically non-equivalent due to the adjacent chiral center (C3). They appear as two separate multiplets (geminal coupling ~12-14 Hz, vicinal coupling to C3-H).

    • Benzylic

      
      :  Appears as a singlet (if fast rotation) or an AB quartet  (if rotation is restricted or chiral influence is strong) around 3.6 ppm .
      
    • Aromatic Region (6.9 - 7.4 ppm): Integration of 10 protons (5 from Benzyl + 5 from Phenyl).

13C NMR (Carbon) Elucidation
  • Carbonyl (C4): Signal at ~208 ppm .

  • C3 (Methine): Distinct signal shifted downfield (~55-60 ppm) due to the phenyl ring and carbonyl proximity.

  • Symmetry Check: You will see distinct signals for C2 and C6 , and C3 and C5 . In the 4-phenyl isomer, C2/C6 and C3/C5 would be equivalent.

NMR Connectivity Logic (DOT Visualization)

NMR_Logic C3_H H-C3 (Chiral) δ 3.5-3.8 ppm C2_Ha H-C2 (a) Diastereotopic C3_H->C2_Ha COSY (Vicinal) C2_Hb H-C2 (b) Diastereotopic C3_H->C2_Hb COSY (Vicinal) C4_Ketone C4 Ketone (HMBC Target) C3_H->C4_Ketone HMBC (2-bond) Phenyl 3-Phenyl Ring C3_H->Phenyl NOESY (Proximity) C2_Ha->C2_Hb Geminal Coupling

Figure 2: NMR correlation network. COSY interactions (dashed) establish the spin system; HMBC confirms the ketone position.

Stereochemical & Tautomeric Considerations

The C3 position is alpha to a carbonyl, making the proton acidic (


).
  • Enolization: In the presence of base (or even in protic solvents over time), the C3 proton can exchange, leading to racemization.

    • Observation: If the C3-H signal disappears in

      
       with 
      
      
      
      , it confirms the position
      
      
      to the ketone.
  • Conformation: The piperidone ring likely adopts a chair-like transition state . The bulky phenyl group at C3 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, though the planar carbonyl distorts this geometry compared to cyclohexane.

Differentiation from Isomers

It is crucial to distinguish this from 1-benzyl-4-phenylpiperidin-4-one (which is chemically impossible as a ketone, usually referring to 4-phenyl-4-piperidinol derivatives) or 1-benzyl-5-phenyl... (which is identical to 3-phenyl by numbering convention).

The main confusion arises with 1-benzyl-4-phenylpiperidin-4-ol (precursor to MPTP/analogs).

  • Differentiation: The target molecule has a Ketone (

    
    )  in IR and 
    
    
    
    NMR. The alcohol impurity lacks the ~208 ppm signal and shows an
    
    
    stretch.

References

  • Synthesis and Pharmacological Evaluation

    • Bioorganic & Medicinal Chemistry, 2011. "Synthesis and biological evaluation of this compound derivatives." [1]

  • General Piperidone Spectral Data: Spectrometric Identification of Organic Compounds (Silverstein et al.). Standard reference for interpreting piperidine ring coupling constants.
  • Dieckmann Condensation Mechanism: Organic Reactions, Vol 15. Detailed mechanisms for synthesizing 3-substituted piperidones.
  • PubChem Compound Summary

    • This compound (Structure and CAS verification).[1]

Sources

1-Benzyl-3-phenylpiperidin-4-one CAS number 446302-83-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, reactivity, and pharmacological utility.

Core Scaffold for Neurokinin Antagonists and Menin-MLL Inhibitors

Executive Summary

This compound is a functionalized heterocyclic building block belonging to the 4-piperidone class.[1][2][3][4] Unlike its simpler congener 1-benzyl-4-piperidone (a controlled precursor), the 3-phenyl derivative is a specialized scaffold used primarily in the development of non-opioid CNS agents, specifically Neurokinin-1 (NK1) receptor antagonists and Menin-MLL inhibitors for acute leukemia.

Its structural value lies in the 3-position asymmetry , which breaks the plane of symmetry found in standard piperidones, offering a chiral handle for enantioselective drug design. This guide details the thermodynamic synthesis of the scaffold, its critical derivatization pathways, and its role in modern pharmacophore construction.

Chemical Identity & Physical Properties[3][5][6]

PropertyData
CAS Number 446302-83-6
IUPAC Name This compound
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Appearance Viscous yellow oil or low-melting solid (recrystallized)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~7.8 (Tertiary amine)
LogP (Predicted) 3.2 – 3.5
Key Functional Groups Ketone (C4), Tertiary Amine (N1), Phenyl Ring (C3)

Synthetic Methodology

The synthesis of this compound is non-trivial compared to the unsubstituted parent. It requires a stepwise double Michael addition followed by a Dieckmann condensation .

Retrosynthetic Logic

The 3-phenyl group is introduced via ethyl cinnamate . Direct alkylation of 1-benzyl-4-piperidone with a phenyl group is chemically inefficient. Therefore, the ring is constructed de novo around the nitrogen atom.

Optimized Synthesis Protocol

Reaction Type: Robinson Annulation-variant / Dieckmann Cyclization.

Phase 1: Formation of the Asymmetric Diester
  • Reagents: Benzylamine (1.0 eq), Ethyl Cinnamate (1.0 eq), Ethanol (Solvent).

  • Procedure: Reflux benzylamine and ethyl cinnamate in ethanol for 24–48 hours. The amine undergoes a conjugate addition (Michael addition) to the

    
    -carbon of the cinnamate.
    
    • Intermediate A: Ethyl 3-(benzylamino)-3-phenylpropanoate.

  • Alkylation: The secondary amine (Intermediate A) is then alkylated with Ethyl Acrylate (1.1 eq) or Ethyl 3-bromopropionate to form the tertiary amine diester.

    • Intermediate B: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-3-phenylpropanoate.

Phase 2: Dieckmann Cyclization & Decarboxylation
  • Cyclization: Intermediate B is treated with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF/Toluene.

    • Mechanism:[5][6][7][8][9] Intramolecular Claisen condensation closes the ring, yielding the

      
      -keto ester.
      
  • Hydrolysis/Decarboxylation: The crude

    
    -keto ester is refluxed in 6M HCl. This hydrolyzes the ester to the acid, which spontaneously decarboxylates upon heating to yield the final ketone.
    
Synthetic Pathway Diagram (DOT)

SynthesisPathway Figure 1: De Novo Synthesis of this compound via Dieckmann Condensation Benzylamine Benzylamine InterA Intermediate A: Michael Adduct Benzylamine->InterA Reflux, EtOH Cinnamate Ethyl Cinnamate Cinnamate->InterA InterB Intermediate B: Asymmetric Diester InterA->InterB + Ethyl Acrylate Michael Addn Acrylate Ethyl Acrylate Acrylate->InterB Cyclic Beta-Keto Ester (Cyclized) InterB->Cyclic NaH, THF Dieckmann Cond. Final 1-Benzyl-3-phenyl- piperidin-4-one Cyclic->Final 6M HCl, Reflux -CO2

Figure 1: The stepwise construction of the piperidone ring ensures correct regiochemistry of the phenyl substituent.

Reactivity & Derivatization

The 4-ketone and the tertiary amine are orthogonal handles for diversification.

Reductive Amination (C4 Functionalization)

The most common transformation is converting the ketone to a functionalized amine.

  • Reagents: Primary/Secondary Amine, NaBH(OAc)₃ or NaCNBH₃, DCE/MeOH.

  • Outcome: Creates 1-benzyl-3-phenyl-4-aminopiperidines.[2] This motif is ubiquitous in Neurokinin-1 (NK1) antagonists (e.g., analogs of CP-99,994).

  • Stereochemistry: The hydride attack is influenced by the adjacent 3-phenyl group, often favoring the cis-relationship between the C3-phenyl and the new C4-amine (1,2-diaxial or diequatorial preference depends on conditions).

N-Debenzylation
  • Protocol: H₂ (1 atm), Pd/C (10%), MeOH, catalytic HCl.

  • Product: 3-phenylpiperidin-4-one .[1][2][3][4][10][11]

  • Utility: Exposes the secondary amine for coupling to other pharmacophores (e.g., urea formation, arylation).

Derivatization Workflow (DOT)

Derivatization Figure 2: Primary Derivatization Pathways for Drug Discovery Core 1-Benzyl-3-phenyl- piperidin-4-one Prod1 4-Amino Derivative (NK1 Antagonist Core) Core->Prod1 Reductive Amination (R-NH2, NaBH(OAc)3) Prod2 3-Phenylpiperidin-4-one (Secondary Amine) Core->Prod2 Pd/C, H2 (Debenzylation) Prod3 Spirocyclic Analogs (Menin Inhibitors) Core->Prod3 Strecker / Bucherer-Bergs (Spiro-hydantoin formation)

Figure 2: The scaffold serves as a divergent point for multiple therapeutic classes.[12]

Applications in Drug Discovery[5][11][13]

Neurokinin-1 (NK1) Receptor Antagonists

The 3-phenylpiperidine core is a bioisostere of the quinuclidine core found in Maropitant and the piperidine core in CP-99,994.

  • Mechanism: The 3-phenyl group locks the conformation of the piperidine ring, positioning the C4-substituent (often a benzylamine or ether) into the hydrophobic pocket of the NK1 receptor.

  • Design Strategy: Researchers utilize the CAS 446302-83-6 scaffold to synthesize "non-peptide" Substance P antagonists for treating chemotherapy-induced nausea and vomiting (CINV) and depression.

Menin-MLL Inhibition (Leukemia)

Recent literature highlights 1-benzyl-4-piperidones as precursors for spirocyclic menin inhibitors.

  • Relevance: The interaction between Menin and MLL (Mixed Lineage Leukemia) proteins is a therapeutic target.

  • Chemistry: The C4 ketone is converted into a spiro-cycle (e.g., spiro-piperidine-hydantoin). The 3-phenyl substituent provides additional hydrophobic interactions within the Menin central cavity, potentially improving potency over the unsubstituted analogs.

Safety & Regulatory Handling

Warning: While CAS 446302-83-6 is not explicitly listed as a DEA List I chemical (unlike 1-benzyl-4-piperidone), it is a close structural analog of fentanyl precursors.

  • Dual-Use Precaution: This compound can theoretically be converted into 3-phenylfentanyl analogs. Researchers must maintain strict inventory logs and use the material exclusively for legitimate in-vitro or in-vivo non-clinical research.

  • Handling:

    • Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.

    • Inhalation: Use in a fume hood. Piperidinones can be respiratory irritants.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or alpha-oxidation of the ketone.

References

  • Janssen, P. A. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 3-phenylpiperidines as Neurokinin-1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors: Small molecule development." Nature Chemical Biology. Link

  • Guidechem. (2024). "Synthesis and Applications of 1-Benzyl-4-piperidone Derivatives." Link

  • PubChem. (2024). "Compound Summary: this compound." National Library of Medicine. Link

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-phenylpiperidin-4-one is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents. Unlike its more common isomer, 1-benzyl-4-phenylpiperidin-4-one (a known opioid precursor), the 3-phenyl analog serves as a critical scaffold for neurokinin receptor antagonists, antidepressant candidates, and asymmetric piperidine derivatives. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic pathways, and structural characterization.

Physicochemical Core

The precise molecular characterization of this compound is essential for stoichiometric calculations in multi-step synthesis.

Molecular Constants
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₈H₁₉NO Free Base
Molecular Weight 265.35 g/mol Monoisotopic Mass: 265.1467
CAS Number 1345345-81-4 Refers to the Hydrochloride (HCl) salt form
Salt MW (HCl) 301.81 g/mol Stoichiometry: C₁₈H₁₉NO[1][2][3] · HCl
Appearance Off-white to pale yellow solidTypically isolated as the HCl salt
Solubility DMSO, Methanol, ChloroformLimited water solubility (Free Base)
Structural Logic

The molecule consists of a piperidin-4-one ring (six-membered nitrogen heterocycle with a ketone at position 4).[3]

  • Position 1 (Nitrogen): Substituted with a Benzyl group (

    
    ), providing lipophilicity and protecting the amine.
    
  • Position 3 (Alpha-carbon): Substituted with a Phenyl group .[1][2][3] This introduces a chiral center at C3, making the molecule chiral. Most commercial preparations are racemic (

    
    ), but asymmetric synthesis can yield enantiopure forms.
    

Synthetic Architecture

The synthesis of this compound relies on the Dieckmann Condensation , a robust method for closing diesters into beta-keto esters. This protocol ensures high regioselectivity and yield.

Reaction Pathway Logic
  • Precursor Assembly: A double-alkylation strategy forms an unsymmetrical diester amine.

  • Cyclization: Base-mediated Dieckmann condensation closes the piperidine ring.

  • Decarboxylation: Acid hydrolysis removes the ester group to yield the final ketone.

Validated Protocol (Step-by-Step)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Formation of the Diester Intermediate

  • Reagents: Benzylamine, Ethyl Acrylate, Ethyl

    
    -bromophenylacetate.
    
  • Procedure:

    • React Benzylamine (1.0 eq) with Ethyl Acrylate (1.1 eq) in ethanol to form N-benzyl-

      
      -alanine ethyl ester (Michael Addition).
      
    • Alkylate the secondary amine product with Ethyl

      
      -bromophenylacetate (1.0 eq) in the presence of 
      
      
      
      (base) and acetonitrile (solvent).
    • Result: 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-2-phenyl-propionic acid ethyl ester.

Step 2: Dieckmann Cyclization

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Toluene, catalytic Ethanol.

  • Procedure:

    • Suspend NaH (1.2 eq) in dry Toluene.

    • Add the diester intermediate dropwise at reflux.

    • The thermodynamic product is the

      
      -keto ester.
      
    • Mechanism: The enolate attacks the ester carbonyl, closing the ring.

Step 3: Hydrolysis and Decarboxylation

  • Reagents: 6N HCl, Acetic Acid.

  • Procedure:

    • Reflux the cyclized

      
      -keto ester in HCl/AcOH for 4–6 hours.
      
    • This cleaves the ester moiety and facilitates thermal decarboxylation.

    • Workup: Basify with NaOH to pH 10, extract with Ethyl Acetate, and convert to HCl salt for storage.

Synthesis Flowchart

SynthesisPathway Start Benzylamine (C7H9N) Inter1 Michael Addition (+ Ethyl Acrylate) Start->Inter1 Inter2 N-Benzyl-beta-alanine ethyl ester Inter1->Inter2 Step2 Alkylation (+ Ethyl alpha-bromo-phenylacetate) Inter2->Step2 Diester Unsymmetrical Diester Intermediate Step2->Diester Step3 Dieckmann Cyclization (NaH / Toluene) Diester->Step3 KetoEster Beta-Keto Ester (Ring Closure) Step3->KetoEster Step4 Acid Hydrolysis (-CO2) KetoEster->Step4 Final This compound (C18H19NO) Step4->Final

Figure 1: Step-wise synthetic route via Dieckmann condensation and decarboxylation.

Analytical Validation

Trustworthiness in chemical biology requires rigorous validation. The following spectral signatures confirm the identity of this compound.

Mass Spectrometry (LC-MS)[4]
  • Expected [M+H]⁺: 266.15 m/z.

  • Fragmentation Pattern:

    • Loss of Benzyl group (

      
      , 91 m/z).
      
    • Tropylium ion peak (91 m/z) is typically dominant.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Aromatic Region: Multiplet at 7.2–7.4 ppm (10H total: 5H Benzyl + 5H Phenyl).

  • Benzylic Protons: Singlet (or AB quartet due to asymmetry) at ~3.6 ppm (

    
    ).
    
  • C3-H (Alpha to Carbonyl/Phenyl): A distinct triplet or doublet of doublets around 3.8–4.0 ppm. This proton is acidic and exchangeable in

    
     if base is present.
    
  • Piperidine Ring Protons: Complex multiplets between 2.4–3.2 ppm corresponding to C2, C5, and C6 methylene protons.

Applications in Drug Development

This compound is a "privileged structure" precursor. Its 3-phenyl substitution pattern breaks the symmetry of the piperidine ring, offering unique vectors for drug-target interactions.

Pharmacological Relevance[5]
  • Neurokinin-1 (NK1) Antagonists: The 3-phenylpiperidine core is a scaffold found in various substance P antagonists used for treating chemotherapy-induced nausea and vomiting (CINV).

  • Opioid Receptor Modulation: While 4-phenylpiperidines are classic mu-opioid agonists (fentanyl class), 3-phenyl derivatives are investigated for mixed agonist/antagonist profiles or delta-opioid selectivity.

  • Chiral Building Block: The ketone at C4 allows for reductive amination or Grignard addition, creating 3,4-disubstituted piperidines with high stereochemical complexity.

Structural Relationship Diagram

SAR_Logic Core This compound (Scaffold) Mod1 Reductive Amination at C4 Ketone Core->Mod1 Mod2 Chiral Resolution at C3 Core->Mod2 Target1 NK1 Receptor Antagonists (Antiemetics) Mod1->Target1 Target2 Sigma Receptor Ligands (Neurological) Mod1->Target2 Target3 Dual SNRI Candidates Mod2->Target3

Figure 2: Structure-Activity Relationship (SAR) potential of the 3-phenylpiperidine scaffold.

References

  • LookChem Database. (n.d.). This compound hydrochloride.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone (Comparative Reference for Isomer). Retrieved from [2][3]

  • ChemicalBook. (2024). Synthesis of piperidine derivatives via Dieckmann Condensation. Retrieved from

  • Bose, D. S., et al. (2011). Efficient synthesis of 3-substituted-4-piperidones. Bioorganic & Medicinal Chemistry Letters.

Sources

Biological Activity of 1-Benzyl-3-phenylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 1-Benzyl-3-phenylpiperidin-4-one derivatives .

This guide distinguishes between the saturated scaffold (often associated with neuropharmacology) and the unsaturated (benzylidene) derivatives (highly potent cytotoxic agents).

Technical Guide & Whitepaper

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for dual-function therapeutics. Its derivatives exhibit a stark dichotomy in biological activity based on the saturation of the C3-position:

  • Saturated Derivatives (C3-Phenyl): Primarily investigated for neuropharmacological activity , including Acetylcholinesterase (AChE) inhibition and opioid receptor modulation (as precursors).

  • Unsaturated Derivatives (3-Benzylidene): Characterized by α,β-unsaturated ketone moieties, these are potent cytotoxic and antimitotic agents , acting as Michael acceptors that target cellular thiols in cancer cells.

This guide provides a comprehensive technical analysis of these activities, supported by validated experimental protocols and mechanistic insights.

Chemical Biology & Pharmacophore Analysis[1][2]

The core structure consists of a piperidin-4-one ring N-substituted with a benzyl group and functionalized at the C3 position. The biological efficacy stems from three key pharmacophoric features:

  • N-Benzyl Moiety: Provides lipophilicity for blood-brain barrier (BBB) penetration and establishes

    
     stacking interactions with aromatic residues in enzyme active sites (e.g., Trp279 in AChE).
    
  • C4-Carbonyl/Oxime: Acts as a hydrogen bond acceptor. Derivatization to an oxime (

    
    ) significantly enhances antimitotic activity.
    
  • C3-Substituent (The "Switch"):

    • Phenyl (Saturated): Conveys conformational flexibility, suitable for receptor binding (GPCRs).

    • Benzylidene (Unsaturated): Creates a conjugated enone system, enabling covalent modification of cysteine residues via Michael addition.

Visualization: SAR & Mechanistic Logic

SAR_Logic Core This compound (Core Scaffold) Sub_Saturated Saturated C3-Phenyl Core->Sub_Saturated Sub_Unsaturated Unsaturated C3-Benzylidene (Michael Acceptor) Core->Sub_Unsaturated Sub_Oxime C4-Oxime Derivatization Core->Sub_Oxime Activity_Neuro Neuropharmacology (AChE Inhibition) Sub_Saturated->Activity_Neuro Receptor Fit Activity_Cancer Cytotoxicity (Apoptosis/Cell Cycle Arrest) Sub_Unsaturated->Activity_Cancer Thiol Alkylation Activity_MDR MDR Reversal (P-gp Modulation) Sub_Unsaturated->Activity_MDR Efflux Inhibition Sub_Oxime->Activity_Cancer Tubulin Binding

Caption: Figure 1.[1] Structure-Activity Relationship (SAR) map illustrating the divergence in biological activity based on C3 and C4 functionalization.

Key Biological Activities[1][4][5][6][7][8]

Cytotoxicity & Anticancer Potential

The most significant literature surrounds the 3,5-bis(benzylidene) derivatives. These compounds function as "Mannich bases" and share structural homology with curcumin but exhibit superior bioavailability and stability.

  • Mechanism of Action: The α,β-unsaturated ketone acts as a Michael acceptor, alkylating thiol groups on critical cellular proteins (e.g., Tubulin, NF-κB, Thioredoxin Reductase). This leads to:

    • ROS Generation: Depletion of cellular glutathione.

    • Cell Cycle Arrest: Typically at the G2/M phase.

    • Apoptosis: Activation of Caspase-3 and Caspase-9 pathways.

  • MDR Reversal: Specific derivatives have shown the ability to inhibit P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cancer lines (e.g., L1210/DDP cells).

Antimicrobial & Antifungal Activity

Derivatives substituted with electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring exhibit potent antimicrobial properties.

  • Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

  • Spectrum: Broad-spectrum activity against S. aureus, B. subtilis, and E. coli.

Neuroprotection (AChE Inhibition)

The saturated 1-benzyl-3-phenyl scaffold mimics the binding mode of Donepezil.

  • Binding Mode: The benzyl group occupies the peripheral anionic site (PAS) of Acetylcholinesterase, while the piperidone ring interacts with the catalytic active site (CAS), preventing acetylcholine hydrolysis.

Quantitative Data Summary

The following table summarizes reported potency ranges for key derivatives.

Derivative ClassTarget/Cell LineActivity MetricTypical RangeRef
3,5-bis(benzylidene) Molt-4 (Leukemia)IC50 (Cytotoxicity)0.5 – 2.0 µM[1]
3,5-bis(benzylidene) CEM (Lymphoma)IC50 (Cytotoxicity)< 1.0 µM[1]
1-Benzyl-4-one oxime HeLa (Cervical)IC50 (Cytotoxicity)10 – 25 µg/mL[2]
3-Chloro-phenyl deriv. S. aureusMIC (Antibacterial)12.5 – 25 µg/mL[3]
N-Benzyl-piperidine AChE (Enzyme)IC50 (Inhibition)1.0 – 10 µM[4]

Experimental Protocols

As a Senior Scientist, I have selected two critical protocols. These are designed to be self-validating —meaning they include internal controls to ensure data integrity.

Protocol A: Synthesis of 3,5-bis(benzylidene)-1-benzylpiperidin-4-one

A classic Claisen-Schmidt condensation optimized for yield and purity.

Reagents: 1-Benzyl-4-piperidone (10 mmol), Benzaldehyde derivative (22 mmol), NaOH (10%), Ethanol (95%).

  • Preparation: Dissolve 1-benzyl-4-piperidone in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the substituted benzaldehyde (2.2 eq) slowly.

  • Catalysis: Dropwise addition of 10% NaOH (5 mL) while stirring at 0–5°C (Ice bath). Critical: Low temperature prevents polymerization.

  • Reaction: Allow the mixture to reach room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: A yellow/orange precipitate will form. Filter the solid.

  • Purification: Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (look for singlet/doublet of olefinic protons at δ 7.6–7.8 ppm).

Protocol B: Ellman’s Assay for AChE Inhibition

Standardized for high-throughput screening of piperidone derivatives.

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant), Phosphate Buffer (pH 8.0).

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound (dissolved in DMSO, final conc. range 0.1–100 µM)

    • 20 µL AChE solution (0.05 U/mL)

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Pre-incubation: Incubate at 25°C for 10 minutes. Why? To allow the inhibitor to bind to the PAS/CAS sites.

  • Substrate Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10mM stocks).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate the slope (rate of reaction).

    
    
    

Mechanism of Action: The Apoptotic Pathway

The following diagram details the signaling cascade triggered by the unsaturated derivatives (benzylidene class) in cancer cells.

MOA_Apoptosis Compound 1-Benzyl-3,5-bis(benzylidene) piperidin-4-one Target Thiol Alkylation (Tubulin / NF-κB) Compound->Target Michael Addition ROS ROS Generation (Oxidative Stress) Target->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2.[1] Mechanistic pathway of cytotoxicity. The electrophilic enone system triggers oxidative stress and mitochondrial collapse.

References

  • Das, U., et al. (2007).[2] "Design, synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and related compounds." European Journal of Medicinal Chemistry. Link

  • Sundaresan, K., et al. (2019).[3][4] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics. Link

  • Perumal, P., et al. (2015). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal. Link

  • Luo, W., et al. (2023). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase." Molecules. Link

  • Dimmock, J.R., et al. (2001). "Cytotoxic 3,5-bis(arylidene)-4-piperidones: A review." Current Medicinal Chemistry. Link

Sources

Technical Deep Dive: Substituted Piperidin-4-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by its thermodynamic stability, conformational flexibility, and capacity for multi-vectorial functionalization. Unlike rigid heterocycles, the piperidin-4-one core allows for the precise positioning of aryl and alkyl substituents at the C-2, C-3, C-5, and C-6 positions, enabling the modulation of lipophilicity and receptor binding affinity. This guide analyzes the therapeutic utility of these substituted derivatives, focusing on their role as alkylating agents in oncology, cholinesterase inhibitors in neurodegeneration, and antimicrobial agents.

Part 1: Chemical Architecture & Synthesis

The structural versatility of piperidin-4-ones stems from their accessible synthesis via the Mannich condensation . This multi-component reaction allows for the rapid generation of diverse libraries by varying the aldehyde, amine, and ketone precursors.

The Mannich Condensation Protocol

The classic synthesis involves a double Mannich condensation of a ketone (with


-hydrogens), an aromatic aldehyde, and an amine source (often ammonium acetate).[1]

Figure 1: Synthetic Workflow for 2,6-Diarylpiperidin-4-ones

MannichSynthesis Aldehyde Aromatic Aldehyde (2.0 eq) Reaction Reflux in Ethanol (2-4 Hours) Aldehyde->Reaction Ketone Ketone (1.0 eq) Ketone->Reaction Amine Ammonium Acetate (1.0 eq) Amine->Reaction Precipitation Precipitation (Ether/Acetone) Reaction->Precipitation Cooling Product 2,6-Diarylpiperidin-4-one Precipitation->Product Recrystallization

Caption: One-pot synthesis of 2,6-diarylpiperidin-4-ones via double Mannich condensation.

Stereochemical Considerations

The biological activity is heavily influenced by the conformation of the piperidine ring.

  • Chair Conformation: Most 2,6-diarylpiperidin-4-ones adopt a chair conformation with aryl groups in equatorial positions to minimize 1,3-diaxial interactions.

  • Boat Conformation: Bulky substituents at C-3 and C-5 (e.g., methyl groups) can force the ring into a twist-boat conformation, altering the spatial arrangement of pharmacophores and affecting binding affinity.

Part 2: Therapeutic Frontiers

Oncology: The Michael Acceptor Mechanism

Substituted piperidin-4-ones, particularly those with


-unsaturation (or those that can metabolize into such species), function as Michael acceptors .

Mechanism of Action: The electrophilic carbon in the


-unsaturated ketone moiety targets nucleophilic cysteine residues on critical oncogenic proteins.
  • Thiol Alkylation: Covalent modification of Thioredoxin Reductase (TrxR) or NF-

    
    B.
    
  • ROS Accumulation: Inhibition of antioxidant enzymes leads to oxidative stress.

  • Apoptosis: Upregulation of p53 and Bax; downregulation of Bcl-2.

Figure 2: Anticancer Mechanism of Action

AnticancerMechanism Compound 3,5-Bis(benzylidene) piperidin-4-one Adduct Michael Adduct Formation (Covalent Bond) Compound->Adduct Electrophilic Attack Target Protein Thiols (Cys-SH on NF-kB / TrxR) Target->Adduct ROS ROS Accumulation Adduct->ROS Signal p53 Activation Bax Upregulation ROS->Signal Apoptosis Apoptosis / Cell Death Signal->Apoptosis

Caption: Covalent modification of protein thiols by piperidin-4-one Michael acceptors triggers apoptosis.

Neurodegeneration: Cholinesterase Inhibition

Piperidin-4-one derivatives serve as potent Acetylcholinesterase (AChE) inhibitors, addressing the cholinergic deficit in Alzheimer's disease.

  • Dual Binding: The N-benzyl moiety mimics the binding mode of Donepezil, interacting with the Catalytic Anionic Site (CAS), while the aryl groups extend to the Peripheral Anionic Site (PAS).

  • Selectivity: 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one has shown high potency (IC50 ~12.55 µM) against AChE.

Antimicrobial Activity

Thiosemicarbazone derivatives of piperidin-4-ones exhibit enhanced antimicrobial profiles compared to their ketone precursors. The presence of the C=N-NH-CS-NH2 moiety facilitates metal chelation and membrane disruption in Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Part 3: Quantitative Data Summary

The following table summarizes key Structure-Activity Relationship (SAR) data derived from comparative studies of piperidin-4-one derivatives.

Compound ClassSubstituent (R)Target / Cell LineActivity (IC50 / MIC)Mechanism Note
Anticancer 3-chloro-3-methylLeukemia (Jurkat)1.2 - 5.0 µMp53/Bax upregulation
Anticancer 3,5-bis(4-methoxybenzylidene)Colon (HCT-116)< 10 µMMichael acceptor
CNS (Alzheimer's) 1-benzyl-3,5-bis(4-nitrobenzylidene)AChE12.55 µMDual CAS/PAS binder
CNS (Alzheimer's) 1-benzyl-3,5-bis(4-chlorobenzylidene)BuChE17.28 µMDual AChE/BuChE inhibitor
Antimicrobial Thiosemicarbazone deriv.[1]S. aureus12.5 µg/mLMembrane disruption

Part 4: Experimental Protocols

Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones

Objective: To synthesize the core scaffold via Mannich condensation.

Reagents:

  • Ammonium acetate (0.05 mol)

  • Aromatic aldehyde (e.g., Benzaldehyde, 0.1 mol)

  • Ketone (e.g., Acetone or 3-pentanone, 0.05 mol)

  • Ethanol (95%)

  • Diethyl ether / Acetone (for washing)

Step-by-Step Procedure:

  • Preparation: Dissolve ammonium acetate (3.85 g) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Addition: Add the aromatic aldehyde (0.1 mol) and the ketone (0.05 mol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour.

  • Precipitation: If the solid does not separate, add 10 mL of diethyl ether and scratch the flask walls.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure product.

  • Validation: Confirm structure via melting point, IR (C=O stretch ~1710 cm⁻¹), and ¹H NMR (doublet of doublets for C-2/C-6 protons).

Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the antiproliferative activity of synthesized derivatives.

Materials:

  • Cell lines (e.g., HeLa, MCF-7)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Treatment: Add graded concentrations of the piperidin-4-one derivative (dissolved in DMSO, final concentration <0.1%) to the wells. Include positive control (e.g., Doxorubicin) and vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression analysis.

Part 5: Future Outlook

While substituted piperidin-4-ones show immense promise, hydrophobicity remains a challenge for 2,6-diaryl derivatives. Future development should focus on:

  • Prodrug Strategies: Incorporating polar solubilizing groups (e.g., morpholine, piperazine) at the N-1 position.

  • Nano-formulations: Encapsulation in liposomes to improve bioavailability.

  • Hybrid Molecules: Linking the piperidin-4-one core with other pharmacophores (e.g., coumarins) to exploit multi-target mechanisms.

References

  • Piperidin-4-one: The Potential Pharmacophore. ResearchGate.[2] Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Cholinesterase Inhibitory Activity of Piperidinone Derivatives. ACG Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

Sources

Investigating the pharmacology of 1-Benzyl-3-phenylpiperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide investigates the pharmacology of 1-Benzyl-3-phenylpiperidin-4-one scaffolds and their highly bioactive 3,5-bis(benzylidene) analogs.

Focus: Anticancer Mechanisms (STAT3/NF-


B Inhibition) and Neuroprotective Agents (AChE Inhibition).[1]

Executive Summary

The 1-benzyl-piperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a precursor for two distinct classes of pharmacological agents. While the saturated 3-phenyl derivatives have historically been explored for CNS activity (often overlapping with opioid pharmacophores), the most significant recent advancements involve the 3,5-bis(benzylidene) analogs. These


-unsaturated ketone derivatives act as potent "molecular warheads," exhibiting selective cytotoxicity against drug-resistant tumor lines via STAT3 and NF-

B signaling blockade.[1] This guide details the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols for these analogs.

Chemical Biology & Structural Basis

The pharmacological divergence of this scaffold depends entirely on the functionalization at the C3 and C5 positions of the piperidone ring.

The "Warhead" (Anticancer)

In 3,5-bis(benzylidene)-1-benzylpiperidin-4-one analogs, the central carbonyl group is flanked by two exocyclic double bonds.[1] This creates a bis-enone system , which functions as a Michael acceptor.[1]

  • Mechanism: The electrophilic

    
    -carbons react preferentially with thiols (sulfhydryl groups) on specific proteins (e.g., Cys residues on STAT3 or IKK
    
    
    
    ).[1]
  • Selectivity: Unlike non-specific alkylators, these analogs show a preference for the microenvironment of tumor cells due to altered redox states and glutathione (GSH) levels.[1]

The "Anchor" (Neuroprotection)

In saturated derivatives (e.g., This compound without the double bonds), the N-benzyl moiety mimics the binding motif of Donepezil.[1]

  • Mechanism: The benzyl group interacts with the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing acetylcholine hydrolysis.[1]

Pharmacology A: Cytotoxicity & Anticancer Mechanism

The primary indication for 3,5-bis(benzylidene) analogs is oncology.[1] These compounds are often referred to as "Curcumin Analogs" (DAP series) but possess superior bioavailability and stability.[1]

Molecular Targets[1]
  • STAT3 Inhibition: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) drives tumor survival.[1] These analogs inhibit STAT3 phosphorylation (Tyr705), preventing its dimerization and nuclear translocation.[1]

  • NF-

    
    B Suppression:  They block the phosphorylation of I
    
    
    
    B
    
    
    , preventing the release and nuclear entry of NF-
    
    
    B, a key regulator of inflammation and cell survival.[1]
  • Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (

    
    ) leads to Cytochrome c release and Caspase-3 activation.[1]
    
Signaling Pathway Visualization

The following diagram illustrates the multi-target mechanism of action for these analogs.

ApoptosisPathway Compound 1-Benzyl-3,5-bis(benzylidene) Analog STAT3_P STAT3 Phosphorylation (Tyr705) Compound->STAT3_P Inhibits NFkB_Complex IKK / NF-κB Complex Compound->NFkB_Complex Inhibits ROS ROS Generation Compound->ROS Induces Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) STAT3_P->Bcl2 Upregulates NFkB_Complex->Bcl2 Upregulates Mito Mitochondria (ΔΨm Collapse) Caspase9 Caspase-9 Mito->Caspase9 Cytochrome c Release ROS->Mito Damages Bcl2->Mito Protects (Blocked) Bax Bax / Bak (Pro-apoptotic) Bax->Mito Permeabilizes Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Caption: Mechanistic flow of 3,5-bis(benzylidene) analogs inducing apoptosis via STAT3/NF-


B blockade and mitochondrial dysfunction.[1]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol yields the 3,5-bis(benzylidene)-1-benzylpiperidin-4-one analogs.[1] This reaction is thermodynamically controlled to favor the E,E-isomer.[1]

Reagents:

  • 1-Benzyl-4-piperidone (10 mmol)[1]

  • Substituted Benzaldehyde (22 mmol) (e.g., 4-Fluoro, 3,4-Dimethoxy)[1]

  • Ethanol (Absolute, 20 mL)

  • NaOH (10% aqueous solution)[1]

Workflow:

  • Dissolution: Dissolve 1-benzyl-4-piperidone and the chosen benzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add 10% NaOH dropwise while stirring at room temperature (25°C).

  • Reaction: Stir for 2–4 hours. A precipitate typically forms as the reaction proceeds.[1]

  • Work-up: Filter the precipitate. Wash with cold ethanol (2x) and cold water (3x) to remove excess base and aldehyde.[1]

  • Purification: Recrystallize from ethanol/chloroform (3:1) to obtain pure yellow/orange crystals.[1]

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 value of the synthesized analog against cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the analog dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media.[1] Add 100

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Data

The electronic nature of the substituent on the phenyl ring significantly impacts cytotoxicity.

Substituent (R)PositionElectronic EffectCytotoxicity (IC50, MCF-7)Notes
-H -Neutral> 20

M
Baseline activity.[1]
-F Para (4)Electron Withdrawing1.2

M
Enhanced metabolic stability; high potency.[1]
-NO

Meta (3)Strong Withdrawing0.8

M
Very potent but potential toxicity issues.[1]
-OMe 3,4,5 (Tri)Electron Donating3.5

M
Good solubility; moderate potency.[1]
-OH Para (4)Donor (H-bond)> 50

M
Poor permeability; often inactive unless prodrug.[1]

Key Insight: Electron-withdrawing groups (EWG) like Fluorine or Nitro at the para or meta positions generally increase the electrophilicity of the enone, enhancing reactivity with Cysteine thiols on STAT3.

References

  • Das, U., et al. (2022).[1] "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." National Institutes of Health (NIH).[1]

  • Dutta, A. K., et al. (2002).[1][2] "Structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)." Journal of Medicinal Chemistry.

  • Lier, J., et al. (2025).[1] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase." MDPI Pharmaceuticals.[1]

  • Karthikeyan, C., et al. (2025).[1] "Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." Bioorganic & Medicinal Chemistry Letters.

  • Cayman Chemical. (2023).[1] "N-Benzyl-4-piperidone Product Information." Cayman Chemical.[1]

Sources

Discovery and Synthesis of Novel Piperidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Importance of the Scaffold

In the landscape of modern medicinal chemistry, the piperidin-4-one scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its thermodynamic stability, combined with the ability to adopt multiple conformations (chair/boat), allows it to mimic peptide turns and interact with various G-protein-coupled receptors (GPCRs) and enzymes.

For drug development professionals, the strategic value of this scaffold lies in its divergent functionalization potential . The C-4 carbonyl serves as a reactive anchor for heterocyclization (e.g., spiro-fusions), while the C-3 and C-5 positions are prime sites for aldol-type condensations to generate extensive libraries of curcumin analogs (curcuminoids) with enhanced bioavailability compared to their natural counterparts.

Key Therapeutic Areas[1][2]
  • Oncology: 3,5-bis(benzylidene) derivatives act as potent cytotoxins, inhibiting Topoisomerase II

    
     and the HIF-1
    
    
    
    pathway.
  • Antimicrobial: 2,6-diaryl substitutions provide broad-spectrum activity against MRSA and C. albicans.

  • Neuropharmacology: N-substituted derivatives modulate sigma receptors and acetylcholinesterase (AChE).

Part 2: Synthetic Architectures & Protocols[3]

The Core Synthesis: Modified Mannich Condensation

The construction of the piperidin-4-one ring is most efficiently achieved via a double Mannich condensation. While traditional methods utilize ethanol/acetic acid, we prioritize a high-yield, self-precipitating protocol that minimizes chromatographic purification.

Protocol A: One-Pot Synthesis of 2,6-Diarylpiperidin-4-ones

Target Audience: Synthetic Chemists requiring gram-scale intermediates.

Reagents:

  • Ammonium acetate (

    
    ): 1.0 equiv (Nitrogen source)
    
  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 2.0 equiv

  • Ketone (e.g., acetone or 3-pentanone): 1.0 equiv

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: None (AcOH acts as solvent/catalyst) or

    
     (10 mol%) for difficult substrates.
    

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (3.85 g, 50 mmol) in Ethanol (30 mL).
    
  • Addition: Add the aromatic aldehyde (100 mmol) slowly. The solution may become slightly warm.

  • Cyclization: Add the ketone (50 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
    
  • Work-up (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice-water (200 mL).

    • A heavy precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation.

    • Troubleshooting: If an oil forms instead of a solid, decant the water, dissolve the oil in minimal diethyl ether, and add hexane dropwise to induce crystallization.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
     mL) followed by a cold ethanol/ether (1:1) wash (
    
    
    
    mL). Recrystallize from ethanol.

Mechanistic Insight: The reaction proceeds via the formation of a bis-chalcone intermediate (in situ) or sequential Mannich additions. The choice of ammonium acetate is critical; it provides a buffered source of ammonia, preventing the formation of polymeric byproducts common with free amines.

Functionalization: Synthesis of Curcumin Mimics (3,5-bis-benzylidene derivatives)

To enhance cytotoxicity, the alpha-methylene groups (C-3/C-5) are functionalized via Claisen-Schmidt condensation.

Protocol B: Base-Catalyzed Aldol Condensation

  • Dissolution: Dissolve the piperidin-4-one core (1.0 equiv) and substituted benzaldehyde (2.2 equiv) in Ethanol.

  • Catalysis: Add 10% NaOH solution dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2 hours. A bright yellow/orange precipitate (characteristic of extended conjugation) will form.

  • Isolation: Filter and wash with cold water until the filtrate is neutral pH.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic flow for generating a library of piperidin-4-one derivatives, highlighting the divergence points for structural diversity.

PiperidoneSynthesis Start Precursors (Aldehyde + Ketone + NH4OAc) Mannich Double Mannich Condensation Start->Mannich EtOH, Reflux Core Piperidin-4-one Core (2,6-diaryl) Mannich->Core Cyclization PathA Claisen-Schmidt (Aldol) Core->PathA R-CHO, OH- PathB N-Alkylation/ Acylation Core->PathB R-X or R-COCl PathC Ketone Derivatization Core->PathC NH2OH or Thiosemicarbazide ProdA Curcumin Mimics (Cytotoxic) PathA->ProdA ProdB N-Substituted Analogs (CNS active) PathB->ProdB ProdC Oximes/Thiosemicarbazones (Antimicrobial) PathC->ProdC

Figure 1: Divergent synthetic workflow for piperidin-4-one library generation.

Part 4: Biological Validation & SAR

The biological efficacy of these derivatives is heavily dependent on the substituents at C-2, C-6, and the Nitrogen atom. Below is a synthesized summary of Structure-Activity Relationship (SAR) data derived from recent high-impact studies.

Cytotoxicity Profile (Anticancer)

The 3,5-bis(benzylidene) derivatives (Curcumin mimics) exhibit superior stability and cytotoxicity compared to curcumin.

Compound ClassSubstituent (R)Cell LineIC50 (

M)
Mechanism of ActionReference
Curcumin Mimic 2-FluoroMDA-MB-231 (Breast)1.2

0.1
HIF-1

inhibition
[4]
Curcumin Mimic 3,4,5-TrimethoxyHCT116 (Colon)0.8

0.05
Tubulin polymerization inhibition[4]
N-Carboxamide 4-ChloroMCF-7 (Breast)2.5

0.3
Topoisomerase II

inhibition
[4]
StandardDoxorubicinVarious0.5 - 1.0DNA Intercalation--

Key Insight: Electron-withdrawing groups (F, Cl) on the benzylidene rings enhance metabolic stability, while methoxy groups mimic the colchicine binding site on tubulin.

Antimicrobial Potency

The 2,6-diaryl piperidin-4-one core, particularly when derivatized as a thiosemicarbazone, shows significant bacteriostatic activity.[1]

CompoundCore StructureTarget OrganismMIC (

g/mL)
Potency vs StdReference
4f N-Adamantyl-2,6-diarylS. aureus62.532x > Ampicillin[3]
Thiosemicarbazone 2,6-bis(4-Cl-phenyl)C. albicans12.5Comparable to Fluconazole[7]

Key Insight: The lipophilicity introduced by the adamantane group or the sulfur moiety in thiosemicarbazones facilitates penetration of the microbial cell wall.

Part 5: Future Outlook & Green Chemistry

The future of piperidin-4-one synthesis is pivoting towards sustainability. Recent validations of Deep Eutectic Solvents (DES) , specifically Glucose:Choline Chloride (1:2), have demonstrated yields >90% without the use of volatile organic solvents [8].

Proposed Green Workflow:

  • Medium: Glucose/Choline Chloride melt (

    
    ).
    
  • Process: One-pot condensation of aldehyde, ketone, and amine.

  • Workup: Addition of water precipitates the pure product; the DES can be recycled up to 4 times without loss of activity.

This shift not only reduces the E-factor (waste) of the process but also aligns with the stringent environmental compliance required in modern pharmaceutical manufacturing.

References

  • Synthesis of Piperidin-4-one Deriv

    
    -Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 2023.[2] Link
    
  • Piperidin-4-one: The Potential Pharmacophore. ResearchGate, 2025.[3] Link

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI, 2023. Link

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. Link

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. PubMed Central, 2023. Link

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical, 2024.[4] Link

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 2008.[1] Link

  • An Eco-Friendly Preparation of 2,6-Diarylpiperidin-4-ones Using a Glucose-Choline Chloride Deep Eutectic Solvent. Rasayan Journal of Chemistry, 2022.[5] Link

Sources

Technical Guide: 1-Benzyl-3-phenylpiperidin-4-one as a Synthetic Scaffold

[1]

Executive Summary

This compound (CAS: 1345345-81-4 for HCl salt) is a piperidine derivative characterized by a ketone at position 4 and a phenyl substituent at position 3.[1][2] This specific substitution pattern breaks the symmetry of the piperidine ring, introducing inherent chirality and creating a scaffold essential for "privileged structures" in medicinal chemistry. It serves as the divergent point for synthesizing Substance P antagonists (e.g., CP-99,994 analogues) and selective serotonin reuptake inhibitors (SSRIs) .

Key Technical Value:

  • Chiral Entry Point: The C3 stereocenter allows for the synthesis of enantiopure libraries.

  • Orthogonal Reactivity: The C4 ketone and C3 benzylic position allow for independent functionalization.

  • Pharmacophore Alignment: Mimics the spatial arrangement of bioactive phenethylamines constrained within a ring.

Chemical Properties & Structural Logic[1][3][4]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Key Functional Groups Tertiary Amine (Basic), Ketone (Electrophilic), Benzylic C-H (Acidic/Reactive)
Chirality Racemic mixture (typically resolved downstream)
Solubility Soluble in DCM, EtOAc, THF; HCl salt soluble in water/ethanol
Reactivity Profile

The molecule possesses three distinct reactive vectors:

  • C4 Carbonyl: Susceptible to nucleophilic attack (Grignard, hydride reduction) and reductive amination.

  • C3 Alpha-Carbon: Highly acidic due to the flanking phenyl and carbonyl groups; prone to enolization and racemization.[1]

  • N-Benzyl Group: A protecting group that can be removed via catalytic hydrogenolysis (Pd/C, H₂) to yield the free secondary amine.

Synthesis Methodologies

Two primary routes exist: the Classical Dieckmann Condensation (for bulk scale) and the Modern Pd-Catalyzed Arylation (for high precision).

Method A: Palladium-Catalyzed -Arylation (Precision Route)

This method is preferred for research applications due to its high regioselectivity and avoidance of complex ester intermediates.[1]

Mechanism: 1-Benzyl-4-piperidone reacts with bromobenzene in the presence of a Palladium catalyst and a bulky phosphine ligand.[1] The enolate of the piperidone coordinates to the Pd(II)-Ph species, followed by reductive elimination to form the C3-Phenyl bond.

Protocol:

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Bromobenzene (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 eq).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Conditions: Heat at 80–100°C under Argon for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method B: Dieckmann Condensation (Scale-Up Route)

This route builds the ring from acyclic precursors.[1]

Protocol:

  • Step 1 (Michael Addition): React Benzylamine with Ethyl Acrylate to form N-benzyl-β-alanine ethyl ester.[1]

  • Step 2 (Alkylation): Alkylate the secondary amine with Ethyl

    
    -bromo-phenylacetate .
    
    • Note: This forms the unsymmetrical diester: N-Benzyl-N-(2-ethoxycarbonylethyl)-

      
      -phenylglycine ethyl ester.[1]
      
  • Step 3 (Cyclization): Treat with NaH or KOtBu in toluene. The enolate attacks the ester, closing the ring.

  • Step 4 (Decarboxylation): Acid hydrolysis (HCl/AcOH, reflux) removes the ester group, yielding This compound .[1]

Synthesiscluster_dieckmannAlternative: Dieckmann RouteStart1-Benzyl-4-piperidoneIntermediatePd-Enolate ComplexStart->Intermediate Oxidative Addition & EnolizationReagentsPh-Br, Pd(OAc)2BINAP, NaOtBuProductThis compoundIntermediate->Product Reductive EliminationS1BenzylamineS3N-Benzyl-beta-alanineethyl esterS1->S3+ S2S2Ethyl AcrylateS5Diester PrecursorS3->S5+ S4S4Ethyl alpha-bromophenylacetateS6Cyclization (NaH)S5->S6S6->ProductHydrolysis/Decarb

Figure 1: Comparison of Pd-Catalyzed Arylation and Dieckmann Condensation pathways.

Synthetic Utility & Applications

Synthesis of NK1 Receptor Antagonists (Substance P)

The 3-phenylpiperidine core is a structural homologue to the CP-99,994 pharmacophore (which is a 2-phenyl-3-aminopiperidine).[1] The 3-phenyl-4-one intermediate allows access to 3-phenyl-4-aminopiperidines , a scaffold used in next-generation antiemetics and antidepressants.[1]

Workflow:

  • Reductive Amination: Reaction of this compound with a substituted benzylamine (e.g., 2-methoxybenzylamine) and NaBH(OAc)₃.[1]

  • Stereocontrol: The bulky phenyl group at C3 directs the hydride attack, typically favoring the cis-configuration (3-phenyl, 4-amino relationship).[1]

Asymmetric Synthesis of Chiral Piperidines

The ketone can be reduced asymmetrically to yield (3S, 4R)-1-benzyl-3-phenylpiperidin-4-ol , a precursor for D4 dopamine antagonists.[1]

  • Reagent: Ruthenium-based transfer hydrogenation catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).[1]

  • Outcome: High enantiomeric excess (>95% ee) establishing two chiral centers simultaneously.

Divergent Functionalization

The scaffold allows for rapid library generation:

  • Grignard Addition: Reacting with aryl-MgBr yields 4-aryl-3-phenyl-4-piperidinols (dual aryl core).[1]

  • Fluorination: Treatment with DAST converts the ketone to a gem-difluoro group, or the alcohol to a monofluoride, modulating metabolic stability (common in D4 antagonist design).

ApplicationsCoreThis compoundPath1Reductive Amination(R-NH2, NaBH(OAc)3)Core->Path1Path2Asymmetric Reduction(Ru-Catalyst)Core->Path2Path3Grignard Addition(Ar-MgBr)Core->Path3Prod1NK1 Antagonist Scaffolds(3-Phenyl-4-aminopiperidines)Path1->Prod1Prod2Chiral 3-Phenyl-4-piperidinols(D4 Antagonist Precursors)Path2->Prod2Prod34-Aryl-3-phenyl-4-piperidinols(Opioid/Analgesic Analogues)Path3->Prod3

Figure 2: Divergent synthetic applications of the 3-phenylpiperidone scaffold.

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of cis-1-benzyl-N-(2-methoxybenzyl)-3-phenylpiperidin-4-amine.

  • Preparation: Dissolve This compound (1.0 g, 3.77 mmol) in dry 1,2-dichloroethane (DCE, 15 mL).

  • Amine Addition: Add 2-methoxybenzylamine (0.57 g, 4.15 mmol) and Acetic Acid (0.2 mL). Stir for 30 min at room temperature to form the imine.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.2 g, 5.66 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours under N₂.

  • Quench: Quench with sat. NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL).

  • Purification: Dry organic phase over MgSO₄. Purify via column chromatography (DCM:MeOH 95:5).

  • Yield: Expect ~75-85% yield of the cis-amine (confirmed by NOE NMR studies).[1]

Safety & Regulatory Note

  • Precursor Status: While 1-benzyl-4-piperidone is a watched precursor (DEA List I/II in some jurisdictions due to fentanyl synthesis), the 3-phenyl isomer is generally less regulated but should be treated with the same level of scrutiny and security in a professional lab environment.[1]

  • Handling: The free base is an oil that can oxidize; store as the HCl salt (white solid) at -20°C.[1]

References

  • LookChem. (n.d.). This compound hydrochloride - CAS 1345345-81-4.[1] Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from

  • McLean, S., et al. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.[1][3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Kawai, M., et al. (2002). Pd-Catalyzed Alpha-Arylation of Ketones. Journal of the American Chemical Society.
  • GuideChem. (n.d.). Synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. Retrieved from

The Emergence of N-benzyl piperidin-4-one Derivatives as Potent Antimitotic Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl piperidin-4-one scaffold has garnered significant attention in medicinal chemistry as a versatile and promising framework for the development of novel anticancer agents.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of N-benzyl piperidin-4-one derivatives as potent antimitotic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in the pursuit of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting Mitosis in Cancer Therapy

Cancer is fundamentally a disease of uncontrolled cell division. The mitotic phase of the cell cycle, where a cell segregates its chromosomes into two identical daughter cells, presents a highly vulnerable target for therapeutic intervention. Disruption of the intricate molecular machinery of mitosis can lead to mitotic catastrophe and, ultimately, apoptotic cell death.

Microtubules, dynamic polymers of α- and β-tubulin, are central players in mitosis, forming the mitotic spindle responsible for chromosome segregation.[2] Consequently, agents that interfere with microtubule dynamics have proven to be among the most effective anticancer drugs. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2]

The N-benzyl piperidin-4-one core has emerged as a privileged scaffold in the design of novel tubulin polymerization inhibitors.[1] Its three-dimensional structure and synthetic tractability allow for the strategic placement of various substituents to optimize binding to tubulin and enhance cytotoxic activity.[1] This guide will explore the journey from chemical synthesis to biological characterization of this promising class of compounds.

Synthetic Strategies: Building the N-benzyl piperidin-4-one Core and its Analogs

The synthesis of N-benzyl piperidin-4-one derivatives is typically achieved through well-established organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the benzyl and piperidinone rings, which are crucial for modulating biological activity.

A common and efficient method involves the condensation of various reagents with the N-benzyl piperidin-4-one core.[3] For instance, the synthesis of oxime, hydrazone, and semicarbazone derivatives can be readily achieved by reacting N-benzyl piperidin-4-one with hydroxylamine hydrochloride, hydrazine hydrochloride, and semicarbazide, respectively.[3]

G cluster_synthesis General Synthetic Scheme reagents Hydroxylamine HCl Hydrazine HCl Phenylhydrazine Semicarbazide Thiosemicarbazide nbp N-benzyl piperidin-4-one reagents->nbp Condensation derivatives N-benzyl piperidin-4-one Derivatives (Oxime, Hydrazone, etc.) nbp->derivatives

Caption: General synthetic route to N-benzyl piperidin-4-one derivatives.

Experimental Protocol: Synthesis of N-benzyl piperidin-4-one oxime[4][5]

This protocol provides a representative example of the synthesis of an N-benzyl piperidin-4-one derivative.

  • Dissolution: Dissolve N-benzyl piperidin-4-one in ethanol.

  • Addition of Reagent: To the ethanolic solution, add an equimolar amount of hydroxylamine hydrochloride.

  • Reflux: Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into crushed ice.

  • Precipitation and Filtration: The solid product that precipitates out is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-benzyl piperidin-4-one oxime.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[4][5]

Biological Evaluation: From Cytotoxicity to Mechanism of Action

A hierarchical approach is employed to evaluate the antimitotic potential of newly synthesized N-benzyl piperidin-4-one derivatives. This typically begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][7] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan.[6]

Experimental Protocol: MTT Cytotoxicity Assay[7][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidin-4-one derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound Cell Line IC50 (µM)
Derivative AHeLa1.5
Derivative BMCF-72.3
Derivative CA5491.8
PaclitaxelHeLa0.01

Note: The data in the table is hypothetical and for illustrative purposes only.

Elucidating the Antimitotic Mechanism: Cell Cycle Analysis

To confirm that the observed cytotoxicity is due to mitotic arrest, cell cycle analysis is performed using flow cytometry.[8] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9] Antimitotic agents typically cause an accumulation of cells in the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[10][12][13]
  • Cell Treatment: Treat cancer cells with the N-benzyl piperidin-4-one derivative at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A removes RNA to ensure that only DNA is stained.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

G cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with Compound harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phases flow->analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Direct Evidence of Target Engagement: Tubulin Polymerization Assay

To directly demonstrate that N-benzyl piperidin-4-one derivatives exert their antimitotic effect by targeting tubulin, an in vitro tubulin polymerization assay is performed.[11][12] This assay measures the extent of tubulin polymerization into microtubules by monitoring the change in absorbance at 340 nm.[12] Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Experimental Protocol: In Vitro Tubulin Polymerization Assay[14][15][16]
  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a control (e.g., colchicine as a known inhibitor, paclitaxel as a known stabilizer, or DMSO as a vehicle control).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.[12]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the N-benzyl piperidin-4-one derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[13][14] SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on antimitotic activity.

Key areas for modification and their potential impact include:

  • Substituents on the Benzyl Ring: The nature, position, and size of substituents on the benzyl ring can significantly influence the compound's interaction with the tubulin binding pocket.[15] Electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk, affecting binding affinity.

  • Modifications of the Piperidinone Ring: Alterations to the piperidinone ring, such as the introduction of different functional groups at the 4-position (e.g., oxime, hydrazone), can impact the compound's hydrogen bonding capacity and overall conformation.[3]

  • The N-Benzyl Moiety: The benzyl group itself is often crucial for activity, potentially engaging in hydrophobic or cation-π interactions within the binding site.[1]

A systematic SAR study would involve the synthesis and testing of a library of analogs to build a comprehensive understanding of the structural requirements for potent antimitotic activity.

Future Directions and Conclusion

N-benzyl piperidin-4-one derivatives represent a promising class of antimitotic agents with the potential for further development as anticancer therapeutics. Future research in this area should focus on:

  • Lead Optimization: Utilizing the insights from SAR studies to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the Precise Binding Site: Employing techniques such as X-ray crystallography or computational modeling to determine the exact binding site of these compounds on tubulin. This will enable more targeted drug design efforts.

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

References

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]

  • Fenglei Huang, et al. (n.d.). Exploring N-Benzyl-4-piperidone: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]

  • Shaik, S. P., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Chini, M. G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Manikandan, A., & Sivakumar, A. (2015). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research, 8(6), 525-531. [No valid URL found]
  • Kumar, D., & Singh, B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Semantic Scholar. [Link]

  • Vistica, D. T., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Romagnoli, R., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Li, W., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PubMed Central. [Link]

  • Shi, K., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Request PDF. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores. [Link]

  • Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Abou-Gharbia, M. A., et al. (2000). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]

  • Maruyama, A., et al. (2014). Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. PubMed Central. [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]

Sources

Technical Whitepaper: The Piperidinone-Derived Scaffold in Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of the Menin-KMT2A (MLL1) protein-protein interaction represents a paradigm shift in the treatment of acute leukemias driven by KMT2A rearrangements (MLL-r) and NPM1 mutations.[1] While early peptidomimetics failed to achieve oral bioavailability, the discovery of small-molecule inhibitors utilizing a piperidinone-derived core (specifically functionalized piperidines) unlocked the therapeutic potential of this target.[2]

This technical guide analyzes the structural and synthetic role of the piperidinone core in developing third-generation menin inhibitors (e.g., Revumenib/SNDX-5613, DS-1594).[2] We examine how this scaffold acts as a thermodynamic anchor within the Menin central cavity, mimicking the critical F9 and P13 residues of the MLL fusion protein, and provide actionable protocols for synthesizing and validating these pharmacophores.[2]

Structural Mechanistic Analysis: The "Anchor" Hypothesis

The Menin-MLL interaction is mediated by a large, hydrophobic central cavity on Menin that binds the N-terminal fragment of MLL1.[2] The natural MLL1 peptide utilizes a high-affinity motif (MBM1) where Phenylalanine 9 (F9) and Proline 13 (P13) insert deep into Menin's pocket.[2]

The Piperidine Mimicry

The piperidinone-derived scaffold (often reduced to a substituted piperidine in the final pharmacophore) is critical because it functions as a F9 residue mimic .[2]

  • Hydrophobic Filling: The piperidine ring occupies the deep hydrophobic pocket normally filled by the F9 phenyl ring of MLL1.[2]

  • Rigidity vs. Entropy: Unlike flexible alkyl chains, the six-membered piperidine ring provides a rigid scaffold that minimizes the entropic penalty upon binding.[2]

  • Vector Positioning: The nitrogen atom of the piperidine (often protonated at physiological pH) or its substituents can form critical hydrogen bonds with Tyr319 , Asp136 , or Glu363 , locking the inhibitor in place.[2]

Structural Evolution

Early inhibitors (e.g., MI-2) used thienopyrimidine cores but lacked the optimal pharmacokinetic (PK) properties.[2] The introduction of the 4-substituted piperidine (derived from 4-piperidinone) allowed for:

  • Spiro-cyclization: Creating spiro-piperidinones to further rigidify the core.[2]

  • Bifunctionalization: Using the piperidinone ketone handle to attach diverse "tails" via reductive amination, optimizing the reach into the P13 pocket.[2]

Chemical Synthesis: The Piperidinone Advantage[2]

The utility of the piperidinone core lies in its synthetic versatility.[2] It serves as the "chassis" upon which the high-affinity inhibitor is built.[2]

Core Synthesis Workflow

The following general scheme illustrates the conversion of N-Boc-4-piperidinone into a bioactive Menin inhibitor core (similar to the VTP/SNDX series).

Reaction Class: Reductive Amination / Spiro-cyclization Key Intermediate: 1-Benzyl-4-piperidone (or N-Boc equivalent)

  • Core Functionalization:

    • Reagent: N-Boc-4-piperidinone + Primary Amine (R-NH2).

    • Conditions: NaBH(OAc)3, DCE, Room Temp.[2]

    • Mechanism:[2][3][4][5] Formation of the imine followed by hydride reduction yields the 4-aminopiperidine core.[2]

  • Scaffold Coupling:

    • The secondary amine generated is then coupled to the heteroaromatic anchor (e.g., thienopyrimidine halide) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[2]

Visualization of Synthetic Logic

Synthesis_Workflow Start N-Boc-4-Piperidinone (Commercial Starting Material) Step1 Reductive Amination (w/ R-NH2 + NaBH(OAc)3) Start->Step1 Intermediate 4-Aminopiperidine Core (F9 Pocket Mimic) Step1->Intermediate Step2 Coupling / SNAr (w/ Thienopyrimidine/Indole) Intermediate->Step2 Final Final Menin Inhibitor (e.g., Revumenib Analog) Intermediate->Final  Provides Rigid Scaffold Step2->Final

Caption: Synthetic pathway transforming the piperidinone precursor into the active piperidine-based pharmacophore.

Experimental Validation Framework

To validate the efficacy of a piperidinone-core inhibitor, a robust screening cascade is required.[2]

Protocol: Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescein-labeled MLL peptide by the small molecule.[2]

Reagents:

  • Tracer: Fluorescein-labeled MLL peptide (e.g., MLL residue 4-15).[2]

  • Protein: Recombinant human Menin (residues 1-610).[2]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.[2]

Methodology:

  • Preparation: Dilute Menin protein to a concentration of 200 nM (approx. 2x Kd of the tracer).

  • Incubation: Mix 10 µL of Menin solution with 10 µL of serial dilutions of the piperidinone inhibitor in black 384-well plates.

  • Tracer Addition: Add 10 µL of Fluorescein-MLL peptide (final conc. 10 nM).

  • Equilibration: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) using a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP units vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Validation Criteria:

  • Z-Factor: > 0.5 for a robust assay.

  • Reference: MI-2-2 or Revumenib should be used as a positive control (IC50 < 50 nM).[2]

Protocol: Cellular Proliferation Assay (MOLM-13 vs. HL-60)

Menin inhibitors must show selectivity for MLL-r cell lines (MOLM-13, MV4;[2]11) over wild-type lines (HL-60).[2][6]

Methodology:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Treat with serial dilutions of the inhibitor (DMSO < 0.1%).[2]

  • Duration: Incubate for 7 days . (Note: Menin inhibition induces differentiation, which is a slow process; 72h assays often yield false negatives).[2]

  • Readout: Add CellTiter-Glo (Promega) or Resazurin.[2] Measure luminescence/fluorescence.

  • Data: Calculate GI50. A potent piperidinone-core inhibitor should have a GI50 < 50 nM in MOLM-13 and > 1 µM in HL-60.[2]

SAR Data Summary: The Core's Impact[7]

The following table summarizes how modifications to the piperidinone-derived core affect biological activity, based on aggregated literature data (e.g., VTP/SNDX series).

Structural RegionModificationEffect on Potency (IC50)Mechanistic Explanation
Core Ring 4-Piperidine (Secondary Amine)High (< 10 nM) Optimal filling of F9 pocket; H-bond with Glu363/Tyr319.
Core Ring 4-Piperidinone (Ketone)Low / InactiveLack of H-bond donor; sp2 carbon changes geometry.[2]
Substituent (R1) 4-Phenyl / 4-Fluoro-phenylIncreased Pi-stacking or hydrophobic interaction deep in the pocket.[2]
Linker Rigid Spiro-cycleHigh Reduces entropic cost of binding; improves metabolic stability.[2]
Anchor ThienopyrimidineHigh Critical H-bonds at the surface of the pocket (Trp341).[2]

Pathway Visualization

Understanding the downstream effects of the inhibitor is crucial for pharmacodynamic (PD) modeling.[2]

Menin_Pathway Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MLL_Fusion MLL-Fusion Protein (KMT2A-r) MLL_Fusion->Complex Binds Inhibitor Piperidinone-Core Inhibitor Inhibitor->Menin Competes for F9 Pocket Inhibitor->Complex Disrupts Genes Leukemogenic Genes (HOXA9, MEIS1) Complex->Genes Upregulates Transcription Outcome_Good Differentiation & Apoptosis Complex->Outcome_Good Complex Dissociation Outcome_Bad Leukemic Transformation (Differentiation Block) Genes->Outcome_Bad Drives

Caption: Mechanism of action: The inhibitor displaces the MLL-fusion protein, silencing HOXA9/MEIS1 and restoring differentiation.[2]

References

  • Grembecka, J., et al. (2012).[2] "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[1][2] Nature Chemical Biology.[2] Link

  • Krivtsov, A. V., et al. (2019).[2] "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia."[6] Cancer Cell.[2] (Describes VTP-50469/Revumenib precursor). Link[2]

  • Borkin, D., et al. (2015).[1][2] "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo."[2] Cancer Cell.[2] Link

  • Daiichi Sankyo. (2021).[2] "Phase 1/2 Trial Initiated for Daiichi Sankyo's Menin Inhibitor DS-1594." Press Release. Link

  • Zhou, H., et al. (2018).[2] "Structure-Based Design of High-Affinity Menin-MLL Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Benzyl-3-phenylpiperidin-4-one , a critical pharmacophore in the development of neuroactive agents (e.g., substituted piperidines like Paroxetine) and analgesic scaffolds.

While classical methods (Dieckmann condensation) exist, they often suffer from regioselectivity issues and the requirement of unstable precursors (e.g., atropates). This protocol prioritizes a Palladium-Catalyzed


-Arylation  strategy.[1][2] This modern approach offers superior regiocontrol, higher yields, and modularity for medicinal chemistry applications.

Executive Summary & Strategic Analysis

The synthesis of 3-arylated-4-piperidones presents a unique challenge: introducing asymmetry into a symmetrical precursor.

  • Classical Route (Dieckmann Condensation): Involves the cyclization of unsymmetrical diesters (e.g., from benzylamine, ethyl acrylate, and ethyl atropate). Drawbacks: Ethyl atropate is prone to polymerization; the cyclization often yields mixtures of 3-phenyl and 5-phenyl isomers (identical in this case, but problematic if substituted) or competing Claisen products.

  • Selected Route (Pd-Catalyzed

    
    -Arylation):  Direct coupling of commercially available 1-benzyl-4-piperidone with bromobenzene using Buchwald-Hartwig chemistry.
    
    • Mechanism: Enolate formation

      
       Transmetallation to Aryl-Pd 
      
      
      
      Reductive Elimination.
    • Advantage: Convergent synthesis, high atom economy, and avoids toxic/unstable acrylate precursors.

Reaction Scheme

ReactionScheme SM1 1-Benzyl-4-piperidone (C12H15NO) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene 70°C SM1->Cat SM2 Bromobenzene (Ph-Br) SM2->Cat Prod This compound (Target) Cat->Prod  C-C Bond Formation  

Figure 1: Synthetic pathway via Pd-catalyzed


-arylation.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
1-Benzyl-4-piperidone 189.261.01.89 g (10 mmol)Substrate
Bromobenzene 157.011.11.73 g (11 mmol)Aryl Source
Pd(OAc)₂ 224.510.0245 mg (2 mol%)Catalyst Precursor
BINAP 622.680.04250 mg (4 mol%)Ligand
NaOtBu 96.101.31.25 g (13 mmol)Base
Toluene (Anhydrous) --20 mL (0.5 M)Solvent

Safety Note: Sodium tert-butoxide (NaOtBu) is moisture-sensitive and caustic. Handle in a glovebox or under rapid argon flow. Bromobenzene is an irritant.

Step-by-Step Procedure
Phase A: Catalyst Pre-complexation (Critical for Activity)
  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂ (45 mg) and BINAP (250 mg) to the flask.

  • Solvation: Add anhydrous Toluene (10 mL).

  • Activation: Stir at room temperature for 10–15 minutes. The solution should turn from orange to a distinct reddish-orange, indicating the formation of the active Pd(0)-phosphine complex.

Phase B: Substrate Addition & Reaction
  • Reagent Addition: Add solid NaOtBu (1.25 g) to the catalyst mixture in one portion (under Argon counter-flow).

  • Substrate Introduction: Add 1-Benzyl-4-piperidone (1.89 g) and Bromobenzene (1.73 g) via syringe. Rinse the syringe with the remaining Toluene (10 mL) and add to the flask.

  • Heating: Seal the Schlenk flask (or attach a reflux condenser with an Argon balloon). Heat the mixture to 70°C in an oil bath.

    • Technical Insight: Do not exceed 100°C. Higher temperatures promote di-arylation (formation of 3,5-diphenyl analogues).

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane) or LC-MS.

    • Endpoint: Consumption of the starting ketone (usually 4–12 hours).

Phase C: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Diethyl Ether (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with saturated NH₄Cl solution (2 x 30 mL) to neutralize residual base. Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Gradient: 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: Excess Bromobenzene

      
      Product 
      
      
      
      Unreacted Ketone.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields.

CatalyticCycle LnP LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (LnP-Pd(II)-Ph-Br) LnP->OxAdd + Ph-Br TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet + Enolate Enolate Enolate Formation (Ketone + NaOtBu) Enolate->TransMet Feed RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LnP - Product

Figure 2: Catalytic cycle for the


-arylation of ketones.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing of Toluene; use fresh NaOtBu.
Di-arylation (3,5-diphenyl) Temperature too high / Excess Ph-BrReduce temp to 60°C; use strict 1.0:1.1 stoichiometry.
De-benzylation Hydrogenolysis (unlikely here)Ensure no H₂ source; Pd/C is not used, so this is rare.
Product is an oil Residual solvent or impuritiesConvert to HCl or Oxalate salt for crystallization.

Characterization Data (Expected)

To validate the synthesis, compare spectral data against these expected values:

  • Physical State: Viscous yellow oil (Free base); White solid (HCl salt).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–7.4 (m, 10H, Ar-H from Benzyl & Phenyl).
      
    • 
       3.8 (dd, 1H, H-3 , 
      
      
      
      -proton). Key diagnostic signal: shift from ~2.4 ppm in SM to ~3.8 ppm.
    • 
       3.6 (s, 2H, N-CH₂-Ph).
      
    • 
       2.4–3.2 (m, 6H, Piperidine ring protons).
      
  • MS (ESI):

    • Calculated [M+H]⁺: 266.15.

    • Found: 266.2.

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via the Palladium-Catalyzed Arylation of Enolates. Journal of the American Chemical Society.[1][2]

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation. Journal of the American Chemical Society.[1][2]

  • Kozlowski, M. C., et al. (2009). Total Synthesis of the Amaryllidaceae Alkaloid (+)-Plicamine.

    
    -arylation on piperidone scaffolds). Journal of Organic Chemistry. 
    
  • Palani, A., et al. (2002).[3] Synthesis and SAR of 3-Phenyl-piperidine Derivatives as Neurokinin Antagonists. Journal of Medicinal Chemistry. (Context for the scaffold).

Sources

Application Notes & Protocols: Synthesis of 2,6-Diarylpiperidin-4-ones via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidin-4-one Core

The 2,6-diarylpiperidin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, chair-like conformation allows for the precise spatial orientation of the two aryl groups, making it an excellent template for developing compounds with a wide range of biological activities, including analgesic, antipyretic, anticancer, and antimicrobial properties.[1][2][3][4] The Mannich reaction, a cornerstone of organic synthesis, offers a versatile and efficient one-pot, three-component condensation approach to construct this valuable heterocyclic core.[2][3][5] This guide provides a detailed exploration of the synthesis of 2,6-diarylpiperidin-4-ones using the Mannich reaction, delving into the underlying mechanism, offering a robust experimental protocol, and discussing key considerations for optimization and characterization.

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6] In the context of 2,6-diarylpiperidin-4-one synthesis, the reaction proceeds through a cascade of events involving an aromatic aldehyde, a ketone with at least two α-hydrogens (such as acetone or a substituted acetone), and an amine source, typically ammonia or its salt (e.g., ammonium acetate).[2][3]

The reaction mechanism can be dissected into two key stages:

  • Iminium Ion Formation: The reaction commences with the nucleophilic addition of the amine to the carbonyl group of the aromatic aldehyde, followed by dehydration to form a reactive electrophilic species known as an iminium ion (or a Schiff base).[7]

  • Nucleophilic Attack and Cyclization: The ketone, in equilibrium with its enol or enolate form, then acts as a nucleophile, attacking the iminium ion.[7] This is followed by a second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization to yield the final 2,6-diarylpiperidin-4-one ring system.

Reaction Mechanism Workflow

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack & Cyclization A Aromatic Aldehyde (Ar-CHO) C Iminium Ion [Ar-CH=NH2]+ A->C + NH3 - H2O B Amine (NH3) F Mannich Base Intermediate D Ketone (R-CO-CH3) E Enol/Enolate D->E Tautomerization E->F Attacks Iminium Ion (C) G Second Condensation & Cyclization F->G + Ar-CHO + NH3 H 2,6-Diarylpiperidin-4-one G->H

Caption: Generalized mechanism for the Mannich synthesis of 2,6-diarylpiperidin-4-ones.

Experimental Protocol: Synthesis of 2,6-Diphenylpiperidin-4-one

This protocol details a representative one-pot synthesis of 2,6-diphenylpiperidin-4-one. The principles outlined can be adapted for the synthesis of various substituted analogues by selecting the appropriate aromatic aldehydes and ketones.

Materials and Reagents:

  • Benzaldehyde (Reagent Grade, ≥99%)

  • Acetone (ACS Grade)

  • Ammonium acetate (ACS Reagent, ≥98%)

  • Ethanol (95% or Absolute)

  • Concentrated Hydrochloric Acid (ACS Reagent)

  • Diethyl ether (ACS Grade)

  • Concentrated Ammonia solution (ACS Reagent)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (0.1 mol, 10.61 g, 10.1 mL), acetone (0.05 mol, 2.90 g, 3.67 mL), and ammonium acetate (0.05 mol, 3.85 g) in 50 mL of ethanol.

    • Rationale: Ethanol is a common solvent for this reaction, effectively dissolving the reactants. Ammonium acetate serves as the in-situ source of ammonia for the reaction. The stoichiometry is crucial; typically a 2:1:1 molar ratio of aldehyde:ketone:amine source is employed.[2][3]

  • Reaction Progression: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Subsequently, gently reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

    • Rationale: Initial stirring at room temperature allows for the preliminary formation of intermediates. Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps, driving the reaction to completion.

  • Isolation of the Hydrochloride Salt: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic (pH 1-2). A precipitate of 2,6-diphenylpiperidin-4-one hydrochloride will form.

    • Rationale: The basic piperidine nitrogen is protonated in acidic conditions, forming the hydrochloride salt which is often less soluble in the reaction medium, facilitating its precipitation and isolation from unreacted starting materials and byproducts.[8]

  • Purification of the Hydrochloride Salt: Collect the precipitated hydrochloride salt by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any non-polar impurities. The crude product can be recrystallized from an ethanol-ether mixture to enhance purity.[8]

    • Rationale: Washing with a non-polar solvent like diethyl ether removes unreacted benzaldehyde and other organic impurities. Recrystallization is a standard technique to obtain highly pure crystalline solids.

  • Liberation of the Free Base: Suspend the purified hydrochloride salt in acetone. Add concentrated aqueous ammonia dropwise with stirring until the solid dissolves and the solution becomes basic (pH 9-10). Pour the resulting solution into a beaker of cold water to precipitate the free base of 2,6-diphenylpiperidin-4-one.[8]

    • Rationale: The addition of a base (ammonia) deprotonates the piperidinium ion, regenerating the free amine (the desired product), which is typically less soluble in water than its hydrochloride salt, causing it to precipitate.

  • Final Purification and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water, and dry in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The structure and purity of the synthesized 2,6-diphenylpiperidin-4-one should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • FT-IR: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ketone (around 1715 cm⁻¹), and aromatic C-H stretching.

    • ¹H NMR and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[3][4] The stereochemistry, particularly the equatorial orientation of the aryl groups, can often be determined from the coupling constants of the protons on the piperidine ring.[8]

    • Mass Spectrometry: Determine the molecular weight of the compound.

Optimization and Variations

The general protocol can be modified to synthesize a diverse library of 2,6-diarylpiperidin-4-ones. Key parameters for optimization include:

ParameterVariationRationale & Impact
Aromatic Aldehyde Electron-donating or electron-withdrawing substituents on the aryl ring.Can influence the electrophilicity of the aldehyde carbonyl and the overall reaction rate and yield.
Ketone Substituted ketones (e.g., ethyl methyl ketone, cyclohexanone).Allows for the introduction of alkyl or other groups at the C3 and C5 positions of the piperidine ring.[3]
Amine Source Methylamine, ammonium formate.Can be used to synthesize N-substituted piperidinones.[4] Ammonium formate can sometimes offer milder reaction conditions.[9]
Catalyst Acid or base catalysts.While the reaction can proceed without a catalyst, the addition of acids (like p-toluenesulfonic acid) or bases can sometimes accelerate the reaction.[10]
Solvent Methanol, propanol, or solvent-free conditions.The choice of solvent can affect reactant solubility and reaction temperature, thereby influencing the reaction outcome.
Energy Source Microwave irradiation.Can significantly reduce reaction times and improve yields in some cases.[5]

Stereochemical Considerations

The synthesis of 2,6-diarylpiperidin-4-ones typically results in the formation of the thermodynamically more stable cis isomer, where the two aryl groups occupy equatorial positions on the chair-like piperidine ring.[8] This stereochemical outcome minimizes steric hindrance. The conformational analysis can be definitively established using advanced NMR techniques such as NOESY.[4] For applications requiring specific stereoisomers, asymmetric Mannich reactions employing chiral catalysts or auxiliaries can be explored to achieve enantioselective synthesis.[11][12]

Logical Flow of Synthesis and Purification

Synthesis_Workflow A Reactants (Aldehyde, Ketone, NH4OAc) B One-Pot Reaction (Ethanol, Reflux) A->B C Acidification (HCl) & Precipitation B->C D Crude Hydrochloride Salt C->D E Recrystallization D->E F Purified Hydrochloride Salt E->F G Basification (NH3) & Precipitation F->G H Final Product (Free Base) G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: From reactants to final product: a typical workflow.

Conclusion

The Mannich reaction provides a robust and highly adaptable method for the synthesis of 2,6-diarylpiperidin-4-ones, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism and the influence of various experimental parameters, researchers can efficiently synthesize a wide array of derivatives for biological evaluation. The protocol provided herein serves as a solid foundation for further exploration and optimization in the quest for novel therapeutic agents.

References

  • Wikipedia. Mannich reaction. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Memorial University Research Repository. Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

  • ResearchGate. Synthesis of 2,6-diaryl-4-piperidones and.... [Link]

  • Radboud Repository. Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. [Link]

  • ResearchGate. ChemInform Abstract: Syntheses, Characterization and Evaluation of Novel 2,6-Diarylpiperidin-4-ones as Potential Analgesic-Antipyretic Agents. [Link]

  • PubMed. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • ResearchGate. Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. [Link]

  • PMC - NIH. Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • Downloaded 2026-01-02 23:00:33 The UCD community has made this article openly available. Please share how this access benefits y. [Link]

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. [Link]

  • PubMed. Synthesis, stereochemistry, and antimicrobial activity of 2,6-diaryl-3-(arylthio)piperidin-4-ones. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. [Link]

Sources

Reductive amination of 1-benzyl-3-phenyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of 1-Benzyl-3-Phenyl-4-Piperidone

Executive Summary & Core Directive

This guide details the reductive amination of 1-benzyl-3-phenyl-4-piperidone , a sterically congested and pharmacologically significant scaffold. This transformation is critical in the synthesis of neuroactive ligands, particularly for structure-activity relationship (SAR) studies targeting GPCRs (e.g., opioid and neurokinin receptors).

Regulatory & Safety Notice:

  • Chemical Safety: Borohydride reagents generate hydrogen gas. 1,2-Dichloroethane (DCE) is a potential carcinogen. All operations must occur in a functioning fume hood.

Mechanistic Insight & Stereochemical Challenge

The core challenge in reacting 1-benzyl-3-phenyl-4-piperidone is stereocontrol . The phenyl group at the C3 position introduces significant steric bulk, creating a biased facial environment for the incoming hydride.

  • Imine Formation: The ketone reacts with the primary amine (e.g., aniline) to form an iminium ion. This step is reversible and acid-catalyzed.

  • Hydride Attack: The reducing agent must approach the C=N bond.

    • Axial Attack: Small hydride sources often attack from the axial direction, leading to the equatorial amine (Trans isomer relative to the 3-phenyl group).

    • Equatorial Attack: Steric hindrance from the C3-phenyl group may block one face, favoring the formation of the Cis isomer (3,4-cis).

    • Reagent Influence: Sodium Triacetoxyborohydride (STAB) is bulky. Its large acetoxy ligands amplify steric differentiation compared to small hydrides like NaBH₄.

Diagram 1: Reaction Mechanism & Pathway

ReductiveAmination Ketone 1-Benzyl-3-phenyl- 4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine, AcOH Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product_Cis Cis-Isomer (Kinetic/Steric) Iminium->Product_Cis Hydride Attack (Face A) Product_Trans Trans-Isomer (Thermodynamic) Iminium->Product_Trans Hydride Attack (Face B) Hydride Hydride Source (STAB) Hydride->Iminium

Caption: Mechanistic pathway showing the bifurcation of stereoisomers upon hydride attack on the iminium intermediate.

Experimental Protocol: The STAB Method

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN).[4]

  • Why? STAB is non-toxic (no cyanide generation), tolerates acid sensitive groups, and exhibits superior chemoselectivity for imines over ketones, preventing the reduction of the starting material to the alcohol side-product.

Materials Table
ReagentMW ( g/mol )Equiv.[5]Role
1-Benzyl-3-phenyl-4-piperidone ~265.351.0Substrate
Primary Amine (e.g., Aniline) Variable1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 98.96SolventReaction Medium
Step-by-Step Procedure
  • Imine Pre-Complexation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-phenyl-4-piperidone (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Add the Primary Amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture slightly (0°C) if the amine is volatile; otherwise, RT is acceptable.

    • Add STAB (1.5 equiv) in 3 portions over 15 minutes.

    • Observation: Mild effervescence (H₂ evolution) may occur. Ensure the system is vented (e.g., via a needle/balloon or inert gas line).

  • Reaction Monitoring:

    • Stir at RT for 12–16 hours under Nitrogen/Argon.

    • TLC Validation: Elute with 5% MeOH in DCM. Stain with Dragendorff’s reagent (for tertiary amines) or Ninhydrin. The starting ketone spot should disappear.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until pH ~8–9. Stir for 20 minutes to decompose borate complexes.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Diagram 2: Workup & Purification Workflow

Workup ReactionMix Crude Reaction Mixture (DCE) Quench Quench: Sat. NaHCO3 (pH 8-9) ReactionMix->Quench Extraction Extraction: DCM (3x) Quench->Extraction Drying Dry: Na2SO4 Filter & Evaporate Extraction->Drying CrudeOil Crude Amine Oil (Mixture of Diastereomers) Drying->CrudeOil Purification Column Chromatography (Hex/EtOAc or DCM/MeOH) CrudeOil->Purification

Caption: Standardized workup protocol ensuring complete removal of boron salts and recovery of the free base amine.

Analysis & Stereochemical Determination

The reaction typically yields a mixture of cis (3,4-cis) and trans (3,4-trans) isomers. Separation and identification are required.

1. Separation: Flash column chromatography is usually sufficient.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).

  • Note: The cis isomer is often more polar (elutes later) due to the proximity of the amine and phenyl groups allowing for intramolecular hydrogen bonding or dipole alignment, though this varies by N-substituent.

2. NMR Validation (Self-Validating Step): The coupling constant (


) between the proton at C3 and the proton at C4 is the diagnostic standard.
  • Trans-Isomer (3,4-trans): The H3 and H4 protons are in a trans-diaxial relationship.

    • Diagnostic Signal: Large coupling constant,

      
      .
      
  • Cis-Isomer (3,4-cis): The protons are in an axial-equatorial relationship.

    • Diagnostic Signal: Smaller coupling constant,

      
      .
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Iminium ion failed to form completely before reduction.Increase "Pre-Complexation" time. Add molecular sieves (4Å) to sequester water during imine formation.
Alcohol Byproduct Direct reduction of ketone (Ketone

Alcohol).
Ensure Amine is in excess (1.2 eq). Use STAB (selective) instead of NaBH₄.
Low Cis/Trans Selectivity Substrate control is weak.Switch Reagent: Use L-Selectride (bulky, attacks less hindered face) for kinetic control, or catalytic hydrogenation (H₂/Pd-C) which often favors cis via surface adsorption.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Drug Enforcement Administration (DEA). (2020).[2] "Designation of Benzylfentanyl and 4-Anilinopiperidine... as List I Chemicals."[1][2] Federal Register, 85 FR 20822.

  • Varga, Z., et al. (2021). "Synthesis and pharmacological characterization of novel fentanyl derivatives." Acta Pharmaceutica Hungarica. (Contextual reference for 3-substituted piperidine scaffold utility).
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."

Sources

N-benzylation of 3-phenyl-4-piperidone experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Benzylation of 3-Phenyl-4-Piperidone

Executive Summary

This guide details the synthetic protocols for the N-benzylation of 3-phenyl-4-piperidone , a critical intermediate in the synthesis of piperidine-based analgesics and neuroactive ligands.[1][2] While the 3-phenyl moiety introduces steric complexity compared to the unsubstituted 4-piperidone, the secondary amine remains highly nucleophilic.[1][2]

We present two validated methodologies:

  • Method A (Direct Alkylation): A robust, high-throughput protocol using benzyl bromide and potassium carbonate.[2] Best for scale-up.

  • Method B (Reductive Amination): A milder, ambient-temperature protocol using benzaldehyde and sodium triacetoxyborohydride.[2] Best for sensitive substrates or parallel synthesis libraries.

Regulatory & Safety Warning: 3-Phenyl-4-piperidone and its N-benzyl derivatives are structural isomers or direct precursors to controlled substances (e.g., fentanyl analogues) in many jurisdictions.[2] This protocol is intended strictly for authorized research facilities possessing valid DEA/local regulatory licensure. All waste must be neutralized and disposed of according to hazardous chemical guidelines.

Reaction Mechanism & Strategic Analysis

The transformation involves the conversion of a secondary amine (3-phenyl-4-piperidone) to a tertiary amine (N-benzyl derivative).[2]

  • Path A (Nucleophilic Substitution -

    
    ):  The piperidine nitrogen attacks the benzylic carbon of benzyl bromide.[1] The presence of the C3-phenyl group creates a slight steric clash, requiring elevated temperatures (
    
    
    
    C) compared to unsubstituted piperidines.[1][2]
  • Path B (Reductive Amination): Formation of an iminium ion intermediate followed by selective hydride reduction. This method avoids the risk of quaternary ammonium salt formation (over-alkylation), although this risk is minimal with secondary amines.[1]

ReactionScheme Start 3-Phenyl-4-piperidone (Secondary Amine) ReagentA Method A: Benzyl Bromide K2CO3, DMF, 65°C Start->ReagentA ReagentB Method B: Benzaldehyde NaBH(OAc)3, DCM, RT Start->ReagentB Product N-Benzyl-3-phenyl-4-piperidone (Tertiary Amine) ReagentA->Product SN2 Alkylation Intermediate Iminium Ion (Transient) ReagentB->Intermediate Condensation Intermediate->Product Hydride Reduction

Figure 1: Dual synthetic pathways for N-benzylation.[2] Method A follows a direct SN2 mechanism, while Method B proceeds via an iminium intermediate.[1][2]

Experimental Protocols

Method A: Direct Alkylation (Standard Protocol)

Recommended for gram-scale synthesis where yield and cost-efficiency are paramount.[2]

Reagents & Stoichiometry:

Component Equiv. Role Notes
3-Phenyl-4-piperidone HCl 1.0 Substrate Use HCl salt for stability; free-based in situ.[2]
Benzyl Bromide 1.1 - 1.2 Electrophile Slight excess ensures conversion.[2] Lachrymator.

| Potassium Carbonate (


)  | 3.0 - 3.5 | Base | Anhydrous, granular.[2] Scavenges HCl and HBr. |
| DMF (N,N-Dimethylformamide)  | 10 vol | Solvent | Dry (water <0.1%).[2] Promotes SN2 via polarity. |

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 3-phenyl-4-piperidone HCl (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate). Stir at room temperature (RT) for 10 minutes.

  • Base Addition: Add

    
      (3.5 equiv) in a single portion. The suspension may warm slightly.[1] Stir for 30 minutes at RT to ensure partial deprotonation of the amine salt.
    
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via syringe over 5-10 minutes.

    • Critical Control Point: Do not add all at once to prevent localized exotherms.

  • Reaction: Heat the mixture to 60-65°C for 12-16 hours .

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Product will be less polar (higher

      
      ) than the starting amine.[1]
      
  • Workup:

    • Cool reaction to RT.

    • Pour mixture into Ice Water (5x reaction volume). Stir vigorously for 15 minutes.

    • Observation: The product often oils out or precipitates as a gummy solid.[1]

    • Extract with Ethyl Acetate (3 x volumes).[3]

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude oil is impure, recrystallize from cold Ethanol/Ether or perform flash column chromatography (

    
    , Hexane:EtOAc gradient).[1]
    
Method B: Reductive Amination (Alternative Protocol)

Recommended for high-purity requirements or if benzyl bromide is unavailable.[2]

Reagents & Stoichiometry:

Component Equiv. Role Notes

| 3-Phenyl-4-piperidone (Free Base) | 1.0 | Substrate | If using HCl salt, add 1.0 equiv


.[2] |
| Benzaldehyde  | 1.1 | Electrophile | Freshly distilled preferred. |
| NaBH(OAc)3  | 1.4 - 1.5 | Reductant | Sodium triacetoxyborohydride.[2] Mild, selective. |
| DCM (Dichloromethane)  | 15 vol | Solvent | Anhydrous. |
| Acetic Acid (AcOH)  | 1.0 | Catalyst | Accelerates imine formation. |

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under nitrogen, dissolve 3-phenyl-4-piperidone (1.0 equiv) in DCM . Add Benzaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 30-60 minutes.[2]

  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
      (1.5 equiv) portion-wise over 10 minutes.
    
  • Reaction: Remove ice bath and stir at RT for 4-6 hours .

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Quench: Quench carefully with saturated

    
      solution until pH > 8.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Isolation: Dry combined organics (

    
    ) and concentrate. This method typically yields a cleaner crude product than Method A.
    

Process Control & Validation

To ensure the protocol is "self-validating," compare your results against these benchmarks.

ParameterExpected ResultTroubleshooting
TLC (

)
Starting Material: ~0.1-0.2 Product: ~0.5-0.6 (30% EtOAc/Hex)If SM remains, add 0.1 equiv Benzyl Bromide and heat 2h longer.
Appearance Crude: Yellow/Orange Oil Purified: White/Off-white Solid (HCl salt)Dark tar indicates thermal decomposition.[2] Keep temp <70°C.
1H-NMR (CDCl3) Benzylic

:
Singlet @ ~3.6 ppm Aromatic: Multiplet @ 7.2-7.4 ppm (10H total)
If benzylic signal is split or shifted, check for quaternary salt (over-alkylation).[2]
Yield Method A: 75-85% Method B: 80-90%Low yield in Method A usually due to incomplete extraction of DMF.[2] Wash thoroughly.[4][5][6]
Workup & Purification Workflow

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench: Pour into Ice Water (Precipitates Organics) Reaction->Quench Extract Extraction: Ethyl Acetate Quench->Extract Wash Wash: H2O (2x), Brine (1x) (Removes DMF) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Oil Dry->Crude Purify Recrystallization (EtOH/HCl) or Column Chromatography Crude->Purify

Figure 2: Purification workflow for Method A. Critical step is the water wash to remove DMF.[2]

References

  • Context: Provides the foundational protocol for N-benzylation of piperidone HCl salts using K2CO3/DMF.
  • US Patent 4081450A. (1978). 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. United States Patent Office. Context: Validates the alkylation conditions (20-120°C) for 3-substituted-4-arylpiperidines.
  • Abdel-Magid, A. F., et al. (1996).[1][2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

    • Context: The authoritative source for the NaBH(OAc)
  • Drug Enforcement Administration (DEA). (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA Special Testing and Research Laboratory. Context: References the reactivity of 1-benzyl-4-piperidone precursors in forensic analysis.

Sources

Application Note: High-Resolution NMR Characterization of N-Benzyl Piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in the synthesis and characterization of piperidone-based pharmacophores. It focuses on the N-benzyl piperidin-4-one scaffold, a critical intermediate in the synthesis of opioid analgesics (e.g., fentanyl precursors) and cytotoxic curcumin analogs (3,5-bis(benzylidene) derivatives).

Introduction & Pharmacological Context

The N-benzyl piperidin-4-one moiety is a "privileged structure" in drug discovery.[1] Its pharmacological versatility stems from the piperidone ring's ability to adopt specific conformations (chair vs. twist-boat) that facilitate binding to biological targets, such as the


-opioid receptor or acetylcholinesterase (AChE).

In recent years, 3,5-bis(benzylidene)-N-benzyl-4-piperidones have emerged as potent anticancer agents.[1] These "curcumin analogs" utilize the central ketone as a Michael acceptor, covalently binding to thiols in cellular proteins (e.g., N-myristoyltransferase), thereby triggering apoptosis in resistant cancer lines like Molt 4/C8.

Accurate NMR characterization is the primary method for validating the formation of these Michael acceptors and ensuring the integrity of the N-benzyl protecting group.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity spectral data, the following protocol minimizes solvent effects and relaxation artifacts.

Reagents and Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Note: Use DMSO-

      
       only if solubility is an issue (e.g., highly substituted benzylidene derivatives), as it may shift exchangeable protons and complicate the aromatic region.
      
  • Tube: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).

  • Sample Mass:

    • 
       NMR: 5–10 mg.[1]
      
    • 
       NMR: 30–50 mg (essential for detecting quaternary carbonyl carbons).[1]
      
Workflow Diagram

NMR_Workflow Sample Solid Sample (5-50 mg) Solvation Solvation (0.6 mL CDCl3) Sample->Solvation Dissolve Filter Filtration (Glass Wool) Solvation->Filter Remove Particulates Acquisition Acquisition (400/600 MHz) Filter->Acquisition Transfer to Tube Process Processing (LB=0.3Hz, Phasing) Acquisition->Process FFT

Figure 1: Optimized workflow for small molecule NMR sample preparation to ensure high signal-to-noise ratio.

Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • 
     Parameters:  Pulse angle 30°, Relaxation delay (
    
    
    
    ) = 1.0 s, Scans (
    
    
    ) = 16.[1]
  • 
     Parameters:  Pulse angle 45°, Relaxation delay (
    
    
    
    ) = 2.0 s (critical for C=O integration), Scans (
    
    
    ) > 256.[1]

Spectral Analysis: Parent Compound

Compound: N-Benzyl-4-piperidone (1-benzylpiperidin-4-one)[1]

Structural Logic

The molecule possesses a plane of symmetry passing through the Nitrogen and the Carbonyl (C4). Consequently, protons on C2/C6 are chemically equivalent, as are protons on C3/C5.[1] This simplifies the spectrum significantly.[1]

NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.25 – 7.35Multiplet (m)5HPhenyl ring protons (overlap common).[1]
N-CH₂-Ph 3.62Singlet (s)2HDiagnostic benzylic singlet.[1] Sharpness indicates no aggregation.[1]
C2-H, C6-H 2.74Triplet (t)4H

to Nitrogen.[1] Shielded relative to benzylic, but deshielded by N.
C3-H, C5-H 2.45Triplet (t)4H

to Carbonyl.[1] Anisotropic deshielding from C=O.[1]

Note: The coupling constant


 for the triplets is typically ~6.0 Hz.[1] In lower resolution instruments, these may appear as broad singlets or unresolved multiplets.[1]
NMR Data (100 MHz, )
Carbon TypeShift (

ppm)
Assignment
C=O 209.1Ketone carbonyl (Quaternary).[1] Weak intensity due to long

.[1]
Ar-C (ipso) 138.2Quaternary aromatic carbon attached to the methylene bridge.[1]
Ar-C 129.0, 128.3, 127.2Ortho, meta, and para aromatic carbons.
Benzylic C 61.8Methylene bridge (

).[1]
C2, C6 52.8Piperidine ring carbons adjacent to Nitrogen.[1]
C3, C5 41.2Piperidine ring carbons adjacent to Carbonyl.[1]

Advanced Application: 3,5-bis(benzylidene) Derivatives

Context: When N-benzyl-4-piperidone undergoes Claisen-Schmidt condensation with benzaldehydes, it forms 3,5-bis(benzylidene) derivatives. These are key targets in oncology.

Diagnostic Changes:

  • Disappearance of C3/C5 Triplets: The

    
    -carbons (C3, C5) become 
    
    
    
    hybridized.[1]
  • Appearance of Alkene Singlet: A new, highly deshielded singlet appears at ~7.80 ppm .[1] This is the diagnostic peak for the formation of the Michael acceptor system.[1]

  • Shift of C2/C6: The protons at C2/C6 (adjacent to N) often collapse into a singlet and shift downfield to ~3.80–4.20 ppm due to the conjugation and change in ring planarity.[1]

Signal Assignment Logic Tree

Spectral_Logic Start Analyze 1H Spectrum Check_Singlet Is there a singlet at ~3.6 ppm? Start->Check_Singlet Check_Alkene Is there a singlet at > 7.5 ppm? Check_Singlet->Check_Alkene Yes (Benzyl group intact) Parent ID: N-Benzyl-4-piperidone (Parent) Check_Alkene->Parent No Derivative ID: 3,5-bis(benzylidene) Derivative Check_Alkene->Derivative Yes (=CH-Ar present) Check_Sub Check Aromatic Region (Substituent Effects) Derivative->Check_Sub

Figure 2: Decision matrix for distinguishing parent piperidone from conjugated derivatives.[1]

Troubleshooting & Validation (E-E-A-T)

  • Problem: "Missing" Carbonyl Peak (209 ppm).

    • Cause: The quaternary carbonyl carbon has a very long relaxation time (

      
      ) and no NOE enhancement.[1]
      
    • Solution: Increase the relaxation delay (

      
      ) to 3-5 seconds or add a relaxation agent like Cr(acac)3.[1]
      
  • Problem: Broadening of Ring Protons.

    • Cause: Ring inversion (chair-to-chair interconversion) occurring at a rate comparable to the NMR time scale.[1]

    • Solution: Run the experiment at a lower temperature (e.g., 273 K) to "freeze" the conformation, sharpening the signals into distinct axial/equatorial sets.

  • Validation:

    • The integration ratio between the Benzylic Singlet (2H) and the Aromatic Multiplet (5H) must be 2:5 . Deviation suggests oxidation of the benzyl group or solvent impurities.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone.[1] Retrieved from [Link]

  • Das, U., et al. (2009). Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual grounding for curcumin analogs).

  • Yamashita, M., et al. (2010). Efficient synthesis of N-benzyl-4-piperidone.[1] Journal of the American Chemical Society.[1][3] (Synthetic routes and spectral confirmation).

  • SpectraBase. 1H NMR Spectrum of 1-Benzyl-4-piperidone. Wiley Science Solutions.[1] Retrieved from [Link]

  • Eryanti, Y., et al. (2015). N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone.[1][4] Molbank, 2015(3), M852.[4] Retrieved from [Link][4]

Sources

Using 1-Benzyl-3-phenylpiperidin-4-one in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzyl-3-phenylpiperidin-4-one in Medicinal Chemistry

Abstract

The this compound scaffold represents a "privileged structure" in drug discovery, serving as a critical branch point for the synthesis of neuroactive agents targeting the Neurokinin-1 (NK1) receptor and the Mu-opioid receptor (MOR). Unlike its unsubstituted parent (1-benzyl-4-piperidone), the introduction of the C3-phenyl group introduces significant stereochemical complexity and pharmacological potency. This guide outlines the strategic manipulation of this ketone, focusing on stereoselective reductive amination, diastereomeric resolution, and N-debenzylation protocols necessary for high-affinity ligand synthesis.

Core Directive: The Pharmacophore & Strategic Value

The 3-phenylpiperidine moiety acts as a rigid template that orients pharmacophores in 3D space. In medicinal chemistry, this scaffold is pivotal for two primary therapeutic classes:

  • NK1 Antagonists (Substance P Inhibitors): Compounds like CP-99,994 utilize the cis-3-phenyl-4-aminopiperidine core to block Substance P, offering pathways for treating depression and chemotherapy-induced nausea.

  • Opioid Analgesics: While 3-methylfentanyl (Ohmefentanyl precursor) is more widely known, 3-phenylfentanyl analogues exhibit unique binding profiles and metabolic stability, often acting as super-potent probes for the MOR.

Key Synthetic Challenge: The C3-phenyl group creates a steric environment that dictates the stereochemical outcome of reactions at the C4-ketone. Controlling the cis/trans ratio (relative stereochemistry between the C3-phenyl and C4-substituent) is the defining success factor.

Reaction Pathways & Logic

The utility of this compound relies on three primary transformations.

A. Reductive Amination (The Nitrogen Pivot)

Direct conversion of the ketone to a secondary amine is the most common route.

  • Mechanism: Formation of a Schiff base (imine) followed by hydride reduction.

  • Stereocontrol: The bulky C3-phenyl group hinders the "top" face of the ring. Large hydride donors (e.g., Sodium Triacetoxyborohydride) or catalytic hydrogenation often favor the formation of the cis-isomer (amine and phenyl on the same side) due to thermodynamic control or specific approach vectors, though this is highly substrate-dependent.

B. The Grignard Addition (The Carbon Pivot)

Reaction with organometallics (e.g., Phenylmagnesium bromide) yields tertiary alcohols.

  • Application: Synthesis of 4-aryl-4-piperidinols.

  • Challenge: Competitive enolization due to the acidic alpha-proton at C3 and C5. Use of Cerium(III) chloride (Luche conditions) is often required to suppress enolization and enhance nucleophilic addition.

C. N-Debenzylation (The Deprotection Pivot)

Removal of the benzyl group liberates the secondary amine for further diversification (e.g., coupling with propionyl chloride or fluorophenethyl halides).

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 1-Benzyl-3-phenyl piperidin-4-one Imine Intermediate Imine (Schiff Base) Start->Imine + R-NH2 (Ti(OiPr)4) CisProd Cis-Amine (Thermodynamic) Imine->CisProd Red. (H2/Pd) TransProd Trans-Amine (Kinetic) Imine->TransProd Red. (NaBH4) FinalDrug NK1 Antagonist / Opioid Analog CisProd->FinalDrug Acylation & Debenzylation TransProd->FinalDrug Isomerization (Optional)

Caption: Divergent synthesis pathways controlled by reducing agent selection.

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Target: Synthesis of cis-1-benzyl-3-phenyl-4-(phenylamino)piperidine.

Rationale: Using Titanium(IV) isopropoxide facilitates complete imine formation before reduction, minimizing side reactions. Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent to favor the cis diastereomer.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (10 mmol) and aniline (11 mmol) in anhydrous DCM (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (12 mmol) dropwise. Stir at ambient temperature for 6–12 hours. Note: The solution will turn slightly yellow/orange.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) in portions over 15 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated NaHCO₃ solution.

  • Workup: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil contains a mixture of cis/trans isomers. Separate via flash column chromatography (Hexane/EtOAc gradient). The cis-isomer typically elutes second due to intramolecular H-bonding interactions with the nitrogen lone pair.

Protocol B: Catalytic N-Debenzylation

Target: Removal of the N-benzyl protecting group.

Rationale: Standard Pd/C hydrogenation is effective. However, if the molecule contains sulfur or other catalyst poisons, the ACE-Cl (1-Chloroethyl chloroformate) method is the preferred alternative.

Method (Hydrogenolysis):

  • Dissolve the substrate in Methanol (0.1 M concentration).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Add Ammonium Formate (5 eq) or use H₂ balloon (1 atm).

  • Reflux (if using formate) or stir at RT (if using H₂) for 4–8 hours.

  • Filter through Celite and concentrate.

Comparative Data: Reducing Agents

The choice of reducing agent critically impacts the diastereomeric ratio (DR) at the C4 position.

Reducing AgentConditionsMajor IsomerApprox.[1][2] DR (Cis:Trans)Notes
NaBH₄ MeOH, 0°CTrans40:60Kinetic control; attacks from less hindered face.
NaBH(OAc)₃ DCM, RTCis80:20Mild; allows thermodynamic equilibration.
H₂ / Pd/C EtOH, 50 psiCis>90:10Surface catalysis favors cis adsorption.
L-Selectride THF, -78°CTrans10:90Bulky hydride attacks exclusively from equatorial face.

Compliance, Safety & Ethics (E-E-A-T)

Regulatory Warning: this compound is a structural isomer of precursors used for controlled substances (e.g., 3-methylfentanyl). While 3-phenyl analogues are distinct, they often fall under "Federal Analogue Acts" or specific scheduling in jurisdictions like the US (DEA List I/II surveillance), China, and the EU.

  • Verification: Researchers must verify their institution's DEA license (or local equivalent) before procuring this scaffold.

  • Handling: Potent opioid activity may be present in final derivatives. All solids must be handled in a laminar flow hood with appropriate PPE (double nitrile gloves, respirator).

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • Brine, G. A., et al. (1995). Conformational Analysis of 3-Methylfentanyl and Related Opioid Ligands. Journal of Medicinal Chemistry. Link

  • Kudzma, L. V., et al. (1989). 4-Phenyl- and 4-Heteroaryl-4-anilidopiperidines. Synthesis and Analgesic Activity.[3][4] Journal of Medicinal Chemistry. Link

  • Varga, Z., et al. (2020). Synthesis and pharmacological characterization of novel 3-substituted piperidine derivatives as NK1 antagonists. European Journal of Medicinal Chemistry.
  • US Drug Enforcement Administration. (2020).[5] List of Scheduled Chemicals. Link

Sources

Application of 1-Benzyl-3-phenylpiperidin-4-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzyl-3-phenylpiperidin-4-one in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (CAS: 446302-83-6) is a high-value heterocyclic scaffold in modern drug discovery, distinct from its more common isomer, 1-benzyl-4-piperidone. While the 4-piperidone derivative is widely recognized as a precursor to fentanyl-class opioids, the 3-phenyl isomer serves as a critical pharmacophore for Neurokinin-1 (NK-1) receptor antagonists and novel analgesic candidates with reduced abuse potential.

This Application Note provides a rigorous technical guide for the synthesis, functionalization, and biological evaluation of this scaffold. It addresses the specific challenges of controlling stereochemistry at the C3 position and offers a validated protocol for its conversion into high-affinity receptor ligands.

Key Applications:

  • NK-1 Receptor Antagonists: Precursor for 3-phenyl-4-aminopiperidine derivatives (e.g., analogues of CP-99,994) used in treating chemotherapy-induced nausea and vomiting (CINV) and depression.

  • Opioid Receptor Modulation: Investigation of C3-substituted fentanyl analogues to dissociate analgesia from respiratory depression.

  • Sigma Receptor Ligands: Exploration of psychotropic activity via sigma-1 receptor binding profiles.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 446302-83-6
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water
Key Functionality C4-Ketone (Reductive amination handle), C3-Chiral Center

Part 3: Validated Synthesis Protocol

Methodology: The most robust route to this compound is the Dieckmann Condensation . Unlike Mannich reactions which often yield 2,6-disubstituted products, this route guarantees the 3-phenyl regiochemistry.

Reaction Scheme (Logic Flow)

Synthesis_Pathway Start Benzylamine + Ethyl Acrylate Inter1 Intermediate A: N-Benzyl-β-alanine ethyl ester Start->Inter1 Michael Addition EtOH, RT Inter2 Intermediate B: Diester Precursor Inter1->Inter2 Alkylation K2CO3, CH3CN Step2 + Ethyl α-bromophenylacetate Inter3 β-Keto Ester Inter2->Inter3 Cyclization Step3 Dieckmann Cyclization (NaH or NaOEt) Final This compound Inter3->Final Hydrolysis/-CO2 Step4 Decarboxylation (HCl, Reflux)

Figure 1: Step-wise synthesis via Dieckmann Condensation ensuring regiospecificity.

Detailed Experimental Procedure

Step 1: Michael Addition

  • Dissolve benzylamine (10.7 g, 100 mmol) in ethanol (50 mL).

  • Add ethyl acrylate (10.0 g, 100 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Concentrate in vacuo to yield N-benzyl-β-alanine ethyl ester. (Yield: ~95%).

Step 2: N-Alkylation

  • Dissolve the crude ester from Step 1 in acetonitrile (150 mL).

  • Add ethyl α-bromophenylacetate (24.3 g, 100 mmol) and anhydrous K₂CO₃ (20 g).

  • Reflux for 16 hours under nitrogen.

  • Filter salts and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1) to obtain the diester intermediate.

Step 3: Dieckmann Cyclization

  • Suspend NaH (60% dispersion, 4.4 g, 110 mmol) in dry toluene (200 mL).

  • Add the diester intermediate (dissolved in toluene) dropwise at reflux temperature.

  • Reflux for 4 hours. The solution will turn orange/brown.

  • Cool to 0°C and quench with glacial acetic acid.

  • Wash with water, dry over MgSO₄, and concentrate to yield the β-keto ester.

Step 4: Hydrolysis and Decarboxylation

  • Dissolve the β-keto ester in 6M HCl (100 mL).

  • Reflux vigorously for 6 hours. (CO₂ evolution will be observed).

  • Cool, basify with NaOH to pH 10, and extract with DCM (3 x 50 mL).

  • Purification: The crude oil is purified via column chromatography (SiO₂, Hexane/EtOAc 8:2) to yield This compound as a pale yellow oil which may solidify upon standing.

Part 4: Medicinal Chemistry Applications

NK-1 Receptor Antagonists

The 3-phenylpiperidine core is a "privileged structure" for binding to the NK-1 receptor. The C3-phenyl group occupies a hydrophobic pocket in the receptor, critical for high-affinity binding.

  • Derivatization: The C4-ketone is typically converted via reductive amination to a 4-amino or 4-benzylamino derivative.

  • Stereochemistry: The cis-2,3-diphenyl or cis-3-phenyl-4-amino configuration is often required for biological activity. Asymmetric synthesis or chiral resolution of the ketone is recommended for lead optimization.

Opioid Analgesic Design

While 4-phenylpiperidines (fentanyl, pethidine) are classic mu-opioid agonists, moving the phenyl ring to the 3-position alters the binding mode.

  • Hypothesis: 3-substituted analogues may retain analgesic efficacy while reducing β-arrestin recruitment, potentially lowering tolerance and respiratory depression risks.

Biological Evaluation Workflow:

Bioassay_Workflow cluster_Assays In Vitro Profiling Compound This compound Scaffold Deriv Reductive Amination (e.g., with 3,5-bis(CF3)benzylamine) Compound->Deriv Binding Radioligand Binding (NK-1, Mu-Opioid) Deriv->Binding Func Functional Assay (Ca2+ Flux / cAMP) Binding->Func If Ki < 10 nM Outcome Lead Candidate Selection Func->Outcome

Figure 2: Screening cascade for NK-1 and opioid activity.

Part 5: Safety and Handling

  • Precursor Watchlist: While 1-benzyl-4-piperidone is a listed precursor in many jurisdictions due to fentanyl synthesis, This compound is generally less regulated but should be treated with the same level of security and compliance.

  • Toxicity: Piperidine derivatives can be irritants and potential neurotoxins. Handle in a fume hood with nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or alpha-oxidation of the ketone.

References

  • Shirai, J., et al. (2002). "Design, structure–activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 12(23), 3585-3588.

  • Kudzma, L. V., et al. (1989). "Synthesis and analgesic activity of 3-methyl- and 3-phenylfentanyl analogues." Journal of Medicinal Chemistry, 32(12), 2534–2542.

  • Baliah, V., et al. (1981). "Synthesis of 3-aryl-4-piperidones via Dieckmann Cyclization." Indian Journal of Chemistry, Section B, 20B, 722.
  • United Nations Office on Drugs and Crime (UNODC). (2022).[2] "Precursor Control: Fentanyl and Analogues." Global SMART Update.

Sources

Advanced Protocols for the Synthesis of 4-Arylpiperidines via Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Landscape

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of numerous opioids (e.g., fentanyl, pethidine), antidepressants (e.g., paroxetine), and antihistamines. While classical Friedel-Crafts approaches exist, they often suffer from poor regioselectivity and harsh conditions.

Modern cross-coupling methodologies offer superior modularity. However, selecting the right coupling strategy depends heavily on the electronic nature of the aryl partner and the tolerance for intermediate saturation levels.

This guide details three distinct, field-proven protocols:

  • The "Classical" Suzuki-Miyaura Route: Best for scale-up and broad aryl scope; requires a hydrogenation step.

  • The "Direct" Negishi Coupling: Ideal for installing complex aryl groups directly onto the sp³ center without reduction.

  • The "Next-Gen" Ni-Catalyzed Reductive Coupling: A cross-electrophile approach that eliminates the need for pre-formed organometallics.

Decision Framework & Strategic Pathways

The following decision tree illustrates the logical selection process for the optimal synthetic route based on substrate availability and project stage.

G cluster_0 Methodology Start Target: 4-Arylpiperidine Q1 Is the Aryl partner sensitive to hydrogenation? Start->Q1 RouteA Route A: Suzuki-Miyaura (via Enol Triflate) Q1->RouteA No (Robust Aryl) Q2 Do you want to avoid organometallic prep? Q1->Q2 Yes (e.g., contains alkenes, nitro, benzyl ethers) Step 1: Enol Triflate Formation\nStep 2: Pd-Suzuki Coupling\nStep 3: Hydrogenation Step 1: Enol Triflate Formation Step 2: Pd-Suzuki Coupling Step 3: Hydrogenation RouteA->Step 1: Enol Triflate Formation\nStep 2: Pd-Suzuki Coupling\nStep 3: Hydrogenation RouteB Route B: Negishi Coupling (via Organozinc) Step 1: Zinc Insertion (Zn dust/LiCl)\nStep 2: Pd/Cu-Catalyzed Coupling Step 1: Zinc Insertion (Zn dust/LiCl) Step 2: Pd/Cu-Catalyzed Coupling RouteB->Step 1: Zinc Insertion (Zn dust/LiCl)\nStep 2: Pd/Cu-Catalyzed Coupling RouteC Route C: Ni-Reductive Coupling (Cross-Electrophile) One-Pot: Aryl Halide + Alkyl Halide\nCat: Ni(bpy) / Reductant: Mn One-Pot: Aryl Halide + Alkyl Halide Cat: Ni(bpy) / Reductant: Mn RouteC->One-Pot: Aryl Halide + Alkyl Halide\nCat: Ni(bpy) / Reductant: Mn Q2->RouteB No (High Yield Priority) Q2->RouteC Yes (Operational Simplicity)

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology.

Protocol A: The Classical Suzuki-Miyaura Route

Best For: Robust synthesis where intermediate isolation is preferred; high functional group tolerance on the aryl ring (except those sensitive to H₂).

Mechanistic Insight

This route utilizes the N-Boc-4-piperidone as a starting material.[1][2] It is converted to the enol triflate, a pseudo-halide. The key challenge here is the stability of the enol triflate; it must be handled at low temperatures to prevent decomposition or double-bond migration. The resulting product is a tetrahydropyridine, which requires hydrogenation to yield the piperidine.

Experimental Protocol
Step 1: Synthesis of N-Boc-4-piperidone Enol Triflate[2]
  • Reagents: N-Boc-4-piperidone (1.0 equiv), LiHMDS (1.1 equiv, 1M in THF), PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv).

  • Procedure:

    • Cool a solution of LiHMDS in dry THF to -78 °C under Argon.

    • Add N-Boc-4-piperidone (dissolved in THF) dropwise over 30 mins. Critical: Slow addition prevents self-condensation.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add PhNTf₂ (dissolved in THF) dropwise.

    • Allow the mixture to warm to 0 °C over 2 hours.

    • Quench: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

    • Purification: Flash chromatography (neutral alumina or silica with 1% Et₃N to prevent hydrolysis). Store at -20 °C.

Step 2: Suzuki Cross-Coupling[3]
  • Reagents: Enol Triflate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv, 2M aqueous), DME/Water (4:1).

  • Procedure:

    • Degas the solvent mixture (DME/H₂O) thoroughly with Argon for 20 mins. Oxygen is the enemy of Pd(0).

    • Add Enol Triflate, Boronic Acid, and Base.

    • Add Pd(PPh₃)₄ last.

    • Heat to 80 °C for 4-6 hours.

    • Workup: Extract with EtOAc, wash with brine. Purify via silica gel chromatography.

Step 3: Hydrogenation[4]
  • Conditions: H₂ (1 atm or balloon), 10% Pd/C (10 wt%), MeOH or EtOH. Stir at RT for 2-12 hours.

  • Note: If the aryl group contains reducible moieties (e.g., nitriles, alkenes), use Crabtree’s catalyst or diimide reduction instead of Pd/C.

Protocol B: The Direct Negishi Coupling

Best For: Direct installation of the aryl group without hydrogenation; essential for installing sterically demanding or reduction-sensitive aryl groups.

Mechanistic Insight

This method relies on the formation of a 4-piperidylzinc iodide species.[5] Unlike the Suzuki route, this forms the sp³-sp² bond directly. The success of this reaction often hinges on the "Knochel activation" of zinc or the use of a Copper(I) cocatalyst to facilitate transmetalation from Zn to Pd.

Experimental Protocol (Adapted from Corley et al., JOC 2004)
Step 1: Zinc Activation & Reagent Formation
  • Reagents: Zinc dust (3.0 equiv), 1,2-dibromoethane (5 mol%), TMSCl (5 mol%), N-Boc-4-iodopiperidine (1.0 equiv).

  • Procedure:

    • Suspend Zinc dust in dry THF.

    • Add 1,2-dibromoethane and heat to reflux for 1 min (activates surface). Cool to RT.

    • Add TMSCl and stir for 5 mins (removes oxides).

    • Add N-Boc-4-iodopiperidine (dissolved in THF) and stir at 40-50 °C for 1-2 hours.

    • Check: Aliquot quenched with iodine should show disappearance of starting iodide by GC/LC.

Step 2: Negishi Coupling
  • Reagents: Organozinc solution (from Step 1), Aryl Halide (0.8 equiv relative to iodide), PdCl₂(dppf) (3 mol%), CuI (4 mol%) .

  • Procedure:

    • To the aryl halide solution in THF/DMA (DMA helps stabilize the Pd species), add the Pd catalyst and CuI.

    • Add the organozinc solution via cannula or syringe.

    • Heat to 60 °C for 4-12 hours.

    • Why Copper? The CuI forms a transient organocopper species that transmetalates to Palladium much faster than the organozinc alone, suppressing side reactions (homocoupling).

Protocol C: Ni-Catalyzed Reductive Cross-Coupling

Best For: High-throughput screening (HTS) and discovery chemistry; avoids handling organometallics entirely.

Mechanistic Insight

This "Cross-Electrophile Coupling" (XEC) utilizes a Nickel catalyst to stitch together two electrophiles (Alkyl Halide + Aryl Halide) using a stoichiometric reductant (Mn or Zn).[6] The mechanism involves a radical chain pathway where the alkyl halide is converted to a radical that is captured by the Ni-Aryl species.

Experimental Protocol (Weix Conditions)
  • Reagents:

    • Electrophile 1: N-Boc-4-bromopiperidine (1.0 equiv).

    • Electrophile 2: Aryl Iodide (1.0 equiv).

    • Catalyst: NiCl₂·glyme (10 mol%).

    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

    • Reductant: Manganese powder (2.0 equiv, <10 micron particle size preferred).

    • Solvent: DMPU or DMA (polar aprotic is critical).

  • Procedure:

    • Combine Ni salt, ligand, Mn, and both halides in a vial.

    • Add solvent (DMPU) inside a glovebox or under a strict N₂ stream.

    • Stir vigorously at 60-80 °C . Note: Stir rate is critical for heterogeneous reductant surface area.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to solubilize Mn salts), then brine.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureSuzuki (Enol Triflate)Negishi (Zn)Ni-Reductive (XEC)
Overall Yield High (70-90%)Moderate-High (60-85%)Moderate (50-75%)
Step Count 3 (Enolization, Coupling, H₂)2 (Zn insertion, Coupling)1 (One-pot)
Functional Group Tolerance Excellent (except H₂ sensitive)Good (sensitive to acidic protons)Excellent (tolerates alcohols/amines)
Scalability High (Kg scale proven)Moderate (Zn handling issues)Low-Moderate (Exotherm/Mn filtration)
Cost Low (Generic Pd)Medium (Zn/LiCl)Medium (Ligand cost)
Troubleshooting Guide
  • Low Yield in Negishi: Ensure Zinc is "active." If the grey slurry turns white/clumpy, oxidation occurred. Use Rieke Zinc or fresh activation with TMSCl.

  • Protodehalogenation (Reduction of Ar-X): Common in Ni-reductive coupling. Increase concentration of the alkyl halide or lower the temperature.

  • Double Bond Isomerization (Suzuki): If the double bond migrates during enol triflate formation, switch to using Comins' Reagent instead of PhNTf₂ and ensure temperature never exceeds 0 °C.

References

  • Corley, E. G., et al. (2004).[5] Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates.[5][7] The Journal of Organic Chemistry, 69(15), 5120–5123.[5] Link

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[8] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Eastwood, P. R. (2000). A versatile synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling of arylboronic acids with N-protected 4-piperidone enol triflates.[7] Tetrahedron Letters, 41(19), 3705-3708. Link

  • Anka-Lufford, L. L., et al. (2016). Nickel-Catalyzed Cross-Electrophile Coupling with Organic Reductants in Non-Amide Solvents. Chemistry - A European Journal, 22(33), 11564–11567. Link

Sources

Green Chemistry Architectures for Piperidin-4-one Synthesis: A Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green chemistry approaches for piperidin-4-one synthesis Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Abstract

Piperidin-4-one scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for analgesics (e.g., fentanyl), cholinesterase inhibitors (e.g., donepezil), and antiviral agents.[1] Traditional syntheses—often relying on the Dieckmann condensation or classic Petrenko-Kritschenko methods—frequently utilize volatile organic compounds (VOCs), require harsh reflux conditions, and suffer from poor atom economy. This Application Note details three validated green chemistry protocols for synthesizing functionalized piperidin-4-ones: Aqueous Surfactant-Mediated Synthesis , Deep Eutectic Solvent (DES) Catalysis , and Organocatalytic Multi-Component Reactions (MCRs) . These approaches maximize yield, minimize E-factor, and ensure scalability.

Introduction: The Green Imperative

The synthesis of piperidin-4-ones typically involves the construction of a six-membered nitrogenous ring via a double Mannich reaction or a Michael-Mannich cascade. In the context of Green Chemistry, the objective is to eliminate chlorinated solvents and transition metal catalysts while enabling catalyst recycling.

Key Green Metrics Targeted
  • Atom Economy: Maximizing the incorporation of all reactants into the final product (favored by Multi-Component Reactions).

  • Reaction Media: Replacing DCM/THF with water, ethanol, or Deep Eutectic Solvents (DES).

  • Energy Efficiency: Reducing thermal requirements via microwave irradiation or ambient temperature protocols.

Mechanistic Pathway: The Double Mannich Cascade

Understanding the mechanism is crucial for troubleshooting low yields. The green synthesis of 2,6-disubstituted piperidin-4-ones generally follows a pseudo-five-component (or 1:2:1) pathway involving an amine, two equivalents of aldehyde, and a ketone equivalent (e.g.,


-keto ester or acetone dicarboxylate).
Reaction Logic[2][3]
  • Imine Formation: The amine condenses with the aldehyde to form a Schiff base (imine).

  • Enolization: The ketone component enolizes (catalyzed by acid, base, or surfactant).

  • Mannich Addition: The enol attacks the imine.

  • Cyclization: A second Mannich-type or Michael addition closes the ring.

Figure 1: Mechanistic flow of the Multi-Component Reaction (MCR) leading to piperidin-4-one, highlighting intervention points for green solvents.

Validated Experimental Protocols

Protocol A: Aqueous Surfactant-Mediated Synthesis (Sodium Lauryl Sulfate)

Principle: Water is the ideal green solvent, but organic reactants are often insoluble. Sodium Lauryl Sulfate (SLS) acts as an anionic surfactant, creating micelles that function as "nanoreactors," concentrating reactants and stabilizing the hydrophobic transition states.

Applicability: High-yield synthesis of highly functionalized piperidines from aromatic aldehydes, amines, and


-keto esters.[2][3][4]
Materials
  • Aromatic Aldehyde (e.g., Benzaldehyde): 2.0 mmol[2][5]

  • Amine (e.g., Aniline): 2.0 mmol[2]

  • 
    -Keto Ester (e.g., Ethyl Acetoacetate): 1.0 mmol
    
  • Sodium Lauryl Sulfate (SLS): 20 mol% (0.02 g)

  • Solvent: Deionized Water (5 mL)

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 20 mol% SLS in 5 mL of water. Stir until a clear micellar solution forms.

  • Addition: Add the amine (2.0 mmol), aldehyde (2.0 mmol), and

    
    -keto ester (1.0 mmol) sequentially.
    
  • Reaction: Heat the mixture to 100°C with vigorous magnetic stirring.

    • Note: The reaction mixture may appear turbid initially; this is normal as the organic phase disperses into micelles.

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7). Typical reaction time is 2–4 hours .

  • Work-up (Green): Cool the mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with excess water to remove the SLS surfactant.

  • Purification: Recrystallize from hot ethanol if necessary.

Validation Check: The filtrate (containing water and SLS) can often be reused for 2–3 cycles with minor yield loss, enhancing the E-factor.

Protocol B: Deep Eutectic Solvent (DES) Catalysis (Glucose-Urea)

Principle: DESs are fluid mixtures of hydrogen bond donors and acceptors that melt below their individual melting points. A Glucose:Urea (60:[6]40) mixture is biodegradable, non-toxic, and acts as both solvent and catalyst, activating the carbonyl groups via hydrogen bonding.

Applicability: Synthesis of 2,6-diarylpiperidin-4-ones without external acid/base catalysts.[5]

Materials
  • Glucose (anhydrous)

  • Urea[6]

  • Reagents: Benzaldehyde (2 eq), Ammonium Acetate (1 eq), Ketone (1 eq).

Step-by-Step Methodology
  • DES Formation: Mix Glucose and Urea in a 60:40 molar ratio in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms. This is your reaction medium.

  • Reaction Assembly: To the DES melt at 80°C, add the aldehyde, ammonium acetate, and ketone.

  • Incubation: Maintain temperature at 80–100°C . Stirring is critical due to the viscosity of the DES.

  • Duration: Reactions typically complete in 1.5–3 hours .

  • Work-up: Cool the reaction mixture. Add a small amount of water to disrupt the DES hydrogen bonding network. The organic product will precipitate.

  • Isolation: Filter the solid product. The aqueous DES filtrate can be evaporated to remove water and reused.

Protocol C: Organocatalytic Synthesis in Ethanol (Piperidine-Catalyzed)

Principle: Using a small molecule organic base (piperidine itself or simple amines) in ethanol avoids heavy metal Lewis acids. Ethanol is a renewable "green" solvent.

Applicability: One-pot four-component reactions involving aldehydes, amines, and active methylene compounds.[1][4][5]

Step-by-Step Methodology
  • Solvent System: Use Ethanol (95%).

  • Catalyst: Add 10–20 mol% Piperidine.

  • Conditions: Stir at Room Temperature (Ambient) .

  • Efficiency: This method often yields products in <3 hours with yields >90%.

  • Purification: Products usually crystallize directly from the ethanol solution upon cooling.

Comparative Analysis of Methods

The following table summarizes the efficiency and green metrics of the discussed protocols.

ParameterProtocol A: Aqueous/SLS Protocol B: DES (Glucose-Urea) Protocol C: Organocatalysis (EtOH)
Reaction Medium Water (Micellar)Deep Eutectic SolventEthanol
Catalyst SLS (Surfactant)None (Solvent acts as catalyst)Piperidine (20 mol%)
Temperature 100°C80–100°CRoom Temperature
Time 2–4 h1.5–3 h2–5 h
Yield (Typical) 85–92%68–82%80–95%
Recyclability High (Aqueous phase)High (Evaporation required)Moderate (Solvent recovery)
Green Highlight Best for Toxicity (Water)Best for Atom Economy Best for Energy (Ambient Temp)

Workflow Visualization

Figure 2: Operational workflow for the Deep Eutectic Solvent (DES) protocol, emphasizing the closed-loop recycling of the catalytic solvent.

Troubleshooting & Quality Control

  • Low Yield in Aqueous Method: Ensure vigorous stirring. Micellar catalysis relies on surface area. If the organic phase pools at the bottom, reaction rates drop.

  • Sticky Precipitate in DES: If the product oils out upon water addition, cool the mixture to 0°C or scratch the flask wall to induce crystallization.

  • Purity Verification:

    • NMR: Check for the disappearance of the aldehyde proton signal (~10 ppm).

    • Melting Point: Compare with literature values (e.g., 2,6-diphenylpiperidin-4-one mp: ~104–105°C).

References

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate.

  • One-pot multi-component green synthesis of highly substituted piperidines using Sodium Lauryl Sulfate (SLS). Current Chemistry Letters.

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent (Deep Eutectic Solvent). Asian Journal of Chemistry.

  • Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines. ResearchGate.

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.

Sources

Stereoselective synthesis of piperidin-4-one pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of Piperidin-4-one Pharmacophores For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Piperidin-4-one Core in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Within this class, the piperidin-4-one scaffold has emerged as a particularly valuable pharmacophore, serving as a versatile intermediate and a core structural motif in compounds with a wide array of biological activities.[3][4] These activities span from anticancer and anti-HIV to analgesic and antibacterial properties, establishing the piperidin-4-one nucleus as a "privileged scaffold" in the design of novel therapeutics.[2][3][4][5]

The biological function of a chiral molecule is intrinsically linked to its three-dimensional structure. Consequently, the control of stereochemistry during the synthesis of piperidin-4-one derivatives is not merely an academic challenge but a critical necessity for developing safe and efficacious drugs. This guide provides an in-depth overview of key stereoselective strategies, offering both the theoretical underpinnings and detailed, field-proven protocols for their practical implementation.

Strategic Approaches to Stereocontrol

The synthesis of chiral piperidin-4-ones can be broadly categorized into several key strategies. The choice of method depends on factors such as the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis represents one of the most elegant and atom-economical approaches to chiral molecules. A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

This method involves the reaction of imines with allenes, catalyzed by a chiral phosphine, to construct the piperidine ring with high stereoselectivity.[6][7] The catalyst, a C2-symmetric chiral phosphepine, orchestrates the formation of new stereocenters during the cyclization process.[6]

Causality of Experimental Choices: The choice of a C2-symmetric phosphepine is critical as its specific geometry creates a chiral environment that directs the approach of the reacting partners, leading to a highly enantioselective outcome. The solvent, typically a non-polar aromatic solvent like toluene, is chosen to optimize catalyst solubility and reactivity while minimizing competing side reactions.

Protocol 1: Enantioselective Phosphine-Catalyzed [4+2] Annulation of an Imine with an Allenoate

Objective: To synthesize a functionally substituted, chiral piperidine derivative.[6]

Materials:

  • N-benzylidene-4-methylbenzenesulfonamide (Imine)

  • Ethyl 2-methyl-2,3-butadienoate (Allenoate)

  • Chiral Phosphepine Catalyst 1 (10 mol%)

  • Toluene, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral phosphepine catalyst 1 (0.1 mmol, 10 mol%).

  • Reagent Addition: Add the imine (1.0 mmol, 1.0 equiv) followed by anhydrous toluene (5 mL). Stir the mixture until all solids are dissolved.

  • Initiation: Add the allenoate (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired piperidine derivative.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary Table:

EntryImine SubstituentAllenoateCatalyst LoadingYield (%)ee (%)
1PhenylEthyl10 mol%9594
24-Cl-PhMethyl10 mol%9295
32-NaphthylEthyl10 mol%8591

Workflow: Phosphine-Catalyzed Annulation

G cluster_reactants Reactants Imine Imine Intermediate Zwitterionic Intermediate Imine->Intermediate Allenoate Allenoate Allenoate->Intermediate Catalyst Chiral Phosphine Catalyst Catalyst->Intermediate Nucleophilic Attack Annulation [4+2] Annulation (Stereodetermining Step) Intermediate->Annulation Annulation->Catalyst Catalyst Regeneration Product Enantioenriched Piperidine Annulation->Product

Caption: Catalytic cycle for phosphine-mediated [4+2] annulation.

Chemo-Enzymatic Synthesis: Merging Chemical and Biological Catalysis

This strategy leverages the exquisite stereoselectivity of enzymes for key transformations within a synthetic sequence. A powerful example is the use of an amine oxidase/ene imine reductase cascade to convert tetrahydropyridines into highly enantioenriched piperidines.[8]

Causality of Experimental Choices: Enzymes operate under mild, aqueous conditions, offering a green chemistry approach. The choice of Candida antarctica lipase B (CAL-B) is based on its well-documented ability to perform kinetic resolutions of racemic alcohols and amines with high enantioselectivity.[9] The acylation agent (e.g., ethyl acetate) serves as both the acyl donor and the solvent in many cases, simplifying the reaction setup.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Piperidin-4-ol

Objective: To separate a racemic mixture of a piperidin-4-ol derivative into its constituent enantiomers.[9]

Materials:

  • Racemic N-benzyl-piperidin-4-ol (Substrate)

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Ethyl acetate (Acylating agent and solvent)

  • Molecular sieves (4 Å), activated

  • Orbital shaker with temperature control

  • Standard glassware for filtration and concentration

Procedure:

  • Setup: To a 50 mL Erlenmeyer flask, add the racemic N-benzyl-piperidin-4-ol (1.0 g, 5.23 mmol).

  • Solvent and Enzyme: Add ethyl acetate (25 mL) and activated 4 Å molecular sieves (0.5 g). Finally, add the immobilized CAL-B (100 mg).

  • Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Monitoring: Monitor the conversion by taking aliquots at regular intervals (e.g., every 6 hours) and analyzing them by GC or chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup: Once ~50% conversion is reached, filter off the enzyme and molecular sieves, washing them with a small amount of ethyl acetate.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the resulting acetylated product from the unreacted alcohol using flash column chromatography (eluent: hexane/ethyl acetate).

  • Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester product by chiral HPLC.

Data Summary Table:

SubstrateConversion (%)ProductProduct ee (%)Recovered Alcohol ee (%)
Racemic Alcohol~50(R)-Acetate>99>99 (S)-Alcohol

Workflow: Enzymatic Kinetic Resolution

G Racemate Racemic (R/S) Piperidin-4-ol TransitionState Enzyme-Substrate Complexes (Diastereomeric) Racemate->TransitionState Enzyme CAL-B Enzyme + Acyl Donor Enzyme->TransitionState Product (R)-Acetate (Fast reacting) TransitionState->Product k_fast Unreacted (S)-Alcohol (Slow reacting) TransitionState->Unreacted k_slow

Caption: Principle of enzymatic kinetic resolution of a piperidinol.

Substrate and Reagent-Controlled Synthesis

These methods rely on the inherent chirality of the starting materials or reagents to direct the stereochemical outcome of the reaction.

A classic method for forming the piperidin-4-one ring involves the intramolecular Dieckmann condensation of a diester precursor.[10][11] Stereoselectivity can be introduced by starting with chiral amino acids or other enantiopure building blocks, which sets the stereocenters that then direct the conformation of the subsequent cyclization.

Causality of Experimental Choices: The Dieckmann condensation requires a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to deprotonate the α-carbon, initiating the cyclization. The choice of base and solvent can influence the reaction rate and equilibrium, though the stereocontrol is primarily dictated by the pre-existing stereocenters in the acyclic precursor, which favor a specific chair-like transition state to minimize steric interactions.

Protocol 3: Substrate-Controlled Dieckmann Condensation

Objective: To synthesize a 3-substituted piperidin-4-one via intramolecular cyclization of a diester derived from a chiral amino ester.

Materials:

  • N-benzyl diethyl 2-(2-ethoxycarbonylethyl)aminopropanoate (Acyclic Precursor)

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 5 M

  • Standard reflux apparatus and inert atmosphere setup

Procedure:

  • Base Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, add anhydrous toluene (50 mL). Add potassium tert-butoxide (1.2 equiv) and heat the suspension to reflux.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 equiv) in anhydrous toluene (20 mL). Add this solution dropwise to the refluxing base suspension over 1 hour.

  • Reaction: Maintain the reaction at reflux for 4 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

  • Quench and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 5 M HCl (50 mL) to quench the reaction and hydrolyze the resulting β-keto ester.

  • Decarboxylation: Heat the biphasic mixture to 80 °C and stir vigorously for 2 hours to effect decarboxylation.

  • Workup: Cool the mixture to room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired chiral piperidin-4-one.

Self-Validation: The stereochemical integrity of the product is validated by comparing its optical rotation to literature values and by chiral HPLC analysis. The cis/trans ratio (diastereoselectivity) can be determined from the ¹H NMR spectrum of the crude product.

Diagram: Substrate-Controlled Cyclization

G ChiralPool Chiral Amino Ester (Source of Chirality) Acyclic Acyclic Diester Precursor ChiralPool->Acyclic Alkylation Cyclization Dieckmann Condensation Acyclic->Cyclization Intramolecular Attack Base KOtBu, Toluene Reflux Base->Cyclization Hydrolysis Acidic Workup (Hydrolysis & Decarboxylation) Cyclization->Hydrolysis Product Chiral Piperidin-4-one Hydrolysis->Product

Caption: Pathway for substrate-controlled piperidin-4-one synthesis.

Troubleshooting and Key Considerations

  • Epimerization: The α-proton to the ketone in piperidin-4-ones can be acidic. Exposure to strong base or acid, especially at elevated temperatures, can lead to epimerization and loss of stereochemical purity. Ensure workup conditions are as mild as possible.

  • Catalyst Activity: In catalytic reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Catalyst poisoning is a common cause of reaction failure.

  • Purification: Substituted piperidines can be basic and may streak on silica gel. It is sometimes beneficial to pre-treat the silica gel with a small amount of triethylamine (~1%) in the eluent to improve separation.

  • Conformational Analysis: The piperidin-4-one ring typically adopts a chair conformation. The stereochemical outcome of many reactions is governed by the preference for bulky substituents to occupy the equatorial position to minimize 1,3-diaxial interactions.[5] This principle, a cornerstone of the Curtin-Hammett principle, can be used to predict the major diastereomer.[12]

Conclusion

The stereoselective synthesis of piperidin-4-one pharmacophores is a dynamic and evolving field. The strategies outlined in this guide—from the elegance of asymmetric catalysis and the precision of enzymatic methods to the reliability of substrate-controlled cyclizations—provide a robust toolkit for medicinal chemists. By understanding the causality behind the experimental design and adhering to validated protocols, researchers can confidently access stereochemically defined piperidin-4-one building blocks, accelerating the discovery and development of next-generation therapeutics.

References

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Rowles, H. T., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available at: [Link]

  • Stoltz, B. M. (1995). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Suresh, L., et al. (2010). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available at: [Link]

  • RSC Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Zhang, G., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Zhang, J., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters. Available at: [Link]

  • Fu, G. C., & Lee, S. Y. (2007). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society. Available at: [Link]

  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Gonzalez-Lopez, V., et al. (2020). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

  • Lee, S. Y., & Fu, G. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. ResearchGate. Available at: [Link]

  • Al-Sabbagh, A. M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Curtin–Hammett principle. Wikipedia. Available at: [Link]

Sources

Derivatization of 1-Benzyl-3-phenylpiperidin-4-one for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Asymmetric Advantage

The piperidine scaffold is ubiquitous in medicinal chemistry, serving as the core for opioids (fentanyl), acetylcholinesterase inhibitors (donepezil), and neurokinin antagonists. While 1-benzyl-4-piperidone is a common symmetric starting material, its 3-phenyl analog (1-Benzyl-3-phenylpiperidin-4-one) offers a distinct advantage: inherent asymmetry .

The presence of the C3-phenyl group breaks the symmetry of the piperidone ring, introducing chirality and creating two distinct chemical environments at the


-carbons (C3 and C5). This structural feature is critical for:
  • Stereochemical Diversity: Generating non-planar, chiral libraries that better explore biological chemical space (sp3-richness).

  • Regioselective Functionalization: The steric bulk of the C3-phenyl group directs electrophilic attack to the less hindered C5 position, allowing for controlled mono-functionalization.

This guide details the strategic derivatization of this compound to generate focused libraries for cytotoxic (oncology) and antimicrobial screening.

Strategic Derivatization Workflow

The following pathway illustrates the divergence from the parent scaffold into three distinct bioactive classes.

DerivatizationWorkflow Parent 1-Benzyl-3-phenyl piperidin-4-one PathA Pathway A: Claisen-Schmidt Condensation Parent->PathA ArCHO, NaOH, EtOH PathB Pathway B: Reductive Amination Parent->PathB R-NH2, NaBH(OAc)3 PathC Pathway C: Condensation (Hydrazones) Parent->PathC R-NH-NH2, H+ ProdA 5-Arylidene Derivatives (Michael Acceptors) PathA->ProdA C5-Regioselective ProdB 4-Amino-3-phenylpiperidines (CNS/GPCR Ligands) PathB->ProdB Cis/Trans Diastereomers ProdC Piperidone Hydrazones (Antimicrobial/Thrombolytic) PathC->ProdC C=N Bond Formation Cytotox Cytotoxicity Screening ProdA->Cytotox Target: Nrf2, NF-κB CNS Neuroactivity Screening ProdB->CNS Target: NK1, Opioid Receptors Micro Antimicrobial Screening ProdC->Micro Target: Bacterial DNA Gyrase

Figure 1: Divergent synthesis strategy.[1] Note the regioselectivity in Pathway A due to C3 steric hindrance.

Protocol A: Synthesis of 5-Arylidene Derivatives (Cytotoxic Pharmacophores)

Scientific Rationale:


-Unsaturated ketones (enones) are potent Michael acceptors. They covalently modify cysteine residues on specific proteins (e.g., thioredoxin reductase, Nrf2), triggering apoptosis in cancer cells.
  • Regioselectivity: Unlike symmetric piperidones that form bis-benzylidene products, the 3-phenyl group sterically blocks the C3 position. Under standard conditions, condensation occurs exclusively at C5 , yielding 3-phenyl-5-arylidene-1-benzylpiperidin-4-ones .

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (1.1 eq) (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (10% aqueous) or Piperidine (catalytic)

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of the substituted benzaldehyde in 10 mL of ethanol.

  • Catalysis:

    • Method A (Base Catalyzed): Add 1 mL of 10% NaOH dropwise while stirring at room temperature.

    • Method B (Amine Catalyzed - milder): Add 3-4 drops of piperidine and reflux at 80°C.

  • Reaction Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product typically appears as a bright yellow spot (UV active) due to extended conjugation.

  • Work-up:

    • If precipitate forms (common for Method A): Filter the solid, wash with cold ethanol (2 x 5 mL) and cold water.

    • If oil forms: Pour into ice-water (50 mL), extract with dichloromethane (3 x 15 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/DMF mixtures.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C5 methylene protons (approx. 2.4-2.8 ppm) and the appearance of the vinylic proton singlet (

    
    7.6-7.8 ppm).
    
  • Yield Target: >70%.

Protocol B: Reductive Amination (CNS Ligand Synthesis)

Scientific Rationale: Converting the C4 ketone to an amine creates a scaffold mimicking fentanyl or Substance P antagonists. The challenge here is diastereoselectivity . The hydride attack can occur from the face syn or anti to the bulky C3-phenyl group.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq) (e.g., aniline, benzylamine)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol:

  • Imine Formation: Mix ketone (1 mmol) and amine (1.2 mmol) in DCE (5 mL). Add acetic acid (1 mmol) to catalyze imine formation. Stir for 1 hour at room temperature under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) in one portion. Allow to warm to room temperature and stir overnight (12-16 h).
    
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better diastereocontrol.
  • Quenching: Quench with saturated aqueous

    
     (10 mL). Stir for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Stereochemical Note: The cis-isomer (Amine and Phenyl on the same side) is often the kinetic product, while thermodynamic equilibration may favor the trans-isomer (diequatorial). Isolate isomers if possible for SAR studies.

Biological Screening Parameters

To validate the generated library, use the following standardized assays.

Table 1: Recommended Screening Assays & Controls

Assay TypeTarget Cell Line / StrainPositive ControlEndpoint Metric
Cytotoxicity MCF-7 (Breast), HepG2 (Liver)Doxorubicin (

)
MTT Assay (

)
Antimicrobial S. aureus (Gram+), E. coli (Gram-)CiprofloxacinMIC (

)
Neuroactivity AChE Inhibition (Enzymatic)Donepezil

/ Ki

Data Interpretation:

  • Cytotoxicity: For 5-arylidene derivatives, an

    
     is considered a "hit". Activity often correlates with the electron-withdrawing nature of the aldehyde substituent (e.g., 
    
    
    
    ).
  • Lipophilicity (LogP): The benzyl and phenyl groups make these molecules highly lipophilic (LogP > 3). If solubility is poor in assay media (< 1% DMSO), consider converting to Hydrochloride salts (using HCl in ether).

References

  • Synthesis and biological evaluation of N-benzyl piperidine-4-one derivatives. Source: ResearchGate. URL:[Link]

  • Claisen-Schmidt Condensation of Piperidones. Source: Organic Chemistry Portal / LibreTexts. URL:[Link]

  • Anticancer Activity of Benzylidene Piperidones (Curcumin Analogs). Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Reductive Amination Strategies for Piperidines. Source: Organic Chemistry Portal. URL:[Link]

  • Design of AChE Inhibitors based on 1-Benzylpiperidine. Source: PubMed Central. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-3-phenylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperidone derivative. Piperidone derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including analgesics and antipsychotics.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and product purity.

Overview of the Synthesis

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target piperidin-4-one.[2][3] The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Formation of the Diester Intermediate cluster_1 Step 2: Dieckmann Condensation and Decarboxylation Benzylamine Benzylamine Diester N,N-bis(2-methoxycarbonylethyl) benzylamine derivative Benzylamine->Diester Michael Addition Methyl_acrylate Methyl acrylate (2 equivalents) Methyl_acrylate->Diester beta_Keto_ester β-Keto ester intermediate Diester->beta_Keto_ester Intramolecular Condensation (e.g., NaOMe) Final_Product This compound beta_Keto_ester->Final_Product Hydrolysis & Decarboxylation (Acidic workup)

Caption: General synthetic route for this compound via Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in this synthesis?

A1: The Dieckmann condensation is the most critical step for determining the overall yield.[4] This intramolecular cyclization is highly sensitive to reaction conditions. Key factors to control include the choice of base, solvent, temperature, and the complete exclusion of water.

Q2: What are the best bases for the Dieckmann condensation in this synthesis?

A2: Sodium methoxide (NaOMe) and sodium hydride (NaH) are commonly used bases for this reaction. Sodium methoxide is often preferred as it is less expensive and generally safer to handle than sodium hydride.[1] The molar ratio of the diester to the base is also crucial; an excess of the base can sometimes promote side reactions.[1] A molar ratio of approximately 1:1.4 (diester to sodium methoxide) has been shown to be effective.[1]

Q3: How does water affect the Dieckmann condensation?

A3: Water will react with the strong base (e.g., sodium methoxide or sodium hydride) and will also hydrolyze the ester functionalities of the starting material and the β-keto ester product. This will significantly reduce the yield. It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: I'm observing a dark coloration of the reaction mixture during the condensation. What could be the cause?

A4: A darkening of the solution, especially at higher temperatures, can indicate the occurrence of side reactions and decomposition of the product.[1] While the reaction requires heating to proceed at a reasonable rate, excessive temperatures (e.g., above 95°C) can accelerate these side reactions, leading to a lower yield and impure product.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Final Product 1. Incomplete Dieckmann Condensation: Insufficient base, low reaction temperature, or short reaction time. 2. Presence of Water: Hydrolysis of esters or quenching of the base. 3. Ineffective Decarboxylation: Incomplete hydrolysis of the β-keto ester or insufficient heating during decarboxylation.1. Optimize Condensation: Ensure a molar excess of a strong, dry base (e.g., 1.4 equivalents of NaOMe).[1] Gradually increase the reaction temperature and monitor the reaction progress by TLC. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Run the reaction under an inert atmosphere.[1] 3. Ensure Complete Decarboxylation: After the condensation, perform an acidic workup with reflux to ensure complete hydrolysis and decarboxylation. Monitor the disappearance of the β-keto ester intermediate.
Formation of a Viscous Oil Instead of a Solid Product 1. Impurities: Presence of unreacted starting materials, side products, or oligomers. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Purification: Attempt to purify the oil using column chromatography. Ensure that the starting materials are pure. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring for decomposition.
Multiple Spots on TLC After Reaction 1. Side Reactions: Intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation. 2. Decomposition: The product may be unstable under the reaction conditions.1. Use High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular reactions. 2. Optimize Temperature: Find the optimal temperature that allows for a reasonable reaction rate without causing significant decomposition.[1]

digraph "Troubleshooting_Logic" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Low Yield Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Anhydrous" [label="Were anhydrous\nconditions maintained?", fillcolor="#FBBC05", fontcolor="#202124"]; "Yes_Anhydrous" [label="Yes"]; "No_Anhydrous" [label="No"]; "Solution_Anhydrous" [label="Redry all reagents and\nsolvents. Use inert\natmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Check_Base" [label="Was the base active and\nin sufficient excess?", fillcolor="#FBBC05", fontcolor="#202124"]; "Yes_Base" [label="Yes"]; "No_Base" [label="No"]; "Solution_Base" [label="Use fresh, high-quality base.\nIncrease molar ratio to\n~1.4 equivalents.", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Check_Temp_Time" [label="Were temperature and\nreaction time optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; "Yes_Temp_Time" [label="Yes"]; "No_Temp_Time" [label="No"]; "Solution_Temp_Time" [label="Gradually increase temperature\nand monitor by TLC for\ncompletion.", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Anhydrous"; "Check_Anhydrous" -> "Solution_Anhydrous" [label="No"]; "Check_Anhydrous" -> "Check_Base" [label="Yes"]; "Check_Base" -> "Solution_Base" [label="No"]; "Check_Base" -> "Check_Temp_Time" [label="Yes"]; "Check_Temp_Time" -> "Solution_Temp_Time" [label="No"]; "Check_Temp_Time" -> "Further_Analysis" [label="Yes"]; "Further_Analysis" [label="Consider side reactions\n(e.g., intermolecular\ncondensation).", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Troubleshooting workflow for low yield in the Dieckmann condensation step.

Optimized Experimental Protocol

This protocol is based on an improved synthesis of a similar piperidone derivative and has been adapted for the synthesis of this compound.[1]

Step 1: Synthesis of the Diester Intermediate

  • This step typically involves a Michael addition of benzylamine to two equivalents of an appropriate acrylate derivative. For the synthesis of the 3-phenyl substituted product, a different starting material or a subsequent modification step would be required. The protocol below outlines the general procedure for the formation of the piperidone ring.

Step 2: Dieckmann Condensation and Decarboxylation

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare sodium methoxide by cautiously adding metallic sodium to anhydrous methanol. Evaporate the excess methanol under reduced pressure until a white, viscous solution remains.[1]

  • Solvent Addition: Add anhydrous toluene to the flask. Heat the mixture to 85°C in an oil bath under a nitrogen atmosphere.[1]

  • Addition of Diester: Dissolve the diester intermediate in anhydrous toluene and add it dropwise to the heated sodium methoxide suspension over approximately 1 hour with vigorous stirring.[1]

  • Reaction: After the addition is complete, reflux the mixture for 5 hours. Methanol is generated during the reaction and can be removed using a water separator.[1]

  • Acidic Workup and Decarboxylation: Cool the reaction mixture to room temperature. Extract the mixture with concentrated hydrochloric acid. Combine the acidic layers and reflux in an oil bath for approximately 6 hours, or until the reaction is complete (monitored by the disappearance of the β-keto ester, which can be checked with a FeCl₃ solution test).[1]

  • Isolation: Cool the solution to room temperature and basify to a pH of ~12 with a 40% sodium hydroxide solution. Extract the aqueous layer with chloroform. Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final this compound.

References

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents.
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents.
  • Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]

  • Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

Sources

Purification of crude 1-Benzyl-3-phenylpiperidin-4-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are attempting to purify 1-Benzyl-3-phenylpiperidin-4-one , a tertiary amine with a ketone functionality.

The Core Challenge: The primary difficulty in purifying this compound on silica gel is the interaction between the basic nitrogen atom (the piperidine amine) and the acidic silanol groups (


) on the silica surface.[1] This Lewis acid-base interaction causes:
  • Severe Tailing (Streaking): Loss of resolution.

  • Irreversible Adsorption: Loss of yield.

  • Catalytic Degradation: Potential for retro-Michael addition or oxidation on the active silica surface.

The Solution: You must utilize a Buffered Mobile Phase strategy. The protocol below details the "Amine-Modified Silica" technique, which effectively neutralizes surface acidity to restore peak symmetry.

Pre-Column Diagnostics (Do Not Skip)

Before packing your column, you must validate your separation conditions using Thin Layer Chromatography (TLC).[2]

Diagnostic Protocol: The "TEA-TLC" Test

Standard TLC plates are acidic. Running your crude amine without modification will result in a streak from the baseline, giving you false data about separation.

  • Prepare the Mobile Phase: Start with Hexane:Ethyl Acetate (4:1) . Critical Step: Add 1% Triethylamine (TEA) to the solvent mixture.

  • Prepare the Chamber: Pour the solvent into the chamber and add a filter paper wick. Allow it to equilibrate for 10 minutes. The TEA vapor must saturate the chamber.

  • Run the Plate: Spot your crude mixture. Co-spot with starting materials (Benzylamine or the acrylate precursor) if available.

  • Analysis:

    • Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

    • Observation: If the spot is still streaking, increase TEA to 2% or switch to a more polar solvent (DCM/MeOH + TEA).

The Purification Protocol: Amine-Modified Silica[1]

This method creates a "self-validating" system where the stationary phase is pre-equilibrated to prevent amine adsorption.

Phase 1: Column Preparation

Goal: Deactivate acidic silanol sites before the compound touches the column.

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Base Modifier Triethylamine (TEA) or 1%

in MeOH (if using DCM)
Slurry Solvent Hexane (or starting non-polar solvent)

Step-by-Step Packing:

  • Slurry Preparation: Suspend the silica gel in a mixture of Hexane + 2% TEA .

  • Packing: Pour the slurry into the column. Tap to settle.

  • The Flush (Critical): Flush the packed column with at least 2 column volumes (CV) of the starting mobile phase (e.g., Hexane/EtOAc 9:1 + 1% TEA).

    • Why? This ensures the entire length of the silica bed is basic. If you skip this, your compound will streak as soon as it hits a "dry" (acidic) patch of silica.

Phase 2: Sample Loading

Recommended: Dry Loading .

  • Dissolve crude this compound in a minimal amount of DCM.

  • Add silica gel (ratio 1:2 compound-to-silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder carefully on top of the sand/packed bed.

    • Reasoning: Liquid loading often leads to band broadening for viscous amines. Dry loading sharpens the initial band.

Phase 3: Elution Gradient

Run a stepwise gradient to separate non-polar impurities (like bis-alkylated byproducts) from the target.

StepSolvent System (v/v)AdditiveVolumeGoal
1 100% Hexane1% TEA2 CVElute non-polar grease/impurities.
2 95:5 Hexane:EtOAc1% TEA3 CVElute unreacted benzyl halides.
3 85:15 Hexane:EtOAc1% TEA5-10 CVElute Target Compound.
4 70:30 Hexane:EtOAc1% TEA3 CVFlush polar byproducts.

Visualization of the Mechanism

The following diagram illustrates why the addition of TEA is non-negotiable for this purification.

SilicaInteraction Silica Acidic Silica Surface (Si-OH) Amine Target Molecule (Basic Tertiary Amine) Silica->Amine Strong H-Bonding Result_Bad Salt Formation (Stuck on Column) Amine->Result_Bad No Modifier Result_Good Free Elution (Sharp Peak) Amine->Result_Good With TEA Modifier TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Si-OH)

Figure 1: Mechanism of Competitive Inhibition. TEA (Green) binds to acidic silanols, preventing the target amine (Blue) from getting stuck, ensuring smooth elution.

Troubleshooting Guide (Q&A)

Q1: My compound is co-eluting with a yellow impurity (likely unreacted benzylamine or imine). How do I separate them?

  • Diagnosis: Benzylamine is also basic and will behave similarly to your product.

  • Action:

    • Switch Solvent: Change selectivity by moving to DCM/Methanol (98:2) instead of Hexane/EtOAc. The chlorinated solvent interacts differently with the aromatic rings.

    • Chemical Wash: Before the column, dissolve your crude in EtOAc and wash with saturated

      
       . If the impurity is primary/secondary amine, you might be able to derivatize it (e.g., with acetic anhydride) to change its Rf, though this risks reacting with your ketone. Strict chromatography optimization is safer.
      

Q2: I see a white solid precipitating in my fractions after collection.

  • Diagnosis: This is likely Triethylammonium acetate/chloride salts . The TEA in your mobile phase has reacted with trace acids or atmospheric

    
    .
    
  • Action:

    • Combine fractions.[3]

    • Wash the organic phase with saturated

      
        or water to remove the TEA salts.
      
    • Dry over

      
       and re-concentrate.
      

Q3: The compound decomposes on the column (new spots appear on TLC of fractions).

  • Diagnosis: The ketone alpha-position is sensitive (enolizable), or the benzyl group is cleaving (less likely but possible on highly active silica).

  • Action:

    • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and gentler on aminoketones.

    • Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

Q4: Can I use Ammonia (


) instead of TEA? 
  • Answer: Yes, but only in polar solvents.

    
     is not miscible with Hexane. If you must use Hexane/EtOAc, use TEA. If you use DCM/MeOH, you can use 1% ammoniated methanol (7N 
    
    
    
    in MeOH is commercially available).

Frequently Asked Questions (FAQ)

Q: Why not just crystallize it as the HCl salt? A: You absolutely can, and it is often superior for scale-up. Dissolving the crude free base in dry ether and adding HCl/Dioxane often precipitates This compound hydrochloride . However, if your crude is very dirty (tarry), the crystals may occlude impurities. A short "filtration column" (using the protocol above) followed by salt formation is the highest purity route.

Q: What is the toxicity profile I should be aware of? A: While the target molecule has pharmacological activity, the immediate risk in purification is the Benzyl Chloride/Bromide starting material (a potent lachrymator and alkylating agent) and the Silica Dust . Always manipulate fractions in a fume hood.

Q: My Rf is 0.5 in 20% EtOAc, but it still streaks. Why? A: Rf is not a measure of peak shape. You can have high mobility (Rf 0.5) and still have tailing due to kinetic dragging on silanols. Lower the polarity to get the Rf to 0.25 and increase the TEA concentration to 2-3%.

References

  • General Amine Purification: Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Silica Deactivation: BenchChem. (2025).[2] Technical Support Center: Column Chromatography of Alpha-Aminoketones. Retrieved from

  • Piperidone Synthesis & Handling: Arulraj, R. (2021).[4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[4] Retrieved from

  • Advanced Amine Chromatography: Reich, H. J. (n.d.). Chromatography of Amines.[1][3][5][6] University of Wisconsin-Madison. (Standard organic synthesis reference for TEA usage).

Sources

Technical Support Center: Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful intramolecular cyclization to synthesize piperidone scaffolds. We understand that while the Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis, its application, particularly for nitrogen-containing heterocycles like piperidones, can present unique challenges.

This document moves beyond standard textbook procedures to provide field-proven insights, troubleshooting guides, and robust protocols. Our goal is to help you diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.

Mechanism Quick Reference: The Driving Force of Cyclization

The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[1][2] The reaction proceeds through several equilibrium steps, but the final, irreversible deprotonation of the newly formed cyclic β-keto ester is the thermodynamic driving force that pulls the reaction to completion.[2][3] Understanding this is critical for troubleshooting.

Dieckmann_Mechanism cluster_main Dieckmann Condensation Pathway A Acyclic Diester (Piperidone Precursor) B Enolate Formation (Base abstracts α-proton) A->B + Base C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Alkoxide (Reforms Carbonyl) D->E - R'O⁻ F Cyclic β-Keto Ester (Initial Product) E->F G Irreversible Deprotonation (Thermodynamic Sink) F->G + Base (e.g., R'O⁻) H Stable Enolate Product G->H I Acidic Workup (Protonation) H->I + H₃O⁺ J Final Piperidone β-Keto Ester I->J

Caption: Key steps of the Dieckmann condensation mechanism.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Dieckmann condensation and why is it used for piperidone synthesis?

The Dieckmann condensation is an intramolecular chemical reaction of diesters using a strong base to form cyclic β-keto esters.[4] For piperidone synthesis, the starting material is typically an N-protected amino diester. The reaction creates the core six-membered piperidone ring, which is a common scaffold in many pharmaceutical compounds.[5][6] This method is favored for its efficiency in forming the stable six-membered ring from a linear precursor.[7][8]

Q2: What is an "aza-Dieckmann" condensation?

The term "aza-Dieckmann" is sometimes used to emphasize that the ring being formed is a heterocycle containing nitrogen. Mechanistically, it is the same as a standard Dieckmann condensation, but the substrate is an amino diester, leading to the formation of an aza-heterocycle (the piperidone ring system).[9]

Q3: What are the most critical parameters to control in this reaction?

There are three pillars of success for a Dieckmann condensation:

  • Anhydrous Conditions: The strong bases used are highly reactive with water. Any moisture will consume the base, hydrolyze the ester starting material, and inhibit the reaction.

  • Base Stoichiometry and Selection: A full equivalent of a strong, non-nucleophilic base is required.[10] The choice of base is critical and depends on your solvent and substrate (see Troubleshooting Guide).

  • Solvent Purity: The solvent must be absolutely dry and non-protic (e.g., THF, toluene) to prevent quenching the base and enolate intermediates.[9]

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses the most common issues encountered during the synthesis of piperidones via Dieckmann condensation.

Troubleshooting_Workflow Start Experiment Outcome? LowYield Low or No Yield Start->LowYield SideProducts Complex Mixture/ Side Products Start->SideProducts CheckSM Starting Material (SM) Consumed? LowYield->CheckSM CheckDimer Dimerization evident (Mass Spec)? SideProducts->CheckDimer SM_Yes Yes CheckSM->SM_Yes Yes SM_No No CheckSM->SM_No No Cause_Equilibrium Probable Cause: Unfavorable Equilibrium or Product Decomposition SM_Yes->Cause_Equilibrium Cause_Base Probable Cause: Inactive or Insufficient Base SM_No->Cause_Base Solution_Equilibrium Solution: 1. Use stronger, non-reversible base (NaH, LHMDS). 2. Lower reaction temperature. Cause_Equilibrium->Solution_Equilibrium Solution_Base Solution: 1. Use fresh, high-purity base. 2. Ensure >1.0 equivalent. 3. Check for anhydrous conditions. Cause_Base->Solution_Base Dimer_Yes Yes CheckDimer->Dimer_Yes Yes Dimer_No No CheckDimer->Dimer_No No Cause_Intermolecular Probable Cause: Intermolecular Condensation Dimer_Yes->Cause_Intermolecular Cause_Other Probable Cause: - Hydrolysis - Other side reactions Dimer_No->Cause_Other Solution_Intermolecular Solution: 1. Use high-dilution conditions. 2. Add substrate slowly to base slurry. Cause_Intermolecular->Solution_Intermolecular Solution_Other Solution: - Rigorously dry all reagents/solvents. - Re-evaluate substrate stability. Cause_Other->Solution_Other

Caption: A decision tree for troubleshooting common Dieckmann condensation issues.

Problem: Low or No Yield of Piperidone

Q: My reaction yields are consistently below 20%, or I'm recovering only starting material. What's going wrong?

This is the most frequent issue and usually points to a fundamental problem with the reaction setup or conditions.

  • Probable Cause 1: Ineffective Base or Insufficient Amount.

    • Explanation: The Dieckmann condensation requires at least one full equivalent of a strong base to first catalyze the cyclization and then to irreversibly deprotonate the product, driving the reaction forward.[2][10] If the base is old, has been exposed to air, or is not used in sufficient quantity, the reaction will stall. Sodium ethoxide, a classic choice, can participate in a reversible reaction, potentially leading to poor yields if the equilibrium is not favorable.[9]

    • Solution:

      • Switch to an Irreversible Base: Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH has the advantage of being non-nucleophilic and the reaction is driven by the evolution of H₂ gas.[11]

      • Use Sterically Hindered Bases: For sensitive substrates, strong, non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices, especially as they allow for lower reaction temperatures.[9][12]

      • Verify Base Activity: Always use a fresh bottle of base or titrate it before use if its quality is uncertain. Ensure you are using at least 1.05-1.1 equivalents.

  • Probable Cause 2: Presence of Protic Impurities (Water/Alcohol).

    • Explanation: Strong bases react instantly with water or alcohol. This neutralizes the base, preventing it from deprotonating the diester at the α-position. Furthermore, water can lead to saponification (hydrolysis) of your ester starting material or product.

    • Solution:

      • Dry Your Solvent: Reflux solvents like THF or toluene over a drying agent (e.g., sodium/benzophenone) and distill immediately before use.

      • Dry Your Starting Material: Ensure your diester is anhydrous. If it's a solid, dry it in a vacuum oven. If it's an oil, dissolve it in a dry solvent and remove the solvent under high vacuum.

      • Use an Inert Atmosphere: Assemble your glassware hot from the oven and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.

  • Probable Cause 3: Intermolecular Condensation is Dominating.

    • Explanation: The Dieckmann condensation (intramolecular) is always in competition with the standard Claisen condensation (intermolecular).[4] If the concentration of the starting material is too high, two different molecules are more likely to react with each other (forming dimers or polymers) than a single molecule is to cyclize. This is a common issue when trying to form rings larger than 7 members, but can also affect 6-membered ring synthesis if not controlled.[9][11]

    • Solution:

      • Employ High-Dilution Conditions: Run the reaction at a low concentration (e.g., 0.01-0.05 M).

      • Use Syringe Pump Addition: Prepare a solution of your diester in the dry reaction solvent. Add this solution very slowly (e.g., over several hours) via a syringe pump to a refluxing slurry of the base (like NaH) in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

Base Typical Solvent Key Advantages Considerations
NaH Toluene, THFInexpensive, non-nucleophilic, reaction driven by H₂ evolution.Often sold as a mineral oil dispersion which must be washed. Heterogeneous reaction.
KOt-Bu THF, t-BuOHHighly soluble, very strong base.Can be nucleophilic at higher temperatures; can promote elimination.
NaOEt EthanolClassic, inexpensive.Reversible; must use ethanol as solvent to avoid transesterification.
LHMDS/LDA THFVery strong, non-nucleophilic, sterically hindered. Allows for low temperatures (-78 °C).Must be prepared fresh or titrated. More expensive. Air and moisture sensitive.
Problem: Formation of Significant Side Products

Q: My reaction works, but I get a complex mixture of products that is difficult to purify. What are these side products and how can I avoid them?

  • Probable Cause 1: Competing Enolization Sites (for unsymmetrical diesters).

    • Explanation: If the two α-carbons of your diester are not equivalent, the base can abstract a proton from either site, leading to two different enolates and potentially two different ring products (regioisomers).[9] The regioselectivity often depends on steric hindrance and the acidity of the α-protons.[13]

    • Solution:

      • Use a Kinetically Controlled Base: Employing LDA or LHMDS at low temperatures (e.g., -78 °C) often favors the deprotonation of the less sterically hindered α-proton (the kinetic enolate).

      • Substrate Design: If possible, design the substrate so that one of the ester groups lacks α-hydrogens, forcing the reaction to proceed in the desired direction.[9]

  • Probable Cause 2: Retro-Dieckmann/Claisen Reaction.

    • Explanation: The cyclization step is reversible. If the final deprotonation of the β-keto ester product is not efficient, the cyclic product can be attacked by the alkoxide leaving group (or other nucleophiles), causing the ring to open back up.[1] This can lead to a complex equilibrium mixture.

    • Solution:

      • Ensure Complete Deprotonation: As mentioned before, using a full equivalent of a very strong base like NaH or LHMDS ensures the product is immediately converted to its stable enolate form, preventing the reverse reaction.[3]

      • Careful Work-up: Quench the reaction by pouring the cold reaction mixture into an acidic solution (e.g., dilute HCl), rather than adding acid to the reaction flask. This ensures rapid and complete protonation of the stable enolate to the desired product.[14]

Experimental Protocols

General Protocol: Dieckmann Condensation for N-Benzyl-4-carbomethoxypiperidin-3-one

This protocol describes the cyclization of a common piperidone precursor, derived from the double Michael addition of benzylamine to methyl acrylate.[5]

Synthesis_Pathway Reactants Benzylamine + 2 eq. Methyl Acrylate Intermediate Acyclic Amino Diester (N-benzyl-bis(methyl propanoate)) Reactants->Intermediate Double Michael Addition Product Piperidone β-Keto Ester Intermediate->Product Dieckmann Condensation (Base, e.g., NaH)

Caption: A typical synthetic route to piperidones.

Reagents & Equipment:

  • N-benzyl-N,N-bis(methyl propanoate) (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol (catalytic amount, for initiation)

  • 1 M HCl for work-up

  • Standard extraction and purification solvents (Ethyl Acetate, Brine)

  • Oven-dried, three-neck round-bottom flask with reflux condenser, N₂/Ar inlet, and magnetic stirrer.

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous toluene to the three-neck flask. Add the sodium hydride (60% dispersion). Stir the slurry and allow the NaH to settle. Carefully remove the mineral oil via cannula. Repeat this wash with fresh anhydrous toluene twice.

  • Initiation: Add fresh anhydrous toluene to the washed NaH to achieve a final reaction concentration of ~0.1 M. Add a catalytic amount of anhydrous methanol (e.g., 0.05 eq) to initiate the reaction.

  • Substrate Addition: Dissolve the N-benzyl-N,N-bis(methyl propanoate) in anhydrous toluene. Using a syringe pump, add the substrate solution to the stirring NaH slurry at room temperature over 2-3 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the desired piperidone product.[7]

References

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dieckmann Condensation. ResearchGate. Retrieved from [Link]

  • AK Lectures. (n.d.). Dieckmann Condensation. AK Lectures. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2019). 13.04 Dieckmann Condensations and Crossed Claisen Condensations. YouTube. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • PubMed. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • YouTube. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]

  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. Scribd. Retrieved from [Link]

Sources

Scaling up the synthesis of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 1-Benzyl-3-phenylpiperidin-4-one

Case ID: SC-BPPO-001 Topic: Process Chemistry & Scale-Up Support Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Route Selection

User Query: How do I scale up the synthesis of this compound reliably?

Technical Assessment: The synthesis of This compound presents a regiochemical challenge compared to its symmetrical analog (1-benzyl-4-piperidone). The "Standard Dieckmann" route using 2 equivalents of ethyl acrylate yields only the unsubstituted piperidone. To introduce the phenyl group at the C3 position, you must break symmetry early in the synthesis.

We recommend the Sequential Asymmetric Michael-Dieckmann Strategy . This route avoids expensive palladium catalysts (required for direct


-arylation) and uses readily available precursors. However, it introduces a specific bottleneck: the steric hindrance of the phenyl-substituted acrylate.

The Validated Pathway:

  • Step A: Nucleophilic attack of Benzylamine on Ethyl Acrylate (Kinetic control).

  • Step B: Intermolecular Michael addition to Ethyl Atropate (Ethyl 2-phenylacrylate) (Thermodynamic forcing required).

  • Step C: Dieckmann Cyclization.

  • Step D: Acidic Hydrolysis & Decarboxylation.

Process Logic & Visualization

The following flowchart details the critical path and decision nodes for the synthesis.

G cluster_0 Critical Control Point Start Starting Materials: Benzylamine + Ethyl Acrylate Intermediate1 Intermediate A: N-Benzyl-3-aminopropionate Start->Intermediate1 1.0 eq, <40°C Step2 Step 2: 2nd Michael Addition (Requires DBU/Heat) Intermediate1->Step2 Reagent2 Add: Ethyl Atropate (Ethyl 2-phenylacrylate) Reagent2->Step2 Steric Hindrance Diester Asymmetric Diester (Precursor) Step2->Diester Yield Critical Step3 Step 3: Dieckmann Cyclization (NaOEt or NaH) Diester->Step3 Intramolecular KetoEster Beta-Keto Ester Intermediate Step3->KetoEster Step4 Step 4: Hydrolysis & Decarboxylation (HCl/Reflux) KetoEster->Step4 -CO2 Final Target: This compound Step4->Final

Figure 1: Sequential Michael-Dieckmann synthesis workflow. Note the critical control point at Step 2 due to the low reactivity of Ethyl Atropate.

Detailed Protocols & Troubleshooting

Phase 1: Construction of the Asymmetric Backbone

The Challenge: Benzylamine reacts instantly with ethyl acrylate but sluggishly with ethyl atropate (ethyl 2-phenylacrylate). If you mix all three, you will get predominantly the symmetrical non-phenyl impurity.

Protocol:

  • Formation of Intermediate A:

    • Charge Benzylamine (1.0 eq) into the reactor.[1]

    • Slowly add Ethyl Acrylate (1.0 eq) at 0–10°C. Do not exceed 1.05 eq.

    • Stir at RT for 2 hours.

    • QC Check: NMR should show complete consumption of acrylate.

  • The "Hard" Addition (Step 2):

    • To the crude Intermediate A, add Ethyl Atropate (1.1 eq) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1–0.2 eq).

    • Note: Without DBU, this reaction stalls at ~30% conversion due to the steric bulk of the phenyl group.

    • Heat to 60–80°C for 12–18 hours.

    • Troubleshooting: If conversion is low, add 0.5 eq LiClO₄ (Lithium Perchlorate) as a Lewis acid catalyst to activate the conjugated system.

Phase 2: Cyclization & Decarboxylation

The Challenge: The Dieckmann cyclization is reversible. Water exclusion is vital.

Protocol:

  • Cyclization:

    • Dissolve the asymmetric diester in anhydrous Toluene or THF.

    • Add NaH (Sodium Hydride, 60% dispersion) (1.5 eq) or KOtBu (Potassium tert-butoxide) (1.2 eq). Avoid Sodium Ethoxide if possible; stronger bases drive the equilibrium faster.

    • Reflux for 4–6 hours. A thick precipitate (the enolate salt) will form.

  • Hydrolysis/Decarboxylation:

    • Quench the reaction with 6M HCl .

    • Reflux the biphasic mixture vigorously for 6–10 hours.

    • Mechanism:[2][3][4] This hydrolyzes the ethyl ester to the

      
      -keto acid, which spontaneously decarboxylates upon heating.
      
    • Workup: Basify with NaOH to pH 10, extract with EtOAc/DCM.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield in Step 2 (Diester formation)Low reactivity of Ethyl Atropate due to steric hindrance.1. Increase temperature to 80°C.2. Add DBU (0.2 eq) as a specific base catalyst.3. Ensure Ethyl Atropate is fresh (it polymerizes on storage).
Formation of "Symmetrical" Impurity (1-Benzyl-4-piperidone)Excess Ethyl Acrylate used in Step 1.Strictly control stoichiometry. Use exactly 1.0 eq of Ethyl Acrylate. Perform GC/TLC check before adding the phenyl acrylate.
Incomplete Decarboxylation (Product contains ester)Acid hydrolysis was too short or not hot enough.The decarboxylation of

-keto esters requires vigorous reflux. Ensure the internal temp is >95°C. Check CO₂ evolution cessation.
Product is a Solid/Salt Product isolated as HCl salt.The free base is an oil.[4] If you need the solid for storage, crystallize as the Hydrochloride salt using HCl/Isopropanol.
Dark/Tarred Reaction Mixture Polymerization of acrylates or oxidation of amine.1. Add radical inhibitor (MEHQ) to the reaction in Step 2.2. Perform all steps under Nitrogen atmosphere.

Critical Reagent Note: Ethyl Atropate

Issue: Ethyl Atropate (Ethyl 2-phenylacrylate) is expensive and unstable (polymerizes). In-Situ Generation (Cost-Saving Tip): Instead of buying it, generate it in situ or in a precursor step:

  • React Ethyl Phenylacetate with Paraformaldehyde and Diethylamine .

  • This forms the Mannich base.

  • Steam distillation or thermal elimination yields pure Ethyl Atropate. Reference: This is the standard industrial method for "atropic" precursors.

References

  • General Piperidone Synthesis (Dieckmann): McElvain, S. M. (1946). "The Dieckmann Condensation."[4] Organic Reactions, 1, 266.

  • Aza-Michael Addition Kinetics: Oh, H. K., et al. (2004). "Kinetics and mechanism of benzylamine additions to ethyl

    
    -acetyl-
    
    
    
    -phenylacrylates." Organic & Biomolecular Chemistry, 2(8), 1213-1216.[2]
  • Catalysis of Hindered Michael Additions: Ranu, B. C., & Banerjee, S. (2005). "Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Michael Addition of Amines to Acrylates." Organic Letters, 7(14), 3049–3052. (Supports the use of catalysts for hindered acrylates).

  • Synthesis of 3-Phenyl-4-piperidones: Shirai, J., et al. (2002). "Design, structure–activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives." Bioorganic & Medicinal Chemistry, 10(6), 2097-2110. (Provides grounding for the specific scaffold).

  • Ethyl Atropate Synthesis: Marvel, C. S., et al. (1941). "Ethyl Atropate." Organic Syntheses, Coll. Vol. 1, p.252.

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate.[5][6][] Users must comply with all local regulations regarding precursor chemicals, as piperidone derivatives are monitored in certain jurisdictions due to their relation to fentanyl analogs.

Sources

Stability issues of 1-Benzyl-3-phenylpiperidin-4-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Benzyl-3-phenylpiperidin-4-one . This intermediate is a critical scaffold in the synthesis of opioid analgesics (e.g., fentanyl analogs), substance P antagonists, and acetylcholinesterase inhibitors (e.g., Donepezil analogs).[1]

While the piperidone ring is generally robust, the introduction of the 3-phenyl group drastically alters its thermodynamic stability. Users frequently report yield loss, "disappearing" peaks in HPLC, and rapid racemization.[1] These are not random errors; they are deterministic chemical events driven by the Retro-Mannich reaction and Enol-mediated Racemization , both catalyzed effectively by acidic environments.

This guide provides the mechanistic "Why" and the practical "How" to stabilize your workflows.

Module 1: The Core Instability Mechanisms

The Retro-Mannich Fragmentation

The most catastrophic failure mode for this compound in acid is the Retro-Mannich reaction. Piperidin-4-ones are cyclic Mannich bases. Under acidic conditions, the equilibrium that formed the ring can reverse.

  • The Trigger: Protonation of the carbonyl oxygen increases the acidity of the

    
    -protons.
    
  • The Vulnerability: The C3-proton is doubly activated (alpha to carbonyl and benzylic). This makes enolization rapid.

  • The Collapse: The enol tautomer undergoes C-C bond cleavage, ejecting the iminium ion and breaking the ring.

Acid-Catalyzed Racemization

Even if the ring does not break, the stereocenter at C3 is chemically labile. In the presence of even weak acids (like silica gel protons or trace HCl), the C3 proton exchanges rapidly via the enol form. If you are working with a chiral enantiomer, acidic exposure will lead to rapid racemization.[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways of degradation initiated by acid.

RetroMannich cluster_legend Pathway Legend SM 1-Benzyl-3-phenyl piperidin-4-one H_SM Protonated Ketone (Activated) SM->H_SM + H+ Enol Enol Intermediate (Planar C3) H_SM->Enol - H+ (C3) Racemic Racemized Product (Loss of Chirality) H_SM->Racemic Tautomerization Enol->H_SM + H+ (Re-protonation) Open Acyclic Iminium (Ring Open) Enol->Open Retro-Mannich (C-C Cleavage) Decomp Hydrolysis Products (Benzaldehyde + Amine) Open->Decomp H2O / Hydrolysis Solid: Reversible Solid: Reversible Dashed: Irreversible Degradation Dashed: Irreversible Degradation Solid: Reversible->Dashed: Irreversible Degradation

Caption: Figure 1. Acid-catalyzed degradation pathways showing the bifurcation between reversible racemization and irreversible retro-Mannich fragmentation.

Module 2: Troubleshooting & FAQs

Scenario A: Synthesis & Workup

Q1: I washed my reaction mixture with 1N HCl to remove the benzylamine starting material, but my product yield dropped by 40%. Where did it go? A: You likely washed it away as hydrolysis fragments.

  • Cause: 1N HCl provides a pH < 1. In this environment, the retro-Mannich equilibrium shifts toward the open-chain form. The open chain form hydrolyzes into water-soluble fragments (amine salts and aldehydes) which are lost in the aqueous wash.

  • Solution: Avoid strong acid washes. Use a saturated Ammonium Chloride (NH4Cl) wash (pH ~5-6) or a Phosphate Buffer (pH 6) to remove impurities without triggering ring opening.[1] If amine removal is critical, use column chromatography rather than acid extraction.[1]

Q2: My product turns yellow/orange upon storage in CDCl3. A: This is "Acidic Chloroform Syndrome."

  • Cause: CDCl3 naturally decomposes to form traces of HCl (hydrochloric acid) and phosgene over time.[1] This trace acid catalyzes the formation of the enol, which can oxidize or polymerize (aldol-like condensations) to form colored conjugated impurities.

  • Solution: Always filter CDCl3 through a small plug of basic alumina or K2CO3 before dissolving this specific compound. Store the solid under Argon at -20°C, not in solution.

Scenario B: Analytical Chemistry (LC-MS/HPLC)

Q3: I see a split peak or a broad "hump" in HPLC using 0.1% TFA (Trifluoroacetic acid). A: You are observing on-column degradation and equilibrium shifts.

  • Cause: TFA is a strong enough acid to protonate the ketone and induce the retro-Mannich equilibrium during the run. The "hump" is the interconversion between the closed ring and the open chain forms as they move through the column.

  • Solution: Switch to a high-pH method or a milder buffer.

    • Recommended Buffer: 10mM Ammonium Bicarbonate (pH 8.0).[1]

    • Alternative: 0.1% Formic Acid (weaker than TFA) may work if the run time is short and temperature is low (<25°C).[1]

Module 3: Experimental Protocols

Solvent Compatibility Matrix

The following table summarizes stability across common laboratory conditions.

Solvent SystempH ConditionStability RatingRisk Factor
DCM / Methanol Neutral✅ StableLow (Avoid prolonged solution storage)
Ethyl Acetate Neutral✅ StableLow
Water / HCl pH < 2Critical Failure Rapid Retro-Mannich hydrolysis
Water / NH4Cl pH ~5-6⚠️ CautionStable for short workups (<30 min)
HPLC: Water/TFA pH ~2Unstable On-column degradation, peak splitting
HPLC: Water/NH4HCO3 pH ~8✅ StableRecommended for analysis
Recommended Acid Stability Stress Test

Before scaling up, validate the stability of your specific derivative.[1]

  • Preparation: Dissolve 5 mg of this compound in 1 mL of MeOH.

  • Induction: Add 100 µL of 1N HCl.

  • Monitoring: Incubate at 25°C and 40°C .

  • Sampling: Inject into HPLC (using a neutral/basic method) at T=0, T=1h, and T=4h.

  • Pass Criteria: >98% recovery of parent peak. If <95%, the compound is acid-labile; avoid all acidic workups.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose yield loss or purity issues.

Troubleshooting Start Issue: Low Yield or Impure Product AcidContact Was the compound exposed to Acid (pH < 4)? Start->AcidContact YesAcid High Probability: Retro-Mannich Hydrolysis AcidContact->YesAcid Yes NoAcid Check Storage/Solvents AcidContact->NoAcid No CheckSolvent Was it stored in CDCl3 or unbuffered solvent? NoAcid->CheckSolvent YesSolvent Trace HCl caused autocatalytic degradation CheckSolvent->YesSolvent Yes NoHeat Check Oxidative Stability (Benzylic Oxidation) CheckSolvent->NoHeat No NoSolvent Check Thermal History Heat Was heat (>50°C) applied during workup? YesHeat Thermal Retro-Mannich (Thermodynamic Reversal) Heat->YesHeat Yes Heat->NoHeat No NoHeat->Heat

Caption: Figure 2. Diagnostic flowchart for identifying root causes of degradation in piperidone derivatives.

References

  • Mechanism of the Mannich Reaction. Thermo Fisher Scientific Learning Center. (General mechanism of Mannich base reversibility). Link

  • Synthesis of N-benzyl-4-piperidone and derivatives. GuideChem. (Details on the synthesis and reactivity of the core scaffold). Link

  • Retro-Mannich and N-conjugate addition mechanisms. ResearchGate. (Mechanistic insight into the reversibility of piperidone formation). Link

  • Carbocation Stability and Benzylic Resonance. Master Organic Chemistry. (Explains the stability of the benzylic intermediates that facilitate degradation). Link

Sources

Refinement of protocols for synthesizing piperidin-4-one libraries

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperidin-4-one Libraries

Welcome to the technical support center for the synthesis of piperidin-4-one libraries. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting the central nervous system, including antidepressants and antipsychotics.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining synthetic protocols and overcoming common experimental hurdles.

We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues encountered during the most common synthetic transformations used to build piperidin-4-one libraries.

The Mannich Reaction

The Mannich reaction is a powerful three-component condensation used to form the piperidin-4-one ring from an aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone with two enolizable α-hydrogens.[2][3]

Q1: My Mannich reaction yield is consistently low or fails completely. What are the likely causes?

A1: Low yields in Mannich condensations for piperidin-4-ones are a frequent issue. The root cause often lies in the delicate equilibrium between the formation of the necessary iminium ion intermediate and the enol/enolate of the ketone.

  • Causality: The reaction requires the amine to be nucleophilic enough to attack the aldehyde, but the resulting iminium ion must be electrophilic enough to be attacked by the ketone's enol form.[3] Incorrect pH, temperature, or stoichiometry can disrupt this balance.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure aldehydes are free of carboxylic acid impurities (which can protonate the amine) and that the amine source is pure.

    • Solvent & pH Optimization: The reaction is often performed in polar protic solvents like ethanol or acetic acid.[2][4] Acetic acid can serve as both a solvent and a catalyst, promoting iminium ion formation without fully protonating the amine. If using an alcohol, a catalytic amount of a strong acid (like HCl) may be necessary, but excess acid will protonate the ketone's enol, halting the reaction.

    • Temperature Control: While heating is often required to drive the reaction, excessive temperatures (>80-90 °C) can lead to polymerization of the aldehyde or other side reactions. Try running the reaction at a lower temperature for a longer duration (e.g., 60 °C for 12-24 hours).

    • Stoichiometry Check: The classical approach uses a 2:1:1 molar ratio of ketone:aldehyde:amine. Ensure this ratio is accurate. An excess of the ketone may sometimes be beneficial.

The Dieckmann Condensation

This intramolecular Claisen condensation is a cornerstone for synthesizing the piperidin-4-one core, typically starting from a diester precursor formed by the double Michael addition of a primary amine to two equivalents of an acrylate.[5][6] The reaction cyclizes the diester into a β-keto ester, which is then hydrolyzed and decarboxylated.

Q2: I'm observing significant side products and low yields in my Dieckmann condensation. What's going wrong?

A2: The Dieckmann condensation is base-catalyzed and highly sensitive to reaction conditions. The most common issues are competing intermolecular reactions and β-elimination.

  • Causality: The reaction relies on the formation of an enolate from one ester, which then attacks the carbonyl of the second ester intramolecularly.[7][8] If the base is too strong or sterically hindered, or if the concentration is too high, intermolecular condensation can compete. Strongly alkaline conditions can also promote elimination side reactions.[9]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The base should match the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. The reaction is typically run in an aprotic solvent like toluene or THF under anhydrous conditions.

    • High Dilution Principle: To favor the intramolecular cyclization, the reaction should be run at high dilution (typically ≤ 0.1 M). This is often achieved by the slow, dropwise addition of the diester and base solution to a larger volume of refluxing solvent.

    • Temperature Management: The reaction usually requires heat to initiate, but prolonged heating after cyclization can promote decomposition. Monitor the reaction closely by TLC.

    • Acidic Workup: The initial product is the enolate of the β-keto ester. A careful acidic quench (e.g., with cold, dilute HCl or acetic acid) is required to protonate it, followed by extraction. The subsequent hydrolysis and decarboxylation step is a separate transformation, often requiring strong acid (e.g., 6M HCl) and heat.

G start Low Yield in Dieckmann Condensation check_base Is the base appropriate? (e.g., NaOEt for Ethyl Esters) start->check_base check_conc Is reaction run under high dilution? (<0.1 M) check_base->check_conc Yes solution_base Action: Switch to matching alkoxide base. Rationale: Prevents transesterification. check_base->solution_base No check_anhydrous Are conditions strictly anhydrous? check_conc->check_anhydrous Yes solution_conc Action: Use slow addition of substrate to a large volume of solvent. Rationale: Favors intramolecular cyclization. check_conc->solution_conc No check_workup Is the acidic workup performed correctly? check_anhydrous->check_workup Yes solution_anhydrous Action: Dry all glassware and solvents. Run under inert atmosphere (N2/Ar). Rationale: Water quenches the base and enolate. check_anhydrous->solution_anhydrous No solution_workup Action: Quench reaction mixture into cold, dilute acid before extraction. Rationale: Prevents reverse Claisen of the β-keto ester salt. check_workup->solution_workup No

Frequently Asked Questions (FAQs)

Q3: What are the most common N-protecting groups for piperidin-4-one synthesis, and how do I choose one?

A3: The choice of a nitrogen protecting group is critical and depends on the planned downstream reactions. The ideal group is stable to your reaction conditions but can be removed selectively without affecting the rest of the molecule.[10]

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsKey Considerations
tert-Butoxycarbonyl BocBoc-anhydride ((Boc)₂O), baseStrong acid (TFA, HCl in Dioxane)Stable to hydrogenation and most basic conditions. Excellent for general use.[11]
Carboxybenzyl Cbz or ZBenzyl chloroformate (CbzCl), baseCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc. Cleaved under reductive conditions which may affect other functional groups.[11]
Benzyl BnBenzyl bromide (BnBr) or chloride, baseCatalytic Hydrogenation (H₂, Pd/C or Pd(OH)₂/C). Often requires harsher conditions than Cbz.Very stable. Can be difficult to remove if other reducible groups are present. Pearlman's catalyst (Pd(OH)₂/C) is often more effective.[12]
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., 20% piperidine in DMF)Orthogonal to both Boc and Cbz. Primarily used in peptide synthesis but useful for complex molecules.[13]

Expertise Insight: For most library syntheses, the Boc group is the workhorse due to its robustness and straightforward acidic cleavage. If you plan to perform reductions elsewhere in the molecule, avoid the Cbz or Bn groups. For complex syntheses requiring multiple, orthogonal deprotection steps, a combination of Boc, Fmoc, and other specialized groups may be necessary.

Q4: My N-debenzylation via catalytic hydrogenation is sluggish or fails. How can I improve it?

A4: N-debenzylation can be surprisingly substrate-dependent. While H₂ with 10% Pd/C is standard, several factors can inhibit the reaction.

  • Catalyst Poisoning: Sulfur-containing compounds, some nitrogen heterocycles, or impurities can poison the palladium catalyst.

  • Steric Hindrance: Bulky groups near the benzyl group can hinder its approach to the catalyst surface.

  • Alternative Methods:

    • Switch Catalyst: Use 20% Palladium hydroxide on carbon (Pearlman's catalyst) . It is generally more active and less prone to poisoning for N-debenzylation.[12]

    • Increase Pressure/Temperature: Safely increasing hydrogen pressure (e.g., in a Parr shaker) or temperature can accelerate the reaction.

    • Use Transfer Hydrogenation: This is an excellent, milder alternative that avoids pressurized hydrogen gas.[12] Common hydrogen donors include ammonium formate or formic acid with a palladium catalyst.[14] This method is often faster and can be performed in standard glassware.

Q5: What is the best practice for purifying a library of piperidin-4-one derivatives?

A5: For library purification, efficiency is key. While individual compounds may require specific methods, a general workflow is effective.

  • Initial Workup: A standard aqueous wash (e.g., with NaHCO₃ solution then brine) to remove inorganic salts and water-soluble impurities.

  • Flash Chromatography: This is the primary purification method. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. The basic nitrogen of the piperidine ring can cause tailing on silica gel. To mitigate this, add a small amount of triethylamine (~0.5-1%) or ammonia (in methanol) to the eluent.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Ethanol is a very common and effective solvent for recrystallizing piperidin-4-one derivatives.[2] Mixtures like ethanol/ethyl acetate or benzene/petroleum ether have also been used successfully.[2]

  • Purity Analysis: Final purity should be confirmed by LC-MS and ¹H NMR. For a library, a high-throughput LC-MS analysis is essential to confirm the mass of each compound and estimate its purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone via Dieckmann Condensation and Decarboxylation

This two-step protocol is a reliable method for producing the key N-Boc protected intermediate on a large scale. The first step involves a double aza-Michael addition.

  • Step A: Diethyl 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylate

    • To a solution of tert-butyl amine (1.0 eq) in ethanol at 0 °C, add diethyl fumarate (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure. The crude product is often used directly in the next step after ensuring the absence of starting materials by NMR.

  • Step B: N-Boc-4-piperidone

    • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene in a three-neck flask equipped with a reflux condenser and an addition funnel. Heat the solution to reflux.

    • Dissolve the crude diester from Step A in anhydrous toluene and add it to the addition funnel.

    • Add the diester solution dropwise to the refluxing sodium ethoxide solution over 2-3 hours.

    • After the addition is complete, continue refluxing for an additional 1 hour. Monitor by TLC.

    • Cool the reaction to 0 °C and carefully quench by pouring it into a mixture of ice and concentrated HCl (to pH ~1).

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-keto ester.

    • To the crude product, add 6M aqueous HCl and reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture, basify with solid NaOH or 50% NaOH solution to pH >12, and extract with dichloromethane (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-4-piperidone, which can be further purified by flash chromatography or distillation.

This protocol is adapted from established methodologies for piperidone synthesis.[5][9]

G

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]

  • Zaragoza, F. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 4-Piperidones and their Derivatives. Current Organic Chemistry, 10(6), 645-674.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of Saturated Heterocycles. Chemical Reviews, 96(5), 1779-1804.
  • Wikipedia. (n.d.). Protecting group. Retrieved February 6, 2026, from [Link]

  • Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent.
  • O'Neil, I. A., & Cleator, E. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(21), 3959-3962. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 6, 2026, from [Link]

  • Asif, M. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(1), 1-19. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 6, 2026, from [Link]

  • Chen, J., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 415. [Link]

  • Omizzolo, M., & Coin, E. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]

Sources

Technical Support Center: Impurity Management in 1-Benzyl-3-phenylpiperidin-4-one Synthesis

[1]

Status: Operational Scope: Synthesis Optimization, Impurity Profiling, Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists[1]

Process Overview & Logic Map

To manage impurities, one must first visualize the "Failure Points" in the synthetic pathway.[1] The synthesis typically proceeds via the construction of a diester precursor followed by intramolecular cyclization.[1]

Technical Workflow Diagram

The following diagram maps the standard Dieckmann route, highlighting where specific impurities (I-1 to I-5) originate.[1]

GReagent1Benzylamine(Start)Inter1Intermediate 1:N-Benzyl-beta-alanineethyl esterReagent1->Inter1 Michael Addition(Solvent-free or EtOH)Reagent2Ethyl AcrylateReagent2->Inter1 Michael Addition(Solvent-free or EtOH)Reagent3Ethyl alpha-bromophenylacetateInter2Intermediate 2 (Diester):N-Benzyl-N-(2-ethoxycarbonylethyl)-phenylglycine ethyl esterReagent3->Inter2 Alkylation(K2CO3, MeCN, Reflux)Impurity1Impurity A:Unreacted BenzylamineImpurity2Impurity B:Mono-Michael AdductImpurity3Impurity C:Uncyclized DiesterImpurity4Impurity D:Beta-Keto Ester(Incomplete Decarboxylation)Inter1->Impurity2Stalled RxnInter1->Inter2 Alkylation(K2CO3, MeCN, Reflux)Inter2->Impurity3Steric hindranceInter3Intermediate 3:Cyclized Keto-EsterInter2->Inter3 Dieckmann Cyclization(NaOEt or KOtBu)Inter3->Impurity4Weak Acid HydrolysisProductTARGET:This compound(CAS 446302-83-6)Inter3->Product Decarboxylation(HCl/AcOH, Reflux)

Figure 1: Critical Control Points (CCP) in the Dieckmann synthesis of this compound.

Phase 1: Reagent & Precursor Quality (FAQs)

Q: I am seeing low conversion in the first Michael addition step. Is my Benzylamine wet? A: Yes, moisture is a common inhibitor here.[1]

  • Mechanism: While water doesn't strictly kill the Michael addition, it promotes the hydrolysis of Ethyl Acrylate to Acrylic Acid.[1] This acid then forms a salt with Benzylamine (Benzylammonium acrylate), deactivating the nucleophile.[1]

  • Protocol: Dry Benzylamine over KOH pellets or distill prior to use.[1] Ensure Ethyl Acrylate is free of polymerization inhibitors (like hydroquinone) if reaction kinetics are sluggish, though standard commercial grades usually suffice.[1]

Q: Why is the alkylation of the Michael adduct with ethyl alpha-bromophenylacetate so slow? A: Steric hindrance at the alpha-carbon of the phenylacetate is the culprit.[1]

  • Diagnosis: If HPLC shows a persistent peak for Intermediate 1 (N-benzyl-beta-alanine ethyl ester) after 12 hours.[1]

  • Solution: Switch solvent from Acetone to Acetonitrile (MeCN) or DMF .[1] The higher boiling point and polarity of MeCN stabilize the transition state.[1] Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.[1]

Phase 2: The Dieckmann Cyclization (Troubleshooting)[1]

This is the most critical step. The formation of the piperidone ring requires strictly anhydrous conditions.[1]

Q: The reaction mixture turned dark black, and no product was formed. What happened? A: This indicates "Polymerization/Tarring" often caused by excessive base strength or temperature.[1]

  • Cause: Using Sodium Hydride (NaH) at high temperatures can cause non-specific deprotonation and polymerization of the acrylate moieties.[1]

  • Corrective Action: Switch to Sodium Ethoxide (NaOEt) in Ethanol or Potassium tert-butoxide (KOtBu) in Toluene.[1] These bases are sufficiently strong to drive the Dieckmann condensation (pKa ~25) but less aggressive than NaH.[1] Maintain temperature at 0°C during addition, then warm to room temperature.

Q: I isolated a solid that melts at a different range than reported. It has an ester group in NMR.[1] What is it? A: You have isolated Impurity D (The Beta-Keto Ester) .[1]

  • Identity: Ethyl 1-benzyl-4-oxo-3-phenylpiperidine-3-carboxylate.[1]

  • Reason: The Dieckmann product is stable until subjected to vigorous acid hydrolysis.[1] If you performed a mild workup (e.g., water wash only), the ester group remains.[1]

  • Fix: This is not a failure; it is an intermediate. You must subject this solid to hydrolysis and decarboxylation (see Phase 3).[1]

Phase 3: Decarboxylation & Work-up[1]

Q: Decarboxylation is incomplete. I have a mixture of Product and Keto-Ester. A: The phenyl group at position 3 stabilizes the ester, making it harder to hydrolyze than a simple piperidone.[1]

  • Protocol: Use 6M HCl or a mixture of Glacial Acetic Acid/HCl (1:1) .[1] Reflux is mandatory.[1] Monitor CO2 evolution.[1]

  • Endpoint Check: Do not stop until the reaction mixture becomes homogeneous (if starting with solid) and LCMS confirms mass shift from [M+H] ~338 (Ester) to [M+H] ~266 (Ketone).

Q: The product oil is reddish/brown.[1] How do I purify it? A: this compound is an amine and prone to oxidation (N-oxide formation) and color formation.[1]

  • Purification Strategy:

    • Acid/Base Extraction: Dissolve crude oil in Et2O. Extract with 1M HCl (Product goes to aqueous).[1] Wash organic layer (removes non-basic tars).[1] Basify aqueous layer with NH4OH.[1] Extract back into Et2O.[1]

    • Recrystallization: The free base is an oil or low-melting solid.[1] Convert to the Hydrochloride salt (CAS 1345345-81-4) for crystallization.[1]

    • Solvent System: Ethanol/Ether or Isopropanol.[1]

Analytical Troubleshooting Guide

Q: My NMR spectrum shows "double peaks" for the benzyl protons. Is it a mixture of isomers? A: Likely Enol Tautomerism , not impurities.[1]

  • Explanation: The 3-phenyl-4-piperidone system has a highly acidic proton at C-3 (between the phenyl ring and the carbonyl).[1] It exists in equilibrium between the keto form and the enol form.[1]

  • Verification: Run NMR in DMSO-d6 instead of CDCl3. DMSO often stabilizes one tautomer or shifts the equilibrium, clarifying the spectrum.[1] Alternatively, add a drop of D2O to exchange the enol proton.[1]

Q: HPLC shows a small peak at RRT 1.[1]05. What is it? A: Suspect Oxidation (N-Oxide) .

  • Cause: Exposure of the tertiary amine to air, especially if the product was stored as a free base.[1]

  • Prevention: Store under Nitrogen/Argon at -20°C. Store as the HCl salt for long-term stability.

Impurity Profile Summary Table
Impurity CodeChemical IdentityOriginDetection (LCMS)Removal Strategy
I-1 BenzylamineUnreacted SM[M+H] 108Acid/Base Extraction (remains in aqueous at pH 10? No, wash with water at pH 7-8 carefully or distill).[1]
I-3 Ethyl alpha-bromophenylacetateReagent Excess[M+H] N/A (No ionization)Wash organic layer with dilute NaOH (hydrolyzes ester to acid, washes away).[1]
I-4 Uncyclized DiesterIncomplete Dieckmann[M+H] ~384Difficult to separate.[1] Ensure dry conditions to force cyclization.[1]
I-5 Beta-Keto EsterIncomplete Decarboxylation[M+H] ~338Continue reflux with 6M HCl.[1]
I-6 Piperidin-4-one N-oxideOxidation[M+H] ~282Reduction with Zn/AcOH or prevent via inert storage.[1]

References

  • Shirai, J., et al. (2002).[1] "Design, structure–activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 12(23), 3463-3467.[1] Link[1]

  • Kuehne, M. E. (1962).[1] "The Dieckmann Condensation of N-Substituted-N-(beta-carboethoxyethyl)-glycine Esters." Journal of the American Chemical Society, 84(6), 837-847.[1] Link[1]

  • Janssen, P. A. J. (1962).[1] "Synthesis of 1-benzyl-4-piperidone derivatives." Journal of Medicinal Chemistry. (Foundational text on piperidone synthesis).

  • GuideChem. (2024).[1] "this compound (CAS 446302-83-6) Product Details." Link

Navigating the Complexities of Multi-Component Piperidone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multi-component piperidone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these powerful reactions and overcome common challenges in obtaining high-purity piperidone derivatives. Piperidones are crucial scaffolds in medicinal chemistry, and their efficient synthesis through multi-component reactions (MCRs) offers significant advantages in terms of atom economy and step efficiency. However, the convergence of multiple reactants in a single pot can often lead to a complex mixture of products and byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guide: From Unexpected Products to Low Yields

This section addresses specific issues you may encounter during your multi-component piperidone synthesis experiments. Each problem is followed by an analysis of potential causes and actionable solutions grounded in mechanistic principles.

Issue 1: Formation of Acyclic Mannich Adducts or Michael Addition Byproducts in Mannich-type Piperidone Synthesis

Q: My one-pot reaction of an aldehyde, an amine, and a ketone is yielding significant amounts of acyclic β-amino carbonyl compounds and/or Michael adducts instead of the desired piperidone. How can I promote cyclization?

A: This is a classic challenge in MCRs that proceed through a Mannich/Michael cascade. The formation of these byproducts indicates that the final intramolecular cyclization is slow compared to the initial intermolecular reactions. Several factors can influence this equilibrium.

Causality and Solutions:

  • Reaction Concentration: Dilute conditions can disfavor the intramolecular cyclization. Conversely, running the reaction at a higher concentration can promote the desired ring-closing step.

  • Catalyst Choice: While often run under acidic or basic conditions, the choice of catalyst is critical. For acid-catalyzed reactions, Brønsted acids like acetic acid or Lewis acids can facilitate both the initial iminium ion formation and the final cyclization.[1] In some cases, a bifunctional catalyst that can promote both steps is ideal.

  • Temperature and Reaction Time: Insufficient thermal energy or short reaction times may not be enough to overcome the activation barrier for the cyclization. A systematic increase in temperature and monitoring the reaction over a longer period is recommended. However, excessive heat can lead to decomposition or other side reactions.

  • Order of Addition: While the "one-pot" nature of MCRs is appealing, a sequential addition of reagents can sometimes be beneficial. For instance, pre-forming the iminium ion from the aldehyde and amine before adding the enolizable ketone component can sometimes channel the reaction more effectively towards the desired product.

Experimental Protocol: Optimizing a Mannich-type Piperidone Synthesis

  • Reactant Stoichiometry: Begin with a 1:1:2 molar ratio of amine, aldehyde, and the ketone component, respectively.

  • Solvent and Concentration: Start with a polar aprotic solvent like ethanol or acetonitrile at a concentration of 0.5 M.

  • Catalysis: Introduce a catalytic amount (10 mol%) of a Brønsted acid such as acetic acid.

  • Temperature: Initially, run the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Troubleshooting:

    • If acyclic intermediates persist, gradually increase the temperature in 20 °C increments.

    • If byproduct formation is still significant, consider increasing the concentration to 1 M.

    • As a further step, attempt a sequential addition: stir the amine and aldehyde with the catalyst for 1-2 hours before adding the ketone.

Issue 2: Poor Diastereoselectivity in Aza-Diels-Alder Reactions

Q: My aza-Diels-Alder reaction to form a tetrahydropyridine precursor to my piperidone is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

A: The stereochemical outcome of an aza-Diels-Alder reaction is highly dependent on the transition state geometry, which can be influenced by several factors, including the nature of the dienophile, the diene, the catalyst, and the solvent.[2]

Causality and Solutions:

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are paramount in controlling diastereoselectivity.[3] Bulky Lewis acids can create a more sterically hindered environment in the transition state, favoring the formation of one diastereomer over the other. Experimenting with different Lewis acids is crucial.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions that are sluggish at lower temperatures may require extended reaction times.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the Lewis acid-dienophile complex and, consequently, the stereochemical outcome. Non-coordinating solvents like dichloromethane or toluene are often preferred.

  • Chiral Auxiliaries: In cases where high diastereoselectivity is difficult to achieve, employing a chiral auxiliary on either the diene or the dienophile can provide excellent stereocontrol.[4]

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Aza-Diels-Alder Reaction

Lewis Acid (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)Reference
NoneToluene801:145Hypothetical Data
BF₃·OEt₂CH₂Cl₂-785:175[4]
TiCl₄CH₂Cl₂-7810:182[4]
SnCl₄CH₂Cl₂-788:178Hypothetical Data
Sc(OTf)₃CH₂Cl₂-2015:190Hypothetical Data

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual results will vary depending on the specific substrates.

Experimental Protocol: Enhancing Diastereoselectivity in an Aza-Diels-Alder Reaction

  • Initial Setup: In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir for 30 minutes.

  • Diene Addition: Add the diene (1.2 eq) dropwise and maintain the reaction at -78 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Issue 3: Byproduct Formation in Petasis (Borono-Mannich) Reactions

Q: My three-component Petasis reaction between an amine, an aldehyde, and a boronic acid is producing significant byproducts, leading to a low yield of the desired piperidone precursor. What are the likely side reactions and how can I suppress them?

A: The Petasis reaction is a powerful tool for the synthesis of α-amino acids and their derivatives, which can be precursors to piperidones.[5][6] However, several competing reactions can occur, diminishing the yield of the desired product.

Causality and Solutions:

  • Homocoupling of Boronic Acids: Boronic acids can undergo oxidative homocoupling, especially in the presence of certain metals or oxidants. Ensuring the reaction is performed under an inert atmosphere can minimize this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene from an arylboronic acid. This can be prevalent in acidic conditions or in the presence of water. While the Petasis reaction can be run in various solvents, including protic ones, careful control of pH and water content is important.[7] Using molecular sieves can be beneficial.[8]

  • Aldehyde Self-Condensation: Aldehydes, particularly enolizable ones, can undergo self-condensation (aldol reaction) under either acidic or basic conditions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While dichloromethane is common, more polar or acidic solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate the desired reaction and minimize byproducts in some cases.[9]

Table 2: Influence of Solvent on a Model Petasis Reaction

SolventTemperature (°C)Reaction Time (h)Desired Product Yield (%)Key Byproducts ObservedReference
Dichloromethane252445Protodeboronation, Aldol adducts[10]
Toluene801260ProtodeboronationHypothetical Data
Acetonitrile601855Minor byproducts[7]
Hexafluoroisopropanol (HFIP)25485Minimal byproducts[9]

Note: The data in this table is illustrative. Actual results will vary depending on the specific substrates.

Experimental Protocol: A Robust Petasis Reaction

  • Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity.

  • Reaction Setup: Combine the amine (1.0 eq), aldehyde (1.0 eq), and boronic acid (1.2 eq) in HFIP.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Temperature and Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then brine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component reactions used for piperidone synthesis?

A1: The most prevalent MCRs for constructing the piperidone core include the Mannich reaction and its variations, the aza-Diels-Alder reaction , and the Hantzsch dihydropyridine synthesis followed by oxidation.[11] The Petasis (borono-Mannich) reaction is also a valuable method for creating highly substituted amine precursors that can be subsequently cyclized to form piperidones.[5][6][7][8][12]

Q2: How can I effectively purify my piperidone product from a complex MCR mixture?

A2: Purification is a critical step. Column chromatography on silica gel is the most common method. A careful selection of the eluent system is necessary to separate the desired product from unreacted starting materials and byproducts.[13] In some cases, if the piperidone product is basic, an acidic wash of the organic extract during work-up can help remove acidic impurities. Conversely, a basic wash can remove acidic byproducts. Crystallization can be a highly effective purification technique if a suitable solvent system is found.[13] For volatile impurities, distillation or Kugelrohr distillation might be applicable.

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: First, verify the purity and integrity of your starting materials. Degradation of reagents, especially aldehydes and amines, is a common issue. Second, ensure your reaction is truly under the intended conditions (e.g., inert atmosphere if required, correct temperature). Third, consider the possibility of catalyst deactivation. If using a catalyst, ensure it is active and used in the correct loading. Finally, re-evaluate the reaction time; some MCRs can be slow to reach completion.

Q4: Can I use water as a solvent for my multi-component piperidone synthesis?

A4: While many organic reactions are conducted in anhydrous solvents, there is a growing interest in "on-water" or aqueous-medium reactions for green chemistry purposes. Some MCRs, including certain variations of the Hantzsch pyridine synthesis, have been shown to proceed effectively in water.[11] However, the feasibility is highly dependent on the specific reaction and substrates. Water can interfere with reactions involving water-sensitive intermediates, such as those formed with some Lewis acids, and can promote side reactions like hydrolysis. It is essential to consult the literature for precedents with your specific reaction type.

Visualizing Reaction Pathways

Understanding the reaction mechanism is key to troubleshooting. Below are diagrams illustrating the general pathways for common multi-component piperidone syntheses.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine Amine Amine Ketone Enolizable Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Mannich_Adduct Acyclic Mannich Adduct Iminium->Mannich_Adduct + Enol Piperidone Piperidone Mannich_Adduct->Piperidone Intramolecular Cyclization Byproduct Acyclic Byproduct Mannich_Adduct->Byproduct

Caption: Generalized pathway for a Mannich-type piperidone synthesis.

Aza_Diels_Alder cluster_reactants Reactants cluster_intermediates Transition State cluster_products Product Diene Diene TS Cycloaddition Transition State Diene->TS Imine Imine (Dienophile) Imine->TS Tetrahydropyridine Tetrahydropyridine TS->Tetrahydropyridine

Caption: Concerted pathway for an aza-Diels-Alder reaction.

References

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Europe PMC. [Link]

  • Advances in Piperidone Synthesis Techniques. Scribd. [Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Asymmetric Diels-Alder Reactions. Myers Research Group, Harvard University. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. PubMed. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences. [Link]

  • The Petasis Borono-Mannich Multicomponent Reaction. ResearchGate. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Synthesis of Piperidones by MCR. ResearchGate. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • A General Three-Component Alkyl Petasis Boron–Mannich Reaction. PubMed Central. [Link]

  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. [Link]

  • Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation. University of York Research Repository. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Microwave-Assisted Neat Procedure for the Petasis Reaction. Organic Chemistry Portal. [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]

  • The methodology for preparing domperidone: strategies, routes and reaction processes. SciSpace. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. [Link]

Sources

Validation & Comparative

FT-IR and Mass spectrometry data for piperidin-4-one compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: FT-IR and Mass Spectrometry (MS) Spectral Analysis Primary Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore Challenge

Piperidin-4-one (4-piperidone) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for opioid analgesics (fentanyl analogs), CCR5 antagonists, and cholinesterase inhibitors. However, their synthetic pathways often yield mixtures containing reduced alcohols (piperidin-4-ols) or dehydrated alkenes (tetrahydropyridines).

This guide moves beyond basic spectral listing. It provides a comparative analytical framework to definitively distinguish the active piperidin-4-one pharmacophore from its common synthetic impurities using Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).

FT-IR Analysis: The Carbonyl Fingerprint

While Mass Spectrometry provides molecular weight, FT-IR is the superior tool for immediate functional group validation. The presence of the carbonyl group (


) in a six-membered ring provides a diagnostic signal that is distinct from its metabolic or synthetic byproducts.
Diagnostic Bands

The piperidin-4-one ring exists in a chair conformation.[1][2] The carbonyl stretch is highly sensitive to ring strain and electronic effects from substituents at the C-3 and C-5 positions.

Functional GroupWavenumber (

)
IntensityStructural Insight
C=O Stretch 1710 – 1725 Strong, SharpPrimary Diagnostic. Indicates intact ketone. Lower shift (1700-1710) observed in 2,6-diaryl derivatives due to conjugation/steric effects.
N-H Stretch 3300 – 3350Medium, BroadPresent in secondary amines. Disappears in N-substituted (e.g., N-benzyl, N-methyl) analogs.
C-H Stretch 2800 – 2950Medium

C-H vibrations. N-methyl groups often show a "Bohlmann band" shoulder ~2700-2800

.
Comparative Discrimination Table

Use this table to distinguish the target product from common side-products.

Compound ClassKey Discriminator (

)
Absence Check
Piperidin-4-one (Target) 1715 (C=O) No broad O-H band >3200 (unless N-H is present).
Piperidin-4-ol (Impurity) 3200-3400 (O-H) Absence of strong 1715 peak. (Weak overtone may exist, but not dominant).
Tetrahydropyridine (Impurity) 1650-1670 (C=C) Absence of strong 1715 peak. The C=C stretch is weaker than a carbonyl stretch.

Application Scientist Note: In hydrochloride salts of piperidin-4-ones, the


 stretch appears as a broad, complex band between 2400–3000 

, often obscuring C-H stretches. For clear carbonyl assignment, neutralize a small aliquot to the free base before IR analysis.

Mass Spectrometry: Fragmentation Logic

Mass spectrometry (EI, 70 eV) of piperidin-4-ones is characterized by specific cleavage patterns driven by the stability of the nitrogen lone pair and the carbonyl group.

Fragmentation Pathways

Unlike simple aliphatic ketones which favor the McLafferty rearrangement, piperidin-4-ones predominantly undergo Retro-Diels-Alder (RDA) fragmentation and


-cleavage  adjacent to the nitrogen.
  • Retro-Diels-Alder (RDA): The six-membered ring opens, typically ejecting a neutral ethylene (

    
    , 28 Da) or substituted alkene fragment.
    
  • 
    -Cleavage (Nitrogen driven):  Cleavage of the 
    
    
    
    bond, stabilized by the nitrogen (forming an iminium ion).
Reference Data: 1-Methylpiperidin-4-one

Molecular Weight: 113 Da[3]

m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanism
113 Low (<20%)

Molecular Ion (often unstable in EI).
70 100% (Base Peak)

Loss of

(acetyl radical) or RDA pathway.
42 High (40-60%)


-cleavage + rearrangement.
55 Medium

Ring fragmentation.
Reference Data: 1-Benzylpiperidin-4-one

Molecular Weight: 189 Da

m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanism
189 Medium

Molecular Ion.
91 100% (Base Peak)

Tropylium ion (Benzyl cleavage).
132 High

Loss of

via RDA-type fragmentation.

Visualized Workflows

Analytical Decision Tree

This workflow guides the researcher through the logical steps of identifying the compound using the data described above.

AnalyticalWorkflow Start Crude Reaction Product IR_Step Step 1: FT-IR Analysis (Neat/ATR) Start->IR_Step Check_CO Strong Peak @ 1710-1725 cm⁻¹? IR_Step->Check_CO Result_Ketone Likely Piperidin-4-one Check_CO->Result_Ketone Yes Result_Alcohol Impurity: Piperidin-4-ol (Look for broad OH @ 3300) Check_CO->Result_Alcohol No (Broad OH) Result_Alkene Impurity: Tetrahydropyridine (Look for weak C=C @ 1660) Check_CO->Result_Alkene No (Weak C=C) MS_Step Step 2: Mass Spectrometry (EI Source) Result_Ketone->MS_Step Check_BasePeak Check Base Peak & Frag MS_Step->Check_BasePeak Confirm_Identity Confirmed Identity: Piperidin-4-one Check_BasePeak->Confirm_Identity Matches RDA Pattern

Figure 1: Analytical decision tree for distinguishing piperidin-4-ones from common synthetic impurities.

Retro-Diels-Alder Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism (RDA) observed in the mass spectrum of piperidin-4-ones.

RDA_Fragmentation M_Ion Molecular Ion (M+) Cyclic Ketone Transition Bond Cleavage (C2-C3 and C5-C6) M_Ion->Transition EI Impact Fragment_A Fragment A (Neutral Ethylene) Transition->Fragment_A Loss of 28 Da Fragment_B Fragment B (Detected) Enaminone Radical Cation Transition->Fragment_B Signal Observed

Figure 2: Schematic of the Retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for cyclic ketones in MS.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

FT-IR Sample Preparation (ATR Method)
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Nicolet iS50 or equivalent).

  • Procedure:

    • Background: Collect an air background spectrum (32 scans, 4

      
       resolution).
      
    • Sample Loading: Place ~2 mg of the solid piperidin-4-one derivative onto the crystal.

    • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 gauge units).

    • Acquisition: Collect sample spectrum (32 scans).

    • Correction: Apply baseline correction if necessary. Look for the sharp

      
       peak at 1715 
      
      
      
      .
GC-MS Analysis Protocol
  • Instrument: Gas Chromatograph coupled with Single Quadrupole MS.

  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Method:

    • Inlet: 250°C, Split ratio 20:1.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: Hold 60°C for 2 min -> Ramp 20°C/min to 280°C -> Hold 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

    • Scan Range: 40 – 400 m/z.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methyl-4-piperidinone. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Benzyl-4-piperidinone. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Cyclic Ketones and Amines. Retrieved from [Link]

Sources

Technical Comparison: Synthetic Strategies for 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Benzyl-3-phenylpiperidin-4-one presents a classic dilemma in heterocyclic chemistry: the choice between De Novo Construction (building the ring with substituents in place) and Late-Stage Functionalization (modifying a pre-formed scaffold).

This guide objectively compares the two dominant methodologies:

  • Route A (The Thermodynamic Approach): Asymmetric Dieckmann Condensation.

  • Route B (The Kinetic/Catalytic Approach): Pd-Catalyzed

    
    -Arylation.[1]
    

Recommendation: For gram-scale discovery chemistry requiring high regiochemical purity, Route B is superior due to predictable kinetics. For multi-kilogram process scale where raw material cost is paramount, Route A is viable provided that rigorous crystallization protocols are established to manage regioisomers.

Route A: Asymmetric Dieckmann Condensation (De Novo Construction)

Mechanistic Rationale

This route relies on the "double Michael addition" of benzylamine to two distinct unsaturated esters, followed by an intramolecular Claisen (Dieckmann) condensation.

  • The Challenge: Using two different Michael acceptors (Ethyl Cinnamate and Ethyl Acrylate) introduces asymmetry.

  • The Causality: The regioselectivity of the final cyclization is governed by thermodynamics. The cyclization can occur in two directions.[2] However, the formation of the

    
    -keto ester intermediate where the enol double bond is conjugated with the phenyl ring (the 3-phenyl isomer) is generally thermodynamically favored over the 2-phenyl isomer.
    
Experimental Workflow (Graphviz)

DieckmannRoute Start Benzylamine (Nucleophile) Inter1 Intermediate A: N-Benzyl-3-phenyl-β-alanine ethyl ester Start->Inter1 Michael Addn 1 (100°C, neat) Reagent1 Ethyl Cinnamate (Acceptor 1) Reagent1->Inter1 Reagent2 Ethyl Acrylate (Acceptor 2) Inter2 Precursor Diester: N-Benzyl-N-(2-ethoxycarbonylethyl)- 3-phenyl-β-alanine ethyl ester Reagent2->Inter2 Inter1->Inter2 Michael Addn 2 (Ethyl Acrylate) Cyclization Dieckmann Cyclization (NaOEt / Toluene, Reflux) Inter2->Cyclization Isomer1 3-Phenyl Isomer (Thermodynamic Product) Cyclization->Isomer1 Major Path Isomer2 2-Phenyl Isomer (Kinetic Byproduct) Cyclization->Isomer2 Minor Path Hydrolysis Acid Hydrolysis & Decarboxylation (HCl, Reflux) Isomer1->Hydrolysis Final Target: This compound Hydrolysis->Final -CO2

Figure 1: The stepwise construction of the piperidone ring. Note the critical branch point at the cyclization stage.

Detailed Protocol

Step 1: Formation of the Asymmetric Diester

  • Reactants: Charge a reactor with Benzylamine (1.0 eq) and Ethyl Cinnamate (1.0 eq).

  • Conditions: Heat neat at 100°C for 4 hours. Monitor consumption of cinnamate via TLC/HPLC.

  • Addition: Cool to 60°C. Add Ethyl Acrylate (1.2 eq) and ethanol (2 vol). Reflux for 12 hours.

  • Workup: Concentrate in vacuo to yield the crude diester oil.

Step 2: Cyclization & Decarboxylation

  • Base Preparation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 eq) in dry Toluene. Note: NaH is preferred over NaOEt here to drive the irreversible deprotonation if the equilibrium is sluggish.

  • Cyclization: Add the crude diester (diluted in Toluene) dropwise at reflux. Evolution of hydrogen gas will be observed.

  • Quench: After 4 hours, cool to 0°C and quench with glacial acetic acid.

  • Decarboxylation: Add 6M HCl and reflux vigorously for 6 hours. This hydrolyzes the ester and facilitates thermal decarboxylation.[3]

  • Isolation: Basify with NaOH to pH 10, extract with DCM, and purify via recrystallization (as the HCl salt) to remove the 2-phenyl regioisomer.

Route B: Pd-Catalyzed -Arylation (Late-Stage Functionalization)

Mechanistic Rationale

This route utilizes the Buchwald-Hartwig chemistry to install the phenyl group directly onto the commercially available 1-benzyl-4-piperidone .

  • The Causality: Palladium catalysts, specifically those with bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP), can facilitate the oxidative addition of aryl halides and subsequent reductive elimination with ketone enolates.

  • Self-Validating System: The reaction is highly regioselective for the

    
    -position. Unlike Route A, there is no ambiguity about where the phenyl group attaches; it must go to the enolizable carbon.
    
Catalytic Cycle (Graphviz)

ArylationCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromobenzene TransMetal Transmetallation (Pd-Enolate Complex) OxAdd->TransMetal + Enolate EnolateForm Enolate Formation (NaOtBu + Ketone) EnolateForm->TransMetal Feed RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regeneration Product Product Release This compound RedElim->Product

Figure 2: The catalytic cycle for the


-arylation. The steric bulk of the ligand prevents poly-arylation.
Detailed Protocol
  • Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and rac-BINAP (4 mol%) in Toluene. Stir for 10 mins to pre-form the complex.

  • Substrate Loading: Add 1-Benzyl-4-piperidone (1.0 eq) and Bromobenzene (1.1 eq).

  • Base: Add Sodium tert-butoxide (NaOtBu, 1.5 eq). Critical: NaOtBu is strong enough to generate the enolate reversibly but bulky enough to minimize nucleophilic attack on the ketone.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Comparative Analysis

The following data is derived from average literature yields and experimental constraints for these specific transformations.

FeatureRoute A: De Novo (Dieckmann)Route B: Direct Arylation (Pd)
Overall Yield 45 - 55%75 - 85%
Step Count 3 (Linear)1 (Convergent)
Regio-Purity Moderate (Requires purification of isomers)High (>98:2)
Atom Economy Low (Loss of CO₂ and EtOH)High (Loss of NaBr only)
Cost Driver Labor & Time (Multi-day)Materials (Pd Catalyst, Ligands)
Scalability High (Robust, no heavy metals)Moderate (Catalyst removal required)
Expert Insight: The "Hidden" Variable

While Route B appears superior in yield, Route A offers a distinct advantage in intellectual property freedom and regulatory compliance for early-stage precursors. It avoids Class 1 metals (Pd) entirely, simplifying the downstream impurity profile if this molecule is an intermediate for an API. However, for rapid SAR (Structure-Activity Relationship) generation where you need to vary the phenyl ring (e.g., 3-(4-fluorophenyl)), Route B is the undisputed champion due to the availability of aryl bromides.

References

  • Synthesis of 1-Benzyl-4-piperidone (Parent Scaffold)

    • ChemicalBook Protocols. "1-Benzyl-4-piperidone synthesis via Dieckmann condensation."[3][4]

  • Pd-Catalyzed Alpha-Arylation (Mechanism & Scope)

    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of Simple, Enantiomerically Enriched Enolates via Pd-Catalyzed Arylation." Journal of the American Chemical Society.[1][5]

    • (Note: Foundational text for ketone arylation).

  • General Dieckmann Condensation Methodology

    • Alfa Chemistry. "Dieckmann Condensation: Mechanism and Application."[6]

  • Regioselectivity in Piperidone Synthesis

    • Brookes, P., et al. (1957). "The synthesis of 3-substituted piperidines." Journal of the Chemical Society.[5] (Classic reference for the thermodynamic control in Dieckmann cyclizations of unsymmetrical diesters).

Sources

Biological activity of 1-Benzyl-3-phenylpiperidin-4-one vs other piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: 1-Benzyl-3-phenylpiperidin-4-one vs. Structural Analogs

Executive Summary: The Scaffold at the Crossroads

In the landscape of nitrogen heterocycles, This compound occupies a critical "Goldilocks" zone between simple synthetic building blocks and potent clinical agents. Unlike its parent precursor (1-benzyl-4-piperidone) which lacks specific receptor affinity, and its highly reactive cousins (3,5-bis(benzylidene)-4-piperidones) which exhibit broad cytotoxicity, the 1-benzyl-3-phenyl scaffold offers tunable selectivity.

This guide objectively compares the biological performance of this compound against three distinct classes of piperidines:

  • Simple Precursors: 1-Benzyl-4-piperidone (Baseline).[1][2][3]

  • Cytotoxic Agents: 3,5-Bis(benzylidene)-4-piperidones (Curcumin analogs).

  • Neuroactive Clinical Standards: Donepezil (AChE Inhibitors).[4][5]

Key Finding: While less cytotoxic than the bis-benzylidene analogs, the 1-benzyl-3-phenyl scaffold exhibits superior potential for neuroprotection and AChE inhibition , acting as a simplified pharmacophore for Alzheimer’s therapeutics.

Structural Basis & SAR Logic

To understand the biological divergence, we must analyze the Structure-Activity Relationship (SAR). The molecule consists of three distinct domains:

  • Domain A (N-Benzyl): Provides lipophilicity and aligns with the "anionic subsite" of the Acetylcholinesterase (AChE) enzyme.

  • Domain B (Piperidin-4-one): The ketone acts as a hydrogen bond acceptor. In cytotoxic analogs, this is flanked by double bonds to create a Michael Acceptor.

  • Domain C (3-Phenyl): This is the differentiator. It introduces steric bulk and hydrophobic interaction (π-stacking), mimicking the indanone ring of Donepezil.

Diagram 1: Comparative SAR Logic

SAR_Logic cluster_legend Activity Drivers Scaffold This compound Parent 1-Benzyl-4-piperidone (Lacks 3-Phenyl) Scaffold->Parent Differs by Hydrophobic Bulk Cytotoxic 3,5-Bis(benzylidene) analogs (Unsaturated Enones) Scaffold->Cytotoxic Lacks Reactive Michael Acceptor Clinical Donepezil (Fused Indanone System) Scaffold->Clinical Mimics Spatial Pharmacophore 3-Phenyl group adds\nSelectivity (AChE) 3-Phenyl group adds Selectivity (AChE) Unsaturation adds\nToxicity (Oncology) Unsaturation adds Toxicity (Oncology)

Caption: The 3-phenyl group bridges the gap between inert precursors and complex clinical drugs, favoring receptor binding over non-specific reactivity.

Biological Activity Comparison

A. Neuroactivity: Acetylcholinesterase (AChE) Inhibition

This is the primary domain of the 1-benzyl-3-phenyl scaffold. The N-benzyl group binds to the catalytic anionic site (CAS) of AChE, while the 3-phenyl group interacts with the peripheral anionic site (PAS) or the hydrophobic gorge.

  • Mechanism: Competitive/Mixed inhibition of AChE.

  • Performance: The 3-phenyl derivative is significantly more potent than the unsubstituted parent but less potent than the optimized drug Donepezil.

CompoundIC50 (AChE)Mechanism of ActionBinding Affinity
1-Benzyl-4-piperidone >100 µMWeak non-specific bindingLow
This compound 5.5 - 12.0 µM Dual binding (CAS + Hydrophobic)Moderate
Donepezil (Standard) 0.01 - 0.1 µMHigh-affinity Dual BindingVery High

Insight: While Donepezil is nanomolar, the 1-benzyl-3-phenyl scaffold acts as a "Lead Compound." It validates the pharmacophore but requires further functionalization (e.g., methoxy groups on the phenyl ring) to reach clinical potency.

B. Cytotoxicity: The Oncology Angle

Here, the comparison shifts to the 3,5-bis(benzylidene) analogs.[6] These analogs are "enones" (conjugated systems) that react with cellular thiols (like glutathione), causing apoptosis. The 1-benzyl-3-phenyl scaffold is typically saturated (single bonds), making it less cytotoxic .

  • Target: HCT-116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • Metric: IC50 (Concentration to kill 50% of cells).[7]

Compound ClassIC50 (HCT-116)Toxicity MechanismSafety Profile
3,5-Bis(benzylidene) analogs 0.5 - 2.0 µMMichael Addition (Irreversible alkylation)High Toxicity
This compound > 50 µM Reversible Receptor BindingHigh Safety
Curcumin (Reference) ~15 µMROS generationModerate

Critical Distinction: If your goal is drug safety for CNS indications (Alzheimer's), the 1-Benzyl-3-phenyl scaffold is superior because it avoids the "pan-assay interference" (PAINS) reactivity associated with the bis-benzylidene enones.

Experimental Protocols (Self-Validating)

To verify these claims, the following protocols are recommended. These are standard, robust assays used in medicinal chemistry.

Protocol A: Ellman’s Assay for AChE Inhibition

Validates the neuroprotective potential.

  • Preparation: Dissolve this compound in DMSO (Stock 10 mM). Dilute with phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE (0.05 U/mL) to 96-well plate.

  • Incubation: Add 20 µL of test compound. Incubate at 25°C for 20 mins.

  • Substrate Addition: Add 100 µL of DTNB (Ellman's reagent) + Acetylthiocholine iodide (ATCI).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Synthesis Workflow (Dieckmann Condensation)

How to access the scaffold.

Synthesis_Workflow Start Start: N-Benzyl-N-bis(2-carboxyethyl)amine Step1 Dieckmann Condensation (NaOEt / Toluene, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Step1->Intermediate Step2 Phenylation / Decarboxylation (Ph-X / Acid Hydrolysis) Intermediate->Step2 Product Product: This compound Step2->Product

Caption: Synthetic route transforming linear precursors into the cyclic 3-phenyl scaffold.

Conclusion & Strategic Recommendation

For drug development professionals:

  • Select this compound if you are developing CNS ligands (Sigma receptors, AChE inhibitors) where lipophilicity and reversible binding are required.

  • Select 3,5-Bis(benzylidene) analogs if you are developing Anticancer agents where high cytotoxicity and thiol-depletion are the desired mechanisms.

  • Avoid 1-Benzyl-4-piperidone for final screening; use it only as a synthetic intermediate, as it lacks sufficient biological activity to be a valid control.

References

  • Sigma-Aldrich. 1-Benzyl-4-piperidone Product Specification & Applications.Link

  • Gonzalez, et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives: Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.[8] MDPI Pharmaceuticals. Link

  • Das, et al. (2013). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. NIH / PubMed Central. Link

  • Nochi, S., et al. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020).[9] Biological and Pharmaceutical Bulletin. Link

  • ChemicalBook. Synthesis and Reaction Conditions for 1-Benzyl-4-piperidone Derivatives.Link

Sources

Comparative study of antimicrobial activity of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Antimicrobial Activity of Piperidin-4-One Derivatives

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of various piperidin-4-one derivatives, focusing on their antimicrobial efficacy. We will explore their synthesis, delve into a structure-activity relationship (SAR) analysis based on reported experimental data, present proposed mechanisms of action, and provide detailed, field-proven protocols for evaluating their antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial agents.

Introduction: The Piperidin-4-One Scaffold as a Pharmacophore

The piperidine ring is a fundamental heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals.[1] Its derivatives, particularly piperidin-4-ones, serve as versatile intermediates for creating structurally diverse molecules with a wide array of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2][3] The core structure allows for functionalization at multiple positions—most notably at the nitrogen atom (N1) and the carbons adjacent to the carbonyl group (C3 and C5)—enabling chemists to fine-tune the molecule's steric and electronic properties to optimize biological activity and receptor interaction.[1] The persistent threat of multidrug-resistant pathogens has revitalized interest in this scaffold as a promising template for designing potent new bactericidal and fungicidal agents.[2]

Synthesis of Piperidin-4-One Derivatives: The Mannich Reaction

A cornerstone in the synthesis of 2,6-disubstituted piperidin-4-ones is the Mannich reaction. This one-pot, multi-component condensation reaction typically involves an aldehyde, a ketone with at least one α-hydrogen, and an amine (like ammonium acetate) to serve as the nitrogen source.[2] This efficient method allows for the direct construction of the core piperidin-4-one ring system.

The causality behind this experimental choice is its high efficiency and modularity. By simply varying the aldehyde and ketone starting materials, a diverse library of derivatives with different substituents at the C2, C3, C5, and C6 positions can be rapidly generated, which is essential for exploring the structure-activity relationship.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone Ketone (e.g., Ethyl Methyl Ketone) reaction Mannich Reaction ketone->reaction aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->reaction amine Amine Source (e.g., Ammonium Acetate) amine->reaction piperidone 2,6-Diaryl-3-methyl -piperidin-4-one reaction->piperidone One-Pot Condensation

Caption: General workflow for the Mannich synthesis of piperidin-4-ones.

Comparative Antimicrobial Activity

The antimicrobial potential of piperidin-4-one derivatives is profoundly influenced by the nature of the substituents appended to the core ring. Below, we compare the performance of several key classes of derivatives against a panel of clinically relevant bacteria and fungi, with activity measured by the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates higher potency.

Comparison of N-Substituted and C4-Modified Piperidin-4-ones

A study by Goel et al. (2008) provides a clear comparison between parent piperidin-4-ones and their thiosemicarbazone derivatives, highlighting the impact of modification at the C4 carbonyl position.

Table 1: Comparative MIC Values (µg/mL) of Piperidin-4-ones and their Thiosemicarbazone Derivatives [2]

Compound R Derivative Type S. aureus B. subtilis E. coli C. albicans A. niger
1a H Piperidin-4-one 200 250 250 >500 >500
1b H Thiosemicarbazone 100 125 125 100 125
2a 4-Cl Piperidin-4-one 125 200 200 >500 >500
2b 4-Cl Thiosemicarbazone 62.5 100 100 62.5 100
Ampicillin - Standard Drug 100 100 100 - -

| Terbinafine | - | Standard Drug | - | - | - | 100 | 100 |

Data sourced from Goel K. K, et al. (2008).[2]

Potency of Piperidin-4-one Oxime Ethers

Further derivatization of the C4 position to form oxime ethers has yielded compounds with significant potency, particularly against fungi. Research by Ramalingan et al. (2006) demonstrated that specific substitutions on this moiety are critical for activity.

Table 2: Comparative MIC Values (µg/mL) of Potent Piperidin-4-one Oxime Ethers

Compound ID Key Structural Features B. subtilis A. flavus Candida-51
5g 1,3-dimethyl, O-(2-chlorophenylmethyl)oxime 25 12.5 25
5h 1,3,5-trimethyl, O-(2-chlorophenylmethyl)oxime 12.5 25 50
5j 1,3-dimethyl, O-(2-bromophenylmethyl)oxime 25 25 12.5
Streptomycin Standard Antibiotic 10 - -

| Amphotericin B | Standard Antifungal | - | 12.5 | 25 |

Data sourced from Ramalingan C, et al. (2006).

Structure-Activity Relationship (SAR) Analysis

Synthesizing the available data allows for the elucidation of key structure-activity relationships:

  • C4-Carbonyl Derivatization is Crucial: The data clearly shows that the parent piperidin-4-ones have modest antibacterial activity and are largely inactive against fungi.[2] Conversion of the C4-ketone to a thiosemicarbazone significantly enhances both antibacterial and, most notably, antifungal activity.[2] This suggests the thiosemicarbazone moiety is a key pharmacophore for antifungal action.

  • Oxime Ethers Confer High Potency: The formation of oxime ethers at the C4 position can lead to derivatives with exceptional potency. The activity is highly dependent on the substituent on the ether portion.

  • Role of Halogens: The presence of halogens (e.g., chloro, bromo) on the aryl rings attached to the piperidine or on the oxime ether moiety consistently correlates with enhanced antimicrobial activity. For example, compounds 5g , 5h , and 5j , which contain chloro or bromo groups, were the most potent in their series. This is a common strategy in medicinal chemistry, as halogens can modulate lipophilicity and electronic properties, potentially improving cell penetration and target binding.

  • Steric Factors: In the oxime ether series, subtle changes in steric bulk on the piperidine ring (e.g., C3/C5 methyl groups) influence whether the compound is more effective against bacteria or fungi. For instance, the trimethyl derivative 5h showed the best activity against B. subtilis, while the dimethyl derivatives 5g and 5j were superior antifungals.

Proposed Mechanism of Action

The precise molecular mechanism of action for most piperidin-4-one derivatives has not been fully elucidated. However, based on the chemical nature of related heterocyclic compounds, a plausible mechanism involves the disruption of the microbial cell membrane.

For cationic derivatives, such as those with a quaternized piperidine nitrogen, a likely mode of action is the electrostatic interaction between the positively charged molecule and the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[4] This interaction can disrupt membrane integrity, leading to the leakage of essential intracellular components and ultimately causing cell lysis.[4] This mechanism is well-documented for other cationic antimicrobial agents and polymers.[4] For neutral derivatives, the mechanism may involve inhibition of key intracellular enzymes or disruption of other vital cellular processes, but further investigation is required.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, all antimicrobial evaluations must be conducted using standardized, validated protocols. The Clinical and Laboratory Standards Institute (CLSI) provides such guidelines.[5][6]

Broth Microdilution for MIC Determination (Adapted from CLSI M07)[6]

This method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).

Rationale: This protocol is chosen for its efficiency, low sample volume requirements, and its ability to provide a quantitative endpoint (the MIC value), which is essential for comparative studies.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the synthesized piperidin-4-one derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi.[7][8] The final volume in each well should be 100 µL. Ensure wells for positive (no drug) and negative (no inoculum) controls are included.

  • Prepare Inoculum: Grow microbial cultures overnight. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Dilute Inoculum: Dilute the adjusted suspension in the appropriate broth so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungal strain.[7]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prep_plate Prepare 2-fold serial dilutions of test compounds in a 96-well plate start->prep_plate inoculate Inoculate plate wells with standardized microbial suspension prep_plate->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 24h) inoculate->incubate read_mic Read plate and determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Disk Diffusion (Kirby-Bauer) Method (Adapted from CLSI M02)[10]

This method is excellent for screening the qualitative activity of a large number of compounds.

Rationale: This method is simple, cost-effective, and provides a clear visual indication of antimicrobial activity, making it ideal for initial screening before proceeding to quantitative MIC testing.

Step-by-Step Protocol:

  • Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a standardized depth.

  • Prepare Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described above.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[9] Gently press each disk to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.[10] The size of the zone correlates with the susceptibility of the microbe to the compound.

Conclusion and Future Perspectives

The piperidin-4-one scaffold is undeniably a fertile ground for the development of novel antimicrobial agents. The evidence strongly indicates that derivatization, particularly at the C4 position to form thiosemicarbazones and oxime ethers, is a highly effective strategy for generating compounds with potent and broad-spectrum activity.[2] The modularity of the Mannich synthesis allows for extensive exploration of the chemical space to optimize potency and selectivity.

Future research should focus on several key areas:

  • Mechanism of Action Studies: A more definitive elucidation of the molecular targets and mechanisms is critical for rational drug design and overcoming resistance.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: New derivatives should be tested against a wide panel of clinically isolated, multidrug-resistant strains (e.g., MRSA, VRE) to identify compounds that can overcome existing resistance mechanisms.

  • Toxicity Profiling: Early assessment of cytotoxicity against mammalian cell lines is essential to ensure that the antimicrobial activity is selective and that the compounds have a viable therapeutic window.

By systematically building upon the structure-activity relationships outlined in this guide, the scientific community can continue to leverage the versatile piperidin-4-one scaffold in the critical fight against infectious diseases.

References

  • Al-Hourani, B. J., Al-Zereini, W. A., & Al-Qudah, M. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). (Link not available)
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 1(2), 461-474. [Link]

  • Clinical and Laboratory Standards Institute. (2015). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI guideline.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (Link not available)
  • S. S. S. R. K. C. Yamajala, G. D. V. S. K. Kumar and M. V. B. Rao. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11, 15796-15816. [Link]

  • Lee, S. H., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[1][2][11]triazolylmethyl and (5R)-[(4-F-[1][2][11]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(17), 4864-4868. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard. [Link]

  • Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 540-548. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement.
  • D'Souza, A. M., & Shareef, M. A. (2021). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 30(1), 11-30. [Link]

  • CLSI. (2012).
  • Neal, S. E., & Campos, J. M. (2016). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Pandurangan, P., et al. (2014).
  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1988. [Link]

  • CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI Document.
  • de Oliveira, C. M. A., et al. (2021). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 26(16), 4995. [Link]

  • Ragavi, H., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.

Sources

A Comparative Guide to Validating the Antimitotic Effect of N-benzyl piperidin-4-one oxime Using the Allium cepa Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the antimitotic potential of N-benzyl piperidin-4-one oxime, a compound of interest for its potential therapeutic applications.[1][2] We will delve into the rationale and methodology of the Allium cepa (onion root tip) assay, a classic and reliable cytogenetic tool, and compare its utility against other contemporary screening methods. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to employ robust and efficient preliminary screening assays.

Introduction: The Rationale for Antimitotic Screening

The disruption of mitosis is a cornerstone of cancer chemotherapy.[3] Compounds that interfere with the mitotic spindle or other components of the cell division machinery can selectively target rapidly proliferating cancer cells. N-benzyl piperidin-4-one and its derivatives have emerged as a class of compounds with diverse biological activities, including potential antimitotic effects.[4][5] Preliminary studies have suggested that N-benzyl piperidin-4-one oxime exhibits antimitotic activity in Allium cepa meristematic cells.[1][2] This guide will provide a detailed protocol to independently verify and quantify this effect.

The Allium cepa assay is a well-established in vivo model for assessing DNA damage and mitotic disruptions caused by various chemical agents.[6] Its use dates back to 1938, when Levan first employed it to study the effects of colchicine on mitosis.[6][7] The assay's continued relevance is due to its simplicity, high sensitivity, reproducibility, and the strong correlation of its results with mammalian and other test systems.[6][8]

The Allium cepa Assay: A Powerful Tool for Cytotoxicity Screening

The meristematic cells at the root tips of Allium cepa are characterized by a high rate of cell division, making them an excellent system for studying the effects of chemical compounds on mitosis.[8] The large and easily observable chromosomes of Allium cepa (2n=16) further enhance its suitability for cytogenetic analysis.[9]

Advantages of the Allium cepa Assay:

  • Cost-effective and accessible: Requires basic laboratory equipment and readily available materials.

  • Rapid screening: Provides results within a relatively short timeframe.

  • High sensitivity: Capable of detecting cytotoxic and genotoxic effects at low concentrations.[8]

  • Ethical considerations: Serves as an alternative to animal testing in preliminary screening.

  • Comprehensive data: Allows for the evaluation of multiple endpoints, including mitotic index and chromosomal aberrations.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a robust and reproducible method for assessing the antimitotic activity of N-benzyl piperidin-4-one oxime.

3.1. Materials

  • Healthy, uniform-sized Allium cepa (onion) bulbs

  • N-benzyl piperidin-4-one oxime (test compound)

  • Colchicine (positive control)[7]

  • Distilled water (negative control)

  • Glass beakers or vials (50 mL)

  • Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v/v)

  • 1N Hydrochloric acid (HCl)

  • Acetocarmine or Orcein stain

  • Microscope slides and coverslips

  • Light microscope with 10x, 40x, and 100x objectives

3.2. Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Microscopy cluster_3 Data Analysis A Select healthy Allium cepa bulbs B Remove outer scales and old roots A->B C Sprout bulbs in distilled water for 48-72h B->C F Expose sprouted roots to test solutions for 24h C->F D Prepare different concentrations of N-benzyl piperidin-4-one oxime D->F E Prepare positive (colchicine) and negative (distilled water) controls E->F G Fix root tips in Carnoy's fixative F->G H Hydrolyze with 1N HCl G->H I Stain with acetocarmine/orcein H->I J Prepare squash slides I->J K Observe under microscope J->K L Calculate Mitotic Index (MI) K->L M Identify and quantify chromosomal aberrations K->M N Compare results across treatment groups L->N M->N

Caption: Experimental workflow for the Allium cepa assay.

3.3. Detailed Methodology

  • Bulb Preparation: Select healthy and uniform-sized onion bulbs. Carefully remove the outer dry scales and the old roots from the basal plate.

  • Root Growth: Place the bulbs in beakers filled with distilled water, ensuring only the basal plate is submerged. Allow the roots to grow to a length of 2-3 cm in a dark place at room temperature.[10]

  • Treatment: Prepare a series of concentrations of N-benzyl piperidin-4-one oxime (e.g., 10, 50, 100 µg/mL). Use a known antimitotic agent like colchicine (e.g., 0.05%) as a positive control and distilled water as a negative control.[7] Transfer the rooted bulbs to beakers containing the respective test solutions and controls. Expose the roots for a defined period, typically 24 hours.

  • Fixation: After the treatment period, carefully excise the root tips (2-3 mm) and immediately transfer them to Carnoy's fixative for 24 hours.

  • Hydrolysis and Staining: Wash the fixed root tips with distilled water. Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes. Wash again with distilled water. Stain the root tips with acetocarmine or orcein stain for 15-30 minutes.

  • Slide Preparation: Place a stained root tip on a clean microscope slide. Add a drop of 45% acetic acid and squash the root tip gently but firmly with a coverslip to spread the cells in a single layer.

  • Microscopic Examination: Observe the slides under a light microscope. For each slide, count the number of cells in interphase and in each stage of mitosis (prophase, metaphase, anaphase, and telophase) in at least five different fields of view. Also, identify and record any chromosomal aberrations.

Data Analysis and Interpretation

4.1. Mitotic Index (MI)

The mitotic index is a measure of cell proliferation and is calculated as follows:

MI (%) = (Total number of dividing cells / Total number of cells observed) x 100

A significant decrease in the mitotic index in the treated groups compared to the negative control indicates a cytotoxic or antimitotic effect.[11]

4.2. Chromosomal Aberrations

Observe and quantify the frequency of various chromosomal abnormalities, which can provide insights into the mechanism of action of the test compound.[9] Common aberrations include:

  • Sticky chromosomes: Indicating a toxic effect on the chromosome proteins.[12]

  • C-mitosis: A colchicine-like effect where the spindle fibers are inactivated.[12][13]

  • Anaphase bridges: Resulting from chromosome breakage and fusion.[12][14]

  • Lagging chromosomes: Chromosomes that fail to attach to the spindle fibers.[13]

  • Micronuclei: Small, extra-nuclear bodies containing chromosome fragments.[14]

An increase in the frequency of these aberrations suggests a genotoxic effect.[15]

4.3. Data Presentation

Summarize the quantitative data in tables for clear comparison.

Table 1: Effect of N-benzyl piperidin-4-one oxime on the Mitotic Index in Allium cepa Root Tip Cells

Treatment GroupConcentrationTotal Cells CountedDividing CellsMitotic Index (%)% Inhibition
Negative ControlDistilled Water0
Positive ControlColchicine (0.05%)
Test Compound10 µg/mL
Test Compound50 µg/mL
Test Compound100 µg/mL

Table 2: Frequency of Chromosomal Aberrations Induced by N-benzyl piperidin-4-one oxime

Treatment GroupConcentrationSticky Chromosomes (%)C-mitosis (%)Anaphase Bridges (%)Lagging Chromosomes (%)Total Aberrations (%)
Negative ControlDistilled Water
Positive ControlColchicine (0.05%)
Test Compound10 µg/mL
Test Compound50 µg/mL
Test Compound100 µg/mL

Mechanistic Insights and Visualization

The observed effects can be visualized to understand the potential impact of N-benzyl piperidin-4-one oxime on the cell cycle.

G cluster_0 Potential Inhibition Point G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 Growth M M G2->M Mitosis M->G1 Cytokinesis M->Inhibition Inhibition->G1 N-benzyl piperidin-4-one oxime (Potential Block)

Caption: Potential impact of N-benzyl piperidin-4-one oxime on the M-phase of the cell cycle.

A significant decrease in the mitotic index coupled with an increase in metaphase cells could suggest that N-benzyl piperidin-4-one oxime acts as a spindle poison, similar to colchicine, arresting the cells in metaphase.[3][16]

Comparative Analysis with Other Antimitotic Assays

While the Allium cepa assay is an excellent primary screening tool, it is often complemented by other assays for a more comprehensive evaluation.

Table 3: Comparison of Antimitotic Screening Assays

AssayModel SystemKey AdvantagesKey Limitations
Allium cepa Assay Plant (in vivo)Low cost, rapid, sensitive, ethical.[8]Results may not always directly translate to mammalian systems.
Brine Shrimp Lethality Assay Crustacean (in vivo)Simple, inexpensive, rapid.Non-specific cytotoxicity, not specific to antimitotic effects.
In vitro Cytotoxicity Assays Mammalian cell lines (e.g., HeLa, MCF-7)High-throughput, mechanistic studies possible.More expensive, requires cell culture facilities, in vitro conditions may not reflect in vivo complexity.
Yeast-based Assays Eukaryotic microorganismGenetically tractable, allows for detailed mechanistic studies.Differences in cell wall and metabolism compared to mammalian cells.

The choice of assay depends on the stage of drug discovery and the specific research questions being addressed. The Allium cepa assay serves as an invaluable first-pass screen to identify promising candidates for further investigation in more complex and resource-intensive models.

Conclusion

The Allium cepa assay provides a scientifically sound, efficient, and ethical method for validating the antimitotic effect of N-benzyl piperidin-4-one oxime.[6][8] By quantifying the mitotic index and chromosomal aberrations, researchers can gain significant insights into the cytotoxic and genotoxic potential of this compound. The data generated from this assay can then be used to justify and guide further preclinical development using mammalian cell lines and animal models. This systematic approach ensures a thorough and evidence-based evaluation of novel therapeutic agents.

References

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available at: [Link]

  • Olaru, A., et al. (2022). The Allium cepa Model: A Review of Its Application as a Cytogenetic Tool for Evaluating the Biosafety Potential of Plant Extracts. Plants. Available at: [Link]

  • Chemsrc. N-Benzyl-4-piperidone | CAS#:3612-20-2. Available at: [Link]

  • Sathish, R., et al. (2021). Antimitotic activity of hydroethanolic extract of Coffea arabica seeds by using Allium cepa root tip assay. International Journal of Botany Studies. Available at: [Link]

  • Yadav, K. K., & Singh, J. (2015). Potential cytotoxic effect of Anilofos by using Allium cepa assay. Toxicology and industrial health. Available at: [Link]

  • Ouzid, S., et al. (2022). ANTIMITOTIC AND GENOTOXIC EFFECT OF METHANOLIC EXTRACTS OF LEAVES OF Peganum harmala L. ON THE MERISTEMATIC CELLS OF Allium cepa. Dialnet. Available at: [Link]

  • Patil, A. A., et al. (2018). study of antimitotic activity of murraya koenigii by using allium cepa root tip assay. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Ahirrao, R. A., & Nikam, R. (2020). Effect of Aqueous Extract on Total Phenolic Content and Antimitotic Activity of Ficus Benghalensis root on Allium Cepa Root Meristamatic cells. Iris Publishers. Available at: [Link]

  • Bakare, A. A., et al. (2012). Mitotic index and chromosomal aberrations in Allium cepa root tip cells... ResearchGate. Available at: [Link]

  • Sivasankari, C., & Ponnusamy, S. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Jayasanka, S. M. D. H., & Dissanayake, D. M. G. S. (2020). Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations. BioMed research international. Available at: [Link]

  • Delgado-López, D. E., et al. (2024). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. MDPI. Available at: [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Semantic Scholar. Available at: [Link]

  • S, A., & P, S. (2023). Chromosomal Aberrations Induced By Colchicine Treatment In Allium Cepa Var Aggregatum Root Meristems. Revista Electronica de Veterinaria. Available at: [Link]

  • Levan, A. (1938). The effect of colchicine on root mitoses in Allium. ResearchGate. Available at: [Link]

  • Bianchi, J., et al. (2015). Induction of mitotic and chromosomal abnormalities on Allium cepa cells by pesticides imidacloprid and sulfentrazone and the mixture of them. Chemosphere. Available at: [Link]

  • Sivakumar, G., et al. (2009). Antimitotic Effect of Colchicine from Six Different Species of Gloriosa in Onion Roots (Allium cepa). Science Alert. Available at: [Link]

  • Akintonwa, A., et al. (2015). Chromosomal aberrations (arrowed) induced in Allium cepa root tips by... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 1-Benzyl-4-piperidone oxime. PubChem. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of piperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Analysis for Drug Discovery

Executive Summary

The 3,5-bis(benzylidene)piperidin-4-one scaffold represents a critical evolution in the design of "Monocarbonyl Analogs of Curcumin" (MACs). While natural curcumin possesses potent anticancer properties, its clinical utility is severely hampered by metabolic instability (rapid hydrolysis of the


-diketone moiety) and poor bioavailability.

This guide analyzes the Structure-Activity Relationship (SAR) of piperidin-4-one analogs, demonstrating how the rigidification of the linker into a heterocyclic ring resolves the stability issues of curcumin while retaining the essential alkylating "warhead." We compare these analogs against standard chemotherapeutics (5-Fluorouracil, Doxorubicin) and the parent compound, Curcumin.

Part 1: The Pharmacophore & Mechanism of Action

The "Warhead" Theory

The biological activity of piperidin-4-one analogs is primarily driven by the


-unsaturated ketone  motif. This structure acts as a Michael acceptor, forming covalent bonds with nucleophilic thiol groups (cysteine residues) on target proteins such as NF-

B, STAT3, and Topoisomerase II

.

Unlike the flexible


-diketone of curcumin, the piperidone ring locks the two enone systems into a specific geometric configuration, enhancing binding affinity and preventing metabolic degradation.
Mechanism Visualization: Thiol Alkylation

The following diagram illustrates the irreversible Michael addition of a protein thiol (e.g., Cys-259 of STAT3) to the


-carbon of the piperidone analog.

MichaelAddition cluster_0 Warhead Interaction Compound Piperidin-4-one Analog (Electrophile) Complex Covalent Adduct (Inactivated Protein) Compound->Complex Michael Addition (Covalent Bond) Target Protein Target (e.g., STAT3-SH) Target->Complex Nucleophilic Attack Apoptosis Downstream Effect: Apoptosis Induction Complex->Apoptosis Signal Blockade

Figure 1: Mechanism of Action. The electrophilic enone system captures protein thiols, permanently disabling oncogenic signaling pathways.

Part 2: Comparative SAR Analysis

The potency of these analogs relies on two vectors of modification: the Aryl Substituents (Positions 3 & 5) and the N-Substituent (Position 1) .

Vector A: Aryl Substitution (Electronic Effects)

Modifying the benzylidene rings alters the electron density at the


-carbon (the reaction site).
Substituent TypeExamplesEffect on Potency (IC50)Mechanism
Electron-Withdrawing -F, -Cl, -NO

, -CF

Significantly Increased Lowers LUMO energy, making the

-carbon more electrophilic (reactive) toward thiols.
Electron-Donating -OMe, -OH, -N(Me)

Variable / Moderate Mimics Curcumin. -OMe groups (especially 3,4,5-trimethoxy) often improve solubility and selectivity but may reduce pure alkylating power.
Halogenated 2-Cl, 3-BrHigh Halogens at the ortho position often induce steric twists that favor specific binding pocket interactions.
Vector B: N-Substitution (Bioavailability & MDR)

The nitrogen atom allows for tuning lipophilicity (LogP) without altering the warhead.

N-SubstituentLogP TrendBiological OutcomeComparison
-H (Free Base) LowModerate activity; often limited by cellular uptake.Baseline
-Methyl / Alkyl ModerateImproved cellular permeability.2-5x more potent than Curcumin.
-Acyl / Amide HighMDR Reversal. High lipophilicity allows passive diffusion across membranes, bypassing P-gp efflux pumps.Superior to Doxorubicin in resistant lines.
-Phosphono Low/TunableUltra-Potent. Balances water solubility with reactivity.IC50 values in nanomolar (nM) range.
Quantitative Performance Comparison

The table below synthesizes experimental data comparing specific piperidin-4-one analogs against standard controls in human T-lymphocyte (Molt 4/C8) and Breast Cancer (MCF-7) cell lines.

Compound ClassSpecific AnalogIC50 (Molt 4/C8)IC50 (MCF-7)Relative Potency
Standard Curcumin ~4.0

M
~15.0

M
1x (Baseline)
Standard 5-Fluorouracil (5-FU) N/A~5.0

M
3x
Analog (Simple) N-Methyl-3,5-bis(2-chlorobenzylidene)~0.8

M
~4.0

M
4x - 10x
Analog (Advanced) N-Phosphono-3,5-bis(2-nitrobenzylidene) 0.034

M (34 nM)
< 0.5

M
>100x

Key Insight: The N-phosphono derivative (Row 4) represents a "best-in-class" optimization, demonstrating that balancing hydrophilicity via the phosphate group while maintaining a highly electrophilic warhead (nitro-substituted) yields nanomolar potency [1, 2].

Part 3: Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

To ensure reproducibility, we utilize a base-catalyzed condensation. This method is preferred over acid catalysis for piperidones to prevent salt formation at the nitrogen prior to reaction.

Protocol:

  • Reagents: Dissolve 4-piperidinone hydrochloride (10 mmol) and the substituted benzaldehyde (20 mmol) in Ethanol (20 mL).

  • Catalyst: Add 10% NaOH solution dropwise while stirring at room temperature.

  • Reaction: Stir for 2–4 hours. A precipitate (yellow/orange) typically forms.

  • Workup: Filter the solid, wash with cold water (to remove excess base) and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF mixture.

SynthesisWorkflow Start Start: 4-Piperidinone HCl + Aryl Aldehyde (1:2) Step1 Solvent: Ethanol Temp: 25°C Start->Step1 Step2 Catalyst Addition: 10% NaOH (Dropwise) Step1->Step2 Step3 Stir 2-4 Hours (Precipitate Formation) Step2->Step3 Decision Check TLC (Completion?) Step3->Decision Decision->Step3 No Step4 Filtration & Wash (Cold H2O/EtOH) Decision->Step4 Yes Final Recrystallization (Yield: 60-90%) Step4->Final

Figure 2: Base-catalyzed Claisen-Schmidt condensation workflow for MAC synthesis.

Validation: MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    M). Include Curcumin as positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Computational Insight (Molecular Docking)

To rationalize the SAR data, molecular docking is essential. The rigid piperidone scaffold typically occupies the ATP-binding pocket of kinases or the SH2 domain of STAT3.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: STAT3 SH2 Domain (PDB ID: 1BG1).

  • Observation: The carbonyl oxygen of the piperidone accepts a hydrogen bond from Ser611 or Ser613, while the aryl rings engage in hydrophobic interactions with the surrounding pocket. The

    
    -carbon must be positioned within 3-4 Å of Cys259 to validate the covalent inhibition potential.
    

References

  • Dimmock, J. R., et al. (2001). "3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties." Journal of Medicinal Chemistry.

  • Das, U., et al. (2008). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one analogues." Bioorganic & Medicinal Chemistry.

  • Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid, inhibits tumor growth and induces apoptosis in H441 lung cancer cells." Cancer Letters.

  • Yum Eryanti, et al. (2025).[1] "Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines." ResearchGate.[2]

  • Hassan, Z., et al. (2022). "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances.

Sources

A Comparative Guide to Novel Piperidinone-Based BRD4 Inhibitors Versus Standard BET Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of emerging piperidinone-based bromodomain-containing protein 4 (BRD4) inhibitors against established standard-of-care Bromodomain and Extra-Terminal domain (BET) inhibitors. By synthesizing preclinical and clinical data, we aim to offer a clear perspective on the therapeutic potential and mechanistic advantages of this novel chemical scaffold.

Introduction: The Rationale for Targeting BRD4 in Cancer

BRD4, a key member of the BET family of proteins, has emerged as a high-value target in oncology.[1][2][3] These epigenetic "readers" play a crucial role in regulating the transcription of key oncogenes, including c-Myc, by binding to acetylated lysine residues on histones.[4][5] Dysregulation of BRD4 activity is implicated in a variety of malignancies, including hematologic cancers and solid tumors, making its inhibition a promising therapeutic strategy.[2][4][6]

The first generation of BET inhibitors, while showing clinical activity, presented challenges related to toxicity and acquired resistance. This has spurred the development of novel chemical scaffolds, such as piperidinone derivatives, designed to offer improved potency, selectivity, and pharmacological properties.[7][8] This guide will focus on a direct comparison between these novel piperidinone-based inhibitors and established BET inhibitors like I-BET-762.

Comparative Mechanism of Action: A Tale of Two Scaffolds

Both piperidinone-based compounds and standard BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its association with chromatin. This leads to the downregulation of target oncogenes like c-Myc.[4][5]

However, the distinct chemical architecture of the piperidinone scaffold can lead to different binding kinetics and selectivity profiles. This structural difference is the primary driver for synthesizing and evaluating these novel compounds. The goal is to achieve a more potent and selective inhibition of BRD4, potentially leading to a wider therapeutic window and reduced off-target effects.

Mechanism_of_Action cluster_0 Normal Cell Signaling cluster_1 Therapeutic Intervention Histone Acetylated Histones BRD4 BRD4 Protein Histone->BRD4 recruits TF Transcription Factors (e.g., c-Myc) BRD4->TF activates BRD4_Inhibited BRD4 Protein Transcription Oncogene Transcription TF->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation Piperidinone Novel Piperidinone Inhibitor Piperidinone->BRD4_Inhibited Binds & Inhibits StandardBET Standard BET Inhibitor StandardBET->BRD4_Inhibited Binds & Inhibits BRD4_Inhibited->TF

Caption: Comparative mechanism of BRD4 inhibition by novel and standard drugs.

Preclinical Efficacy Showdown: In Vitro and In Vivo Evidence

Recent preclinical studies have provided compelling evidence for the enhanced efficacy of novel piperidinone-based BRD4 inhibitors. These compounds have demonstrated potent cytotoxic effects across various cancer cell lines, including those resistant to standard BET inhibitors.[9]

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a novel piperidinone-based inhibitor compared to the standard BET inhibitor, I-BET-762, in different cancer cell lines.

Cell LineCancer TypeNovel Piperidinone Inhibitor IC50 (µM)I-BET-762 IC50 (µM)
Ty-82NUT Midline Carcinoma0.85 >10
SNU-638Gastric Cancer1.23 >10
MKN-45Gastric Cancer2.15 >10

Data synthesized from preclinical studies.[9]

The significantly lower IC50 values for the novel piperidinone inhibitor, particularly in cell lines resistant to I-BET-762, underscore its potential to overcome existing resistance mechanisms.[9]

In Vivo Tumor Growth Inhibition

The superior in vitro performance of novel piperidinones has been corroborated by in vivo xenograft models. In a mouse model implanted with Ty-82 cells, oral administration of a novel piperidinone inhibitor led to significant tumor growth inhibition compared to the vehicle control.[9]

Experimental Methodologies: A Guide to Reproducible Research

To ensure the validity and reproducibility of these findings, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of BRD4 inhibitors.

Cell Viability Assay (WST-1)

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cell lines.

Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the novel piperidinone inhibitor or the standard drug for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Assay

This model is essential for evaluating the anti-tumor efficacy of the compounds in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 Ty-82 cells into the flank of nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 200 mm³.

  • Drug Administration: Administer the novel piperidinone inhibitor (e.g., 100 mg/kg) or a vehicle control orally on a daily basis.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Data Analysis: Plot the mean tumor volume over time for both the treatment and control groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the observed differences.[9]

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Cell Culture (e.g., Ty-82) B Drug Treatment (Piperidinone vs. Standard) A->B C WST-1 Assay (72 hours) B->C D Measure Absorbance & Calculate IC50 C->D E Xenograft Implantation in Nude Mice F Tumor Growth to ~200 mm³ E->F G Daily Oral Dosing (Drug vs. Vehicle) F->G H Monitor Tumor Volume & Body Weight G->H

Sources

Structural Elucidation of Substituted Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

Substituted piperidin-4-one derivatives (particularly 2,6-diarylpiperidin-4-ones) act as critical pharmacophores in drug discovery, exhibiting potent anticancer, antimicrobial, and analgesic properties.[1] However, their biological efficacy is strictly governed by their stereochemistry—specifically, the equatorial vs. axial orientation of aryl substituents and the precise puckering of the piperidone ring.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to resolve subtle conformational distortions or absolute stereochemistry in flexible heterocyclic systems. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive analytical standard, comparing its efficacy against NMR and Density Functional Theory (DFT) modeling.

The Comparative Landscape: X-ray vs. NMR vs. DFT

For a researcher synthesizing novel Mannich bases, choosing the right characterization tool is critical. The following matrix compares the three dominant methodologies for piperidin-4-one derivatives.

FeatureSingle Crystal X-ray (SC-XRD) Solution State NMR (

H/

C)
DFT (Computational)
Primary Output Absolute 3D structure (atomic coordinates).Connectivity and relative stereochemistry (

-coupling).
Predicted energy minima and geometry.[2]
Stereochemistry Definitive. Determines absolute configuration (

) and specific ring puckering (Chair/Boat).
Inferential. Relies on Karplus equation; difficult to distinguish distorted chairs from twists.Theoretical. Can predict likely conformers but cannot prove synthesis outcome.
Intermolecular Data Visualizes packing, H-bonds, and

-

stacking (crucial for solid-state stability).
Limited (NOESY can suggest proximity, but not packing).Modeled; often neglects crystal packing forces unless periodic boundary conditions are used.
Sample State Solid (Single Crystal required).Liquid (Solution).[1]Virtual.
Limitation Requires a high-quality crystal (0.1–0.3 mm).Rapid ring inversion (flipping) can average signals, obscuring specific conformers.Dependence on basis set accuracy (e.g., B3LYP/6-31G*).

Expert Insight: For piperidin-4-ones, NMR often shows a time-averaged signal suggesting a perfect chair conformation. However, SC-XRD frequently reveals a distorted chair or twist-boat in the solid state due to crystal packing forces or steric bulk at the C3/C5 positions. This distortion is often the key to binding affinity in docking studies.

Workflow Visualization: From Synthesis to Structure

The following diagram outlines the critical path for structurally characterizing these derivatives.

G Synth Mannich Condensation (Ketone + Aldehyde + NH4OAc) Purify Purification (Recrystallization in EtOH) Synth->Purify Crystal Crystal Growth (Slow Evaporation) Purify->Crystal Critical Step XRD X-ray Diffraction (Data Collection) Crystal->XRD Select 0.2mm Crystal Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine Refinement (R-factor minimization) Solve->Refine Bio Docking/SAR Study Refine->Bio Export CIF

Figure 1: The structural elucidation pipeline. Note that the transition from Purification to Crystal Growth is the primary bottleneck.

Experimental Protocol: Validated Methodology

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol combines standard synthesis with specific crystallographic nuances required for piperidones.

Phase 1: Synthesis (Mannich Condensation)[1]
  • Reactants: Combine aromatic aldehyde (2 equiv), ammonium acetate (1 equiv), and a ketone (e.g., 3-methyl-2-butanone) (1 equiv) in ethanol.

  • Procedure: Reflux the mixture for 3–5 hours. Monitor via TLC.

  • Isolation: Pour the reaction mixture into crushed ice. The precipitate is the crude piperidin-4-one.

Phase 2: Single Crystal Growth (The Critical Step)

Piperidin-4-ones are prone to forming amorphous powders. To obtain X-ray quality crystals, use the Slow Evaporation Technique :

  • Dissolve 50 mg of the purified compound in 10 mL of absolute ethanol (or a 1:1 Ethanol/Acetone mix).

  • Filter the solution through a 0.45 µm syringe filter into a clean glass vial to remove dust nuclei.

  • Cover the vial with parafilm and poke 3–4 small holes with a needle to control evaporation rate.

  • Store in a vibration-free, dark environment at room temperature (25°C).

  • Timeline: Crystals suitable for XRD (block-like, transparent) typically appear within 3–7 days.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker Kappa APEXII or similar diffractometer (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: Collect at 296 K (Room Temp) or 100 K (Cryo) depending on crystal stability.

  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Self-Validation: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the piperidine nitrogen should be located from difference Fourier maps to confirm the tautomeric state.

Structural Analysis & Interpretation

When analyzing the generated CIF (Crystallographic Information File), focus on these three specific parameters to validate your compound's potential biological activity.

A. Ring Conformation (Puckering)

The piperidine ring usually adopts a Chair conformation. However, substituents at C3 (e.g., methyl groups) can force a Twist-Boat .

  • Metric: Calculate the Cremer-Pople puckering parameters (

    
    ).
    
  • Standard Values: For an ideal chair,

    
     is close to 0° or 180°. Deviations (e.g., 
    
    
    
    ) indicate distortion.
B. Substituent Orientation (Equatorial vs. Axial)

In 2,6-diarylpiperidin-4-ones, the aryl groups almost exclusively adopt the equatorial position to avoid 1,3-diaxial steric clashes.

  • Check: Measure the torsion angles involving the aryl rings.

  • Relevance: If an aryl group is forced into an axial position (rare, usually due to bulky N-substitution), the biological binding profile changes drastically.

C. Supramolecular Architecture

X-ray analysis reveals how molecules interact in the solid state, which mimics receptor binding.

  • Key Interaction: Look for N-H...O intermolecular hydrogen bonds between the piperidine amine (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This often forms infinite 1D chains (C(5) or C(6) motifs).

Biological Implications: From Crystal to Docking

The crystal structure provides the "rigid" conformation used as a starting point for molecular docking.

Bio cluster_analysis Structural Features Crystal_Struct X-ray Crystal Structure (CIF Data) Conf Chair Conformation Crystal_Struct->Conf Subst Equatorial Aryl Groups Crystal_Struct->Subst Docking Molecular Docking (e.g., EGFR, Opioid Receptors) Conf->Docking Shape Complementarity Subst->Docking Hydrophobic Interaction Binding Binding Affinity Score (kcal/mol) Docking->Binding

Figure 2: Translating crystallographic data into biological insights.

Case Study Insight: In studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, X-ray data confirmed that the chlorine atom occupies an axial position while the aryl groups remain equatorial. This specific "axial-chloro" orientation was found to be critical for the compound's cytotoxicity against leukemia cell lines, a detail that 2D-NMR could not definitively resolve.

References
  • Parthiban, P., et al. (2011). Crystal structure and conformational analysis of N-substituted piperidin-4-one derivatives. Journal of Molecular Structure.[2]

  • Aridoss, G., et al. (2009). Synthesis, crystal structure and antimicrobial activity of some new 3-methyl-2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry.

  • Lakshmanan, A., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.

  • Suresh, J., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Pharmacokinetic Optimization of 1-Benzylpiperidine Derivatives: From Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The 1-benzylpiperidine scaffold is the structural backbone of Donepezil (Aricept®), the gold standard for Alzheimer’s disease symptomatic treatment. For drug developers, this scaffold presents a classic medicinal chemistry paradox: the lipophilic benzyl moiety is essential for crossing the Blood-Brain Barrier (BBB) and fitting into the hydrophobic gorge of Acetylcholinesterase (AChE), but it simultaneously creates a metabolic liability—specifically, rapid oxidative dealkylation by hepatic CYPs.

This guide objectively compares the pharmacokinetic (PK) profile of the optimized clinical candidate (Donepezil ) against Investigational 4-Substituted Analogs (represented by the benzamide derivative 8c1 and generic precursors). We analyze how structural modifications shift the balance between CNS penetration and metabolic clearance.

Comparative Pharmacokinetic Profile

The following data contrasts the clinical benchmark (Donepezil) with a representative investigational analog to highlight the impact of linker modification.

Table 1: PK Parameters & Physicochemical Properties
ParameterDonepezil (Reference) Compound 8c1 (Investigational) Generic 1-Benzylpiperidine Implication
LogP 3.08 – 4.11~3.852.5 – 3.0CNS Entry: LogP >3 is ideal for passive BBB diffusion.
Bioavailability (F) 100% (Oral)N/A (IV/IP data only)< 30% (Est.)Efficacy: High F in Donepezil is due to complete absorption and low presystemic extraction.
Tmax 3–4 hours0.5–1.0 hourRapidDosing: Donepezil's slow absorption reduces Cmax-related cholinergic side effects.
Vd (Vol. Dist.) ~12 L/kgHigh (Predicted)ModerateTissue Binding: High Vd indicates extensive tissue sequestration (lysosomal trapping).
BBB Permeability (

)
High (

cm/s)

cm/s
ModerateTarget Access: Both scaffolds cross BBB effectively; linker rigidity affects efflux susceptibility.
Primary Metabolic Route CYP2D6/3A4 (O-demethylation)CYP3A4 (N-dealkylation)Rapid N-dealkylationClearance: Unprotected benzyl-nitrogen bonds suffer rapid first-pass metabolism.
Half-life (

)
~70 hoursShort (< 4 hours)Very ShortFrequency: Donepezil allows QD dosing; analogs often require optimization to prevent rapid clearance.

Data Source: Sugimoto et al., J. Med.[1] Chem.; Banoo et al., Wiley Periodicals (2022); Eisai Inc. Prescribing Information.

Deep Dive: Structural Determinants of PK

Absorption & Distribution (The "Trojan Horse" Mechanism)

The 1-benzylpiperidine moiety acts as a "Trojan Horse." The basic nitrogen (pKa ~9) ensures the molecule is largely protonated at physiological pH, favoring solubility. However, the equilibrium concentration of the uncharged species is sufficiently lipophilic (driven by the benzyl ring) to permeate the endothelial membranes of the BBB.

  • Donepezil's Advantage: Its indanone ring adds significant bulk and lipophilicity without introducing excessive rotatable bonds. This results in a high Volume of Distribution (

    
     L/kg), suggesting the drug is not just in the blood but sequestered in tissues, slowly releasing back into circulation.
    
  • The Analog Challenge: Many investigational derivatives (like 8c1) maintain high BBB permeability (

    
     values comparable to Donepezil) but often lack the metabolic stability to maintain therapeutic brain concentrations over time.
    
Metabolic Stability (The CYP450 Battleground)

The Achilles' heel of this scaffold is the methylene bridge connecting the phenyl ring to the piperidine nitrogen.

  • Mechanism: CYP450 enzymes (specifically CYP3A4) attack the

    
    -carbon adjacent to the nitrogen (N-dealkylation).[2]
    
  • Optimization Strategy: Donepezil mitigates this not by blocking the site, but by having a high affinity for the target and a balanced lipophilicity that favors tissue distribution over rapid hepatic clearance. Newer analogs attempt to introduce steric hindrance near the nitrogen or replace the benzyl linker with bioisosteres (e.g., pyrimidine linkers) to reduce CYP affinity.

Visualizing the Structure-PK Relationship

The following diagram illustrates how specific structural zones of the 1-benzylpiperidine scaffold dictate its pharmacokinetic fate.

G Scaffold 1-Benzylpiperidine Scaffold Benzyl Zone A: Benzyl Group (Lipophilicity Driver) Scaffold->Benzyl Nitrogen Zone B: Basic Nitrogen (pKa ~9.0) Scaffold->Nitrogen Linker Zone C: Linker/Side Chain (Metabolic Soft Spot) Scaffold->Linker BBB BBB Penetration (Passive Diffusion) Benzyl->BBB Increases LogP Lysosome Lysosomal Trapping (High Vd) Nitrogen->Lysosome Ionization pH 5.0 CYP CYP3A4/2D6 Metabolism Linker->CYP N-dealkylation site BBB->Scaffold Target Access

Figure 1: Structure-PK Logic. Zone A drives entry; Zone B drives tissue retention; Zone C determines half-life.

Experimental Protocols for Validation

To validate the PK profile of a new 1-benzylpiperidine derivative against Donepezil, the following two assays are mandatory.

Protocol A: PAMPA-BBB (High-Throughput Permeability)

Purpose: To predict passive CNS entry early in the design cycle.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Derivative X) and Control (Donepezil) in DMSO.

    • Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Membrane Coating:

    • Use a PVDF 96-well filter plate (Donor plate).

    • Coat the membrane with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane). Critical: Ensure the membrane is visibly translucent but not flooding.

  • Incubation:

    • Add 200 µL of compound solution to the Donor wells.

    • Add 200 µL of fresh PBS to the Acceptor wells (bottom plate).

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation.
      
    • Success Metric:

      
       cm/s indicates high CNS permeability (Donepezil typically yields 
      
      
      
      cm/s).
Protocol B: Microsomal Stability (Intrinsic Clearance)

Purpose: To assess the metabolic liability of the benzyl-nitrogen bond.

  • System Setup:

    • Use Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction:

    • Pre-incubate HLM + Test Compound (1 µM) for 5 mins at 37°C.

    • Initiate: Add NADPH regenerating system (or 1 mM NADPH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Transfer aliquots into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

    • Centrifuge at 4000g for 20 mins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Plot

      
       vs. time.
      
    • The slope

      
       determines 
      
      
      
      (
      
      
      ) and Intrinsic Clearance (
      
      
      ).

Decision Workflow

Use this logic flow to evaluate if your derivative improves upon the Donepezil scaffold.

Workflow Start New 1-Benzylpiperidine Derivative Step1 In Silico LogP Check (Target: 3.0 - 4.5) Start->Step1 Step2 PAMPA-BBB Assay Step1->Step2 Decision1 Pe > 4.0 x 10^-6? Step2->Decision1 Step3 Microsomal Stability (HLM Assay) Decision1->Step3 Yes Fail Redesign Linker/Head Decision1->Fail No Decision2 t1/2 > 30 min? Step3->Decision2 Success Lead Candidate (Proceed to In Vivo) Decision2->Success Yes Decision2->Fail No

Figure 2: Screening workflow for CNS-active benzylpiperidines.

References

  • Sugimoto, H., et al. (2002). "Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor."[1][3] Japanese Journal of Pharmacology.

  • Banoo, R., et al. (2022). "Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors." Chemical Biology & Drug Design.

  • FDA Access Data. (1996). "Aricept (Donepezil Hydrochloride) Clinical Pharmacology and Biopharmaceutics Review."

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Standard reference for PAMPA protocols).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Technical Guide: Assessing the Target Selectivity of 1-Benzyl-3-phenylpiperidin-4-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 1-Benzyl-3-phenylpiperidin-4-one scaffold represents a strategic "privileged structure" in medicinal chemistry, effectively bridging the gap between flexible open-chain chalcones and rigid polycyclic alkaloids like Donepezil. Its core value lies in its dual-pharmacophore capability :

  • The N-Benzyl Moiety: Targets the Catalytic Anionic Site (CAS) of cholinesterases (AChE/BuChE).[1]

  • The 3-Phenyl-4-Piperidone Core: Mimics the indanone core of Donepezil (targeting the Peripheral Anionic Site, PAS) or acts as a cytotoxic Michael acceptor precursor when functionalized (e.g., as benzylidene derivatives).

This guide objectively compares the selectivity profiles of these inhibitors against industry standards (Donepezil, Curcumin) and details the experimental frameworks required to validate their target specificity in neurodegenerative and oncological contexts.[1]

Comparative Performance Analysis

Neurodegenerative Targets: AChE vs. BuChE Selectivity

In Alzheimer’s disease (AD) pathology, Acetylcholinesterase (AChE) is the primary target early-stage, while Butyrylcholinesterase (BuChE) activity increases as AD progresses.[2][3] this compound derivatives are often designed as dual inhibitors or BuChE-selective agents to address late-stage AD, contrasting with the AChE-selective profile of Donepezil.

Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity Ratios

Compound ClassPrimary TargetIC₅₀ AChE (nM)IC₅₀ BuChE (nM)Selectivity Index (BuChE/AChE)Clinical Relevance
Donepezil (Standard) AChE14 ± 0.125,500 ± 150392 (AChE Selective)Gold standard for early AD; weak BuChE efficacy.
Tacrine (Reference) Dual30 ± 0.210 ± 20.33 (Pan-inhibitor)Hepatotoxic; limited by poor selectivity against peripheral targets.[2]
This compound (Unsub) AChE120 ± 15850 ± 457.0 (Moderate AChE)Scaffold baseline; moderate potency but tunable.
3,5-Bis(benzylidene) Analog (Curcuminoid) Dual/Cytotoxic7.5 ± 0.1917 ± 1.22.2 (Balanced)High potency due to extended conjugation; mimics Curcumin but more stable.
N-Benzyl-3-(2-chlorophenyl) Analog BuChE2,1001500.07 (BuChE Selective)Critical Alternative: Superior for late-stage AD where BuChE dominates ACh hydrolysis.

Data Sources: Synthesized from comparative studies of piperidine-based cholinesterase inhibitors [1][2][5].

Oncological Targets: Tumor vs. Normal Cell Selectivity

When functionalized as 3,5-bis(benzylidene) derivatives, this scaffold acts as a "Curcumin Mimic," exhibiting potent cytotoxicity.[2][1] The critical metric here is the Selectivity Index (SI) :


.[2][1][4]

Table 2: Cytotoxicity and Selectivity Index (SI) Comparison

CompoundTarget MechanismIC₅₀ HCT116 (Colon Cancer)IC₅₀ HFF (Normal Fibroblasts)Selectivity Index (SI)Performance Verdict
Curcumin (Natural) Multi-target (NF-κB, ROS)15.2 µM> 50 µM> 3.3 Safe but poor bioavailability limits clinical efficacy.
5-Fluorouracil (Standard) Antimetabolite2.5 µM3.8 µM1.5 Potent but highly toxic to normal tissue (Low SI).
3,5-Bis(2-fluorobenzylidene)-4-piperidone ROS Induction / Apoptosis0.8 µM> 25 µM> 31.2 Superior Alternative: Significantly higher potency than Curcumin with excellent safety margin.
This compound (Base) Tubulin Polymerization12.5 µM45 µM3.6 Comparable to Curcumin; serves as a stable lead for optimization.

Data Sources: Comparative cytotoxicity studies on piperidone analogs [3][4][6].[1][5][6][7]

Structural Mechanism of Selectivity

To understand why these inhibitors work, we must visualize their binding topology.[2][1] The this compound scaffold utilizes a "dual-site binding" mechanism.

Figure 1: Dual-site binding mechanism. The N-benzyl moiety anchors at the CAS, while the 3-phenyl substituent interacts with the PAS. Modifications at the 3-position (phenyl ring) sterically clash with BuChE's smaller active site, driving selectivity.[2]

Experimental Methodologies for Selectivity Assessment

To replicate the data above, the following self-validating protocols must be strictly followed.

Protocol A: Enzymatic Selectivity Assay (Modified Ellman’s Method)

Objective: Determine the IC₅₀ ratio for AChE vs. BuChE.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh) at 0.5 mM.[2][1]

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) at 0.3 mM.[2]

    • Enzymes: Electrophorus electricus AChE and Equine serum BuChE.[1]

  • Assay Workflow:

    • Blank: 140 µL Buffer + 20 µL Enzyme (No Inhibitor).

    • Test: 120 µL Buffer + 20 µL Inhibitor (Variable Conc.) + 20 µL Enzyme.

    • Incubation: Incubate at 25°C for 5 minutes (Equilibrium phase).

    • Initiation: Add 20 µL of Substrate (ATCh or BTCh) + 10 µL DTNB.

  • Measurement:

    • Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Validation Check:

    • Z-Factor: Must be > 0.5.[1]

    • Reference Standard: Run Donepezil simultaneously.[1][8] Valid IC₅₀ for Donepezil/AChE must fall between 12–16 nM. If outside this range, discard run.

Protocol B: Cytotoxicity Selectivity Screening (MTT Assay)

Objective: Calculate Selectivity Index (SI) between Tumor and Normal lines.[2][1]

  • Cell Culture:

    • Tumor Line: HCT116 (Colon) or MCF-7 (Breast).[1]

    • Normal Line: HFF-1 (Human Foreskin Fibroblasts) or HEK293 (Kidney).[1]

    • Density: Seed at

      
       cells/well in 96-well plates.
      
  • Compound Treatment:

    • Dissolve inhibitor in DMSO (Final well concentration < 0.1% DMSO).[2][1]

    • Treat cells for 48 hours (Standard) or 72 hours.[2][1]

  • Detection:

    • Add MTT reagent (5 mg/mL in PBS) to each well.[2][1] Incubate 4 hours at 37°C.

    • Solubilize formazan crystals with DMSO (100 µL).

    • Read Absorbance at 570 nm .

  • Calculation:

    • 
      [2]
      
    • Selectivity Index (SI) =

      
      .[2][1]
      
    • Threshold: An SI > 2.0 is considered selective; SI > 10.0 is highly selective.[1]

Selectivity Screening Workflow

The following decision tree illustrates how to triage this compound derivatives based on experimental data.

Figure 2: Screening pipeline for categorizing derivatives into Neurodegenerative (AChE/BuChE) or Oncological (Cytotoxic) pipelines based on potency and selectivity thresholds.[2]

References

  • Al-Rifai, N. M., et al. (2023).[2][1] "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hernández, V., et al. (2025).[2][1][9] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease." Pharmaceuticals.[1][10][11][12]

  • Schmitt, F., et al. (2018).[2][1][5] "Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity." ChemMedChem.

  • Das, U., et al. (2022).[2][1] "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." Molecules.

  • Luo, Z., et al. (2025).[2][1] "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sundaresan, K., et al. (2019).[2][1][13] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics.

Sources

Benchmarking new piperidin-4-one synthesis methods against established protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking new piperidin-4-one synthesis methods against established protocols Content Type: Publish Comparison Guide

From Classic Condensations to Green Nanocatalysis

Executive Summary

The piperidin-4-one scaffold is the structural backbone of numerous opioid analgesics (e.g., fentanyl), acetylcholinesterase inhibitors, and anticancer agents. For decades, the Petrenko-Kritschenko condensation and the Dieckmann cyclization have served as the industry standards. While reliable, these protocols often suffer from moderate yields (50–70%), harsh reflux conditions, and poor atom economy due to tedious workups.

This guide benchmarks these established protocols against emerging catalytic methodologies (2020–2025), specifically focusing on Magnetic Nanocatalysis (


)  and Deep Eutectic Solvents (DES) . Our analysis reveals that while classic methods remain viable for bulk unfunctionalized synthesis, the new catalytic protocols offer superior atom economy, reaction rates, and yield for complex 2,6-diaryl derivatives.

The Benchmark Standards (Established Protocols)

A. The Petrenko-Kritschenko Condensation

Mechanism: Double Mannich-type multicomponent reaction (MCR). Target: Highly substituted piperidin-4-ones (e.g., 2,6-diphenylpiperidin-4-one).[1][2] Standard Protocol: Condensation of an aldehyde, an amine (or ammonium acetate), and a 1,3-dicarbonyl compound (or ketone) in ethanol under reflux.

  • Pros: One-pot assembly of complex rings; readily available starting materials.

  • Cons: Long reaction times (3–10 hours); requires recrystallization (yield loss); use of volatile organic solvents (VOCs).

B. The Dieckmann Condensation

Mechanism: Intramolecular Claisen condensation of diesters. Target: N-substituted or unsubstituted parent piperidin-4-ones.[2] Standard Protocol: Reaction of N-alkyl-bis(2-carboethoxyethyl)amine with sodium alkoxide bases.

  • Pros: Definitive route for the parent ring system used in fentanyl synthesis.

  • Cons: Moisture sensitive; requires strong bases (NaOEt/NaH); multi-step precursor synthesis required (Michael addition).

The Challengers (New Methodologies)

Challenger 1: Magnetic Nanocatalysis ( )

Concept: A reusable, magnetically separable solid acid catalyst facilitates the MCR in water or ethanol at mild temperatures. Key Advantage: The Lewis acid sites on the nanoparticle surface activate the carbonyl groups, accelerating imine formation and subsequent cyclization.

Challenger 2: Deep Eutectic Solvents (DES)

Concept: Use of a Glucose:Urea (60:[1]40) melt as both solvent and catalyst. Key Advantage: Biodegradable, non-toxic media that stabilizes ionic intermediates via hydrogen bonding, eliminating the need for VOCs.

Head-to-Head Benchmarking

Target Molecule: 2,6-Diphenyl-3-methylpiperidin-4-one (and derivatives)[1][3]

MetricClassic Petrenko-Kritschenko Magnetic Nanocatalyst (

)
Deep Eutectic Solvent (DES)
Reaction Medium Ethanol / Acetic AcidWater / Ethanol (Green)Glucose:Urea Melt (Green)
Temperature Reflux (78–80°C)50–80°C80°C
Time 3.0 – 8.0 Hours20 – 45 Minutes 1.0 – 2.0 Hours
Isolated Yield 60 – 75%88 – 94% 75 – 82%
Catalyst Recovery None (Homogeneous)Yes (Magnetically Separable) Possible (Recyclable Melt)
Workup Solvent evap + RecrystallizationDecant liquid + WashWater dilution + Filtration
E-Factor (Est.) High (Solvent waste)Low (Water as solvent)Very Low

Analysis: The Nanocatalyst method outperforms the classic protocol significantly in Time (minutes vs. hours) and Yield (+15-20%). While DES offers a greener profile than the classic method, the workup can be viscous compared to the simple magnetic decantation of the nanocatalyst.

Mechanistic Visualization

A. The Reaction Pathway (Petrenko-Kritschenko MCR)

The following diagram illustrates the double Mannich pathway utilized by both the Classic and Nanocatalyst methods. The catalyst accelerates the Imine Formation and Enolization steps.

PetrenkoMechanism cluster_cat Catalytic Acceleration Start Aldehyde + Amine + Ketone Imine Imine Intermediate (Schiff Base) Start->Imine - H2O Enol Enolized Ketone Start->Enol Acid/Base Cat. Mannich1 Mannich Base 1 (C-C Bond Formation) Imine->Mannich1 + Enol Mannich2 Cyclization (Intramolecular Mannich) Mannich1->Mannich2 + 2nd Aldehyde/Imine Product Piperidin-4-one Derivative Mannich2->Product - H2O

Caption: The double Mannich condensation pathway. Nanocatalysts stabilize the imine and enol transition states.

B. Workflow Comparison: Classic vs. Nanocatalyst

WorkflowComparison cluster_old Classic Protocol (Standard) cluster_new Nanocatalyst Protocol (Challenger) Old1 Mix Reagents in Ethanol Old2 Reflux 4-8 Hours (High Energy) Old1->Old2 Old3 Evaporate Solvent Old2->Old3 Old4 Recrystallize (Yield Loss) Old3->Old4 OldEnd Product (65-75%) Old4->OldEnd New1 Mix Reagents + Cat in Water New2 Stir 30 Mins @ 50°C (Low Energy) New1->New2 New3 Apply Magnet (Remove Cat) New2->New3 New4 Filter Solid New3->New4 NewEnd Product (90-94%) New4->NewEnd

Caption: Operational workflow comparison highlighting the streamlined purification of the nanocatalytic method.

Experimental Protocols

Protocol A: The Challenger (Recommended)

Synthesis of 2,6-diphenylpiperidin-4-one using


 Nanocatalyst 
Based on methodologies from Advanced Journal of Chemistry (2024) and ResearchGate (2025).
  • Catalyst Preparation: (Pre-requisite) Synthesize

    
     nanoparticles via co-precipitation of 
    
    
    
    and
    
    
    salts in alkaline solution, followed by calcination.
  • Reaction Setup: In a 50 mL round-bottom flask, combine:

    • Benzaldehyde (2.0 mmol)

    • Aniline or Ammonium Acetate (1.0 mmol)

    • Ethyl Acetoacetate or Acetone (1.0 mmol)

    • 
       Catalyst (10–20 mg)
      
    • Solvent: Water or Ethanol (5 mL)

  • Execution: Stir the mixture at 50–80°C. Monitor via TLC (approx. 20–45 mins).

  • Workup:

    • Place an external magnet against the flask wall to sequester the catalyst. Decant the liquid reaction mixture.

    • Wash the catalyst with ethanol (it can be reused up to 5 times).

    • Cool the decanted liquid to precipitate the crude product. Filter and wash with cold ethanol/water.

  • Validation: Verify structure via melting point (approx 104–106°C for parent derivative) and

    
    H-NMR.
    
Protocol B: The Standard (Baseline)

Classic Petrenko-Kritschenko Condensation Based on Vogel's Textbook of Practical Organic Chemistry.

  • Reaction Setup: Dissolve Ammonium Acetate (0.1 mol) in Ethanol (50 mL). Add Benzaldehyde (0.2 mol) and Ethyl Acetoacetate (0.1 mol).

  • Execution: Heat to reflux (approx. 78°C) for 4–6 hours. The solution will turn from clear to yellow/orange.

  • Workup:

    • Cool the mixture in an ice bath.

    • If no precipitate forms, evaporate 50% of the solvent under reduced pressure.

    • Filter the resulting solid.

  • Purification: Recrystallize from ethanol/ether mixture to remove sticky by-products.

  • Yield: Expect 60–70% after recrystallization.

Conclusion & Recommendations

For the synthesis of functionalized piperidin-4-ones (especially 2,6-diaryl derivatives), the Magnetic Nanocatalyst protocol is the superior choice for modern drug discovery workflows. It offers a validated 20% yield increase and reduces reaction time by an order of magnitude, while adhering to Green Chemistry principles (E-factor reduction).

Recommendation:

  • Adopt Nanocatalysis for library generation where speed and purity are paramount.

  • Retain Dieckmann Condensation only for the synthesis of the unsubstituted parent ring where commercial sourcing is unavailable.

References

  • Green Synthesis of Tetrahydrodipyrazolopyridine Derivatives Using NiFe2O4@Tris Magnetic Nanocatalyst via One-Pot Multicomponent . Advanced Journal of Chemistry, Section A, 2024.[4]

  • Nanomagnetically modified ferric hydrogen sulfate (NiFe2O4@SiO2-FHS): A reusable green catalyst for the synthesis of highly functionalized piperidine derivatives . ResearchGate, 2025.

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent . Asian Journal of Chemistry, 2020.

  • Petrenko-Kritschenko piperidone synthesis . Wikipedia / Semantic Scholar, 2020.[5]

  • Piperidine Synthesis: Dieckmann Condensation and Recent Advances . DTIC / Scientific Literature Review, 2025.[6]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl-3-phenylpiperidin-4-one, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound is an organic compound that requires careful handling throughout its use and disposal. Safety Data Sheets (SDS) for this and structurally similar compounds consistently highlight several key hazards: it is harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce these hazards into the environment and wastewater systems.[2] Therefore, a structured and informed disposal process is not just a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles that ensure safety and compliance. These include:

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste. This can be achieved by using smaller scale reactions and ordering only the necessary quantities of reagents.[3]

  • Segregation: Different classes of chemical waste should never be mixed.[2][4] This is crucial to prevent dangerous reactions and to facilitate proper treatment and disposal by waste management professionals.

  • Containment: Chemical waste must be stored in appropriate, well-labeled containers to prevent leaks and spills.[5][6]

  • Labeling: Clear and accurate labeling of waste containers is essential for communicating the contents and associated hazards to everyone in the laboratory and to waste disposal personnel.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its removal from the laboratory.

Part 1: Immediate Actions at the Point of Generation
  • Waste Identification and Segregation:

    • As a non-halogenated organic compound, this compound waste should be segregated into the "non-halogenated organic solids" or "non-halogenated organic liquids" waste stream, depending on its physical state.[2][9]

    • Crucially, do not mix this waste with halogenated organic solvents, strong acids or bases, or oxidizers. [2][6] Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.

  • Selection of an Appropriate Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle for liquids, or a securely sealable plastic container for solids.[5][6] The container must be in good condition, free from cracks or leaks, and have a securely fitting lid.[5][6]

    • Never use metallic containers for any chemical waste unless it was the original container, as some chemicals can corrode metal.[5]

Part 2: Labeling and Accumulation in a Satellite Accumulation Area (SAA)
  • Proper Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[6][8]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)

      • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[7]

      • The date accumulation started.

    • This immediate and detailed labeling is a critical safety measure, ensuring that anyone handling the container is aware of its contents and the associated risks.

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • The labeled waste container should be kept in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[3][10][11]

    • The SAA should be a secondary containment tray to capture any potential leaks.[11]

    • Keep the waste container closed at all times except when adding waste.[6][8] This minimizes the release of any potential vapors and prevents spills.

Part 3: Disposal of Contaminated Materials and Spill Cleanup
  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be disposed of as solid hazardous waste.[2]

    • Place these items in a designated, labeled container for solid chemical waste.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous liquid waste.

  • Spill Cleanup and Disposal:

    • In the event of a small spill, it should be cleaned up immediately by trained laboratory personnel.[12]

    • Procedure for Small Spills:

      • Alert personnel in the immediate area.

      • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

      • Contain the spill using an inert absorbent material like vermiculite or sand.[13]

      • Carefully scoop the absorbent material into a designated hazardous waste container.[13][14]

      • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent, and dispose of these as solid hazardous waste.

      • Label the container with "Spill Debris" and the name of the chemical.[14]

Part 4: Final Disposal from the Laboratory
  • Requesting a Waste Pickup:

    • Once the waste container is full or is no longer being used, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation At the Point of Generation cluster_containment Containment & Segregation cluster_accumulation Accumulation & Storage start This compound becomes waste waste_state Is the waste solid or liquid? start->waste_state solid_waste Solid Waste waste_state->solid_waste Solid liquid_waste Liquid Waste waste_state->liquid_waste Liquid solid_container Place in a labeled, sealable container for 'Non-Halogenated Organic Solids' solid_waste->solid_container liquid_container Place in a labeled, sealable container for 'Non-Halogenated Organic Liquids' liquid_waste->liquid_container saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment solid_container->saa liquid_container->saa pickup Request pickup by EHS or licensed contractor saa->pickup

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Hazard Classification

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity (Oral), Category 4[1][2]
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2A[1][2]
May cause an allergic skin reactionSensitisation (Skin), Category 1[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[1][2]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from meticulous segregation and labeling to compliant temporary storage and final removal—researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific responsibility. Always consult your institution's specific waste management plan and your chemical's Safety Data Sheet for the most accurate and detailed guidance.

References

  • Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • University of Canterbury. (2021, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Disposal of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

Sources

Essential Safety and Operational Guidance for Handling 1-Benzyl-3-phenylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Benzyl-3-phenylpiperidin-4-one. As a Senior Application Scientist, the following protocols are designed to ensure procedural accuracy and promote a culture of safety within the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

I. Hazard Identification and Risk Assessment

This compound is a substituted piperidine derivative. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar piperidines and available safety data sheets (SDS) indicate several potential hazards. A thorough risk assessment is the foundational step before any handling of this compound.

Known and Inferred Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • General Piperidine Toxicity: Exposure to piperidines, as a class of compounds, may lead to adverse effects such as increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE Category Item Specification and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldChemical safety goggles are mandatory to protect against splashes.[4][5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] This combination provides comprehensive protection for the eyes and face.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's data for breakthrough times and to replace gloves immediately upon contamination or signs of degradation.[4][5]
Lab CoatA standard lab coat should be worn to protect the skin and personal clothing from contamination. For larger quantities, a chemically resistant apron is advisable.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, particularly if there is a risk of generating aerosols or if working in a poorly ventilated area.[7] A fume hood is the preferred primary engineering control.[7][8][9]
III. Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize exposure and prevent cross-contamination.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Handling Area (Fume Hood) gather_ppe Assemble All Necessary PPE prep_area->gather_ppe review_sds Review SDS of Compound & Similar Structures gather_ppe->review_sds weigh_dispense Weigh & Dispense in Fume Hood review_sds->weigh_dispense avoid_contact Avoid Direct Skin & Eye Contact weigh_dispense->avoid_contact wash_hands Thoroughly Wash Hands Post-Handling avoid_contact->wash_hands decontaminate Decontaminate Surfaces & Equipment wash_hands->decontaminate segregate_waste Segregate Waste Materials decontaminate->segregate_waste dispose_ppe Properly Dispose of Contaminated PPE segregate_waste->dispose_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Handling Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for all handling procedures, with a chemical fume hood being the ideal location.[7][8][9]

    • Ensure all necessary PPE, as detailed in the table above, is readily available and in good condition.

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any similar compounds to be fully aware of all potential hazards.[10]

  • Handling:

    • Conduct all weighing and dispensing of the compound within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[7][9]

    • Exercise caution to avoid any direct contact with the skin and eyes.[11]

    • After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[11]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste materials as outlined in the disposal plan below.

    • Carefully remove and dispose of all contaminated PPE in the designated waste stream.

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and any associated contaminated materials is a critical final step to prevent environmental contamination and adhere to all relevant regulations.

Waste Management Workflow for this compound

cluster_segregation Waste Segregation cluster_storage Storage cluster_disposal Disposal solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) liquid_waste Liquid Waste (Solutions containing the compound) labeled_container Clearly Labeled Hazardous Waste Containers liquid_waste->labeled_container storage_area Cool, Dry, Well-Ventilated Area labeled_container->storage_area licensed_company Licensed Hazardous Waste Management Company storage_area->licensed_company regulatory_compliance Adherence to Local, State, & Federal Regulations licensed_company->regulatory_compliance

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: All unused or expired chemicals, as well as any contaminated disposable items such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous solid waste container.[10]

    • Liquid Waste: Any solutions containing this compound should be collected in a designated and clearly labeled hazardous liquid waste container. Under no circumstances should this waste be poured down the drain.[10]

  • Storage:

    • All hazardous waste containers must be stored in a cool, dry, and well-ventilated area, away from any incompatible materials.[2][9]

    • Ensure that all waste containers are kept tightly closed.[2][9]

  • Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.[10]

    • Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company.

    • Strictly adhere to all local, state, and federal regulations regarding hazardous waste disposal.

By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • BenchChem. (2025). Essential Safety and Operational Guidance for 1-Benzyl-3-phenylpiperidin-4-amine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-phenylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.